molecular formula C6H6O4S B1218960 Phenyl hydrogen sulfate CAS No. 937-34-8

Phenyl hydrogen sulfate

Cat. No.: B1218960
CAS No.: 937-34-8
M. Wt: 174.18 g/mol
InChI Key: CTYRPMDGLDAWRQ-UHFFFAOYSA-N
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Description

Phenyl hydrogen sulfate is an aryl sulfate that is phenol bearing an O-sulfo substituent. It has a role as a human xenobiotic metabolite. It is functionally related to a phenol. It is a conjugate acid of a phenyl sulfate.
Aryl sulfate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Trypanosoma brucei with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYRPMDGLDAWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1733-88-6 (potassium salt)
Record name Phenylsulfate
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DSSTOX Substance ID

DTXSID50239545
Record name Phenylsulfate
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Molecular Weight

174.18 g/mol
Source PubChem
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Physical Description

Solid
Record name Phenol sulphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

937-34-8
Record name Phenol sulfate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenylsulfate
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Record name Phenyl hydrogen sulfate
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Record name Phenylsulfate
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Record name PHENYL HYDROGEN SULFATE
Source FDA Global Substance Registration System (GSRS)
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Record name Phenol sulphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Phenyl Hydrogen Sulfate: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663) (PHS), also known as phenyl sulfate, is an organic compound of significant interest in the fields of toxicology, pharmacology, and clinical chemistry. As a major metabolite of phenol (B47542), its presence and concentration in biological fluids are indicative of exposure to various environmental and dietary phenolic compounds. Furthermore, emerging research has identified Phenyl hydrogen sulfate as a key uremic toxin, implicating it in the pathophysiology of chronic kidney disease and, more specifically, diabetic kidney disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical characterization, and biological role of this compound, with a focus on its mechanism of action in disease states.

Chemical Structure and Identification

This compound is an aryl sulfate ester characterized by a phenyl group attached to a sulfate moiety via an oxygen atom.[1][2] It is the conjugate acid of phenyl sulfate.[2]

IdentifierValue
IUPAC Name This compound[2]
CAS Number 937-34-8[1]
Molecular Formula C₆H₆O₄S[1]
Molecular Weight 174.18 g/mol [1]
SMILES C1=CC=C(C=C1)OS(=O)(=O)O[1]
InChI Key CTYRPMDGLDAWRQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueReference
pKa (predicted) -2.2 to -4.29[1][3]
Water Solubility 37.75 mg/mL[4]
DMSO Solubility 17.4 mg/mL[4]
LogP (predicted) 0.8 to 1.949[3]
Physical State Solid[2]

This compound is a strong acid due to the electron-withdrawing nature of the sulfate group.[1] It is relatively stable in aqueous solutions but can undergo hydrolysis to phenol and sulfuric acid.[1]

Synthesis and Manufacturing

The most common laboratory-scale synthesis of this compound involves the direct sulfation of phenol.

G phenol Phenol reaction Reaction in appropriate solvent phenol->reaction sulfating_agent Sulfating Agent (e.g., Chlorosulfonic acid, Sulfur trioxide pyridine (B92270) complex) sulfating_agent->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification phs This compound purification->phs

General workflow for the chemical synthesis of this compound.
Experimental Protocol: General Sulfation of Phenol

While detailed, step-by-step protocols are often proprietary or specific to a particular laboratory's methods, a general procedure for the synthesis of aryl sulfates can be described. A common method involves the reaction of phenol with a sulfating agent such as chlorosulfonic acid or a sulfur trioxide-pyridine complex in an appropriate solvent like pyridine or dioxane.[5] The reaction is typically carried out at a controlled temperature, and the product is subsequently isolated and purified, often through crystallization or chromatographic techniques.[5]

Analytical Characterization

The identification and quantification of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the structural elucidation of this compound. In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ is readily observed.

Ionm/z (negative mode)DescriptionReference
[M-H]⁻ 172.99Deprotonated parent molecule[1]
[C₆H₅O]⁻ 93.03Phenoxide fragment (loss of SO₃)[1]
[SO₃]⁻ 79.96Sulfate radical anion[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl group. The integration of these signals would correspond to 5 protons. The acidic proton of the sulfate group is often not observed or appears as a broad singlet, depending on the solvent and concentration.[6]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon atom directly attached to the sulfate group (ipso-carbon) will be shifted downfield compared to phenol, while the ortho and para carbons will also show characteristic shifts due to the substitution.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present. Key absorption bands are expected for the S=O and S-O stretching vibrations of the sulfate group, typically in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the quantification of this compound in biological matrices. A typical reversed-phase HPLC method would involve the following:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

  • Detection: UV detection, typically around 260-270 nm, or mass spectrometry for higher sensitivity and specificity.[9]

A detailed experimental protocol would require optimization of the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation from other matrix components.[10][11][12]

Biological Role and Metabolism

This compound is a significant metabolite in humans and other mammals. Its primary origin is the gut microbiota, which metabolizes dietary tyrosine to phenol.[13][14] Phenol is then absorbed into the bloodstream and sulfated in the liver to form this compound, a process that facilitates its excretion.[13]

G cluster_gut Gut Lumen cluster_liver Liver tyrosine Dietary Tyrosine microbiota Gut Microbiota (Tyrosine phenol-lyase) tyrosine->microbiota phenol Phenol phenol_blood Phenol (in circulation) phenol->phenol_blood Absorption microbiota->phenol phs This compound sulfation Sulfation (Sulfotransferase) sulfation->phs phenol_blood->sulfation

Metabolic pathway of this compound formation.

In healthy individuals, this compound is efficiently cleared by the kidneys. However, in patients with chronic kidney disease, its levels can accumulate, leading to its classification as a uremic toxin.[15]

Signaling Pathway in Diabetic Kidney Disease

Recent research has highlighted the pathogenic role of elevated this compound levels in the progression of diabetic kidney disease.[14][16] The proposed mechanism involves the induction of podocyte injury, leading to albuminuria.[13][14] This is thought to occur through the generation of oxidative stress and mitochondrial dysfunction.[13][17]

G phs Elevated Phenyl Hydrogen Sulfate podocyte Podocyte phs->podocyte nadph_oxidase NADPH Oxidase Activation podocyte->nadph_oxidase ros Increased ROS (Oxidative Stress) nadph_oxidase->ros mitochondria Mitochondrial Dysfunction ros->mitochondria podocyte_injury Podocyte Injury (e.g., effacement, apoptosis) ros->podocyte_injury atp Decreased ATP Production mitochondria->atp atp->podocyte_injury albuminuria Albuminuria podocyte_injury->albuminuria

Proposed signaling pathway of this compound-induced podocyte injury.

Elevated circulating levels of this compound lead to its uptake by podocytes in the kidney.[13] This is proposed to activate NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS).[18] The resulting increase in intracellular ROS, or oxidative stress, damages cellular components, including mitochondria.[13] Mitochondrial dysfunction leads to a decrease in ATP production and can trigger apoptotic pathways, ultimately resulting in podocyte injury and the characteristic leakage of albumin into the urine (albuminuria).[13]

Experimental Protocols

Detailed, validated experimental protocols are essential for the accurate study of this compound. The following outlines general approaches for key experiments.

In Vitro Model of this compound-Induced Podocyte Injury
  • Cell Culture: Differentiated human podocytes are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 30-100 µM) for a specified duration (e.g., 24-48 hours).[14]

  • Assessment of Cell Viability: Cell viability can be measured using assays such as the MTT or LDH release assay.

  • Measurement of Oxidative Stress: Intracellular ROS levels can be quantified using fluorescent probes like DCFDA. Glutathione (B108866) levels can also be measured as an indicator of antioxidant capacity.[15][19]

  • Evaluation of Mitochondrial Function: Mitochondrial membrane potential can be assessed using dyes like JC-1, and ATP production can be measured using commercially available kits.

Animal Model of Diabetic Kidney Disease
  • Model: db/db mice, a model of type 2 diabetes, can be used.[14]

  • Treatment: Mice are administered this compound orally (e.g., 50 mg/kg) over several weeks.[14]

  • Assessment of Albuminuria: Urine albumin-to-creatinine ratio is measured at regular intervals.

  • Histological Analysis: Kidney tissues are collected for histological examination (e.g., PAS staining) to assess glomerular injury and podocyte effacement via electron microscopy.[14]

Conclusion

This compound is a multifaceted molecule with a well-defined chemical structure and a growing body of literature detailing its biological importance. As a gut microbiota-derived metabolite and a uremic toxin, it represents a critical link between metabolic health, renal function, and potentially other systemic diseases. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the study of this compound, from its basic chemical properties to its complex role in human pathophysiology. Further research into detailed signaling pathways and the development of targeted therapeutic strategies to mitigate its toxic effects are promising areas for future investigation.

References

Phenyl Hydrogen Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 937-34-8

This technical guide provides an in-depth overview of phenyl hydrogen sulfate (B86663), a molecule of increasing interest in biomedical research. The document covers its chemical and physical properties, synthesis, and significant biological roles, with a focus on its impact on diabetic kidney disease. Detailed experimental protocols from key studies are provided to facilitate further research.

Chemical and Physical Properties

Phenyl hydrogen sulfate, also known as phenyl sulfate, is an aryl sulfate and a key human xenobiotic metabolite.[1] It is an organic compound that is solid at room temperature.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 937-34-8[2][3]
Molecular Formula C₆H₆O₄S[3][4]
Molecular Weight 174.18 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms Phenyl sulfate, Phenylsulfate, Phenol (B47542) sulfate, Sulfuric acid, monophenyl ester[3][5]
Physical Description Solid[1][2]
Solubility Water: ≥37.75 mg/mLDMSO: ≥17.4 mg/mLEthanol: Insoluble[2]
Predicted pKa Approximately -2.2Smolecule

Synthesis and Chemical Reactions

The most prevalent method for synthesizing this compound is the sulfation of phenol.[3] This reaction typically involves treating phenol with a sulfonating agent like sulfuric acid or chlorosulfonic acid under controlled conditions. Historically, the first documented synthesis of this compound was reported in 1941.

This compound can undergo hydrolysis to regenerate phenol and sulfuric acid.[3] As an aryl sulfate, the sulfate group can also be displaced in nucleophilic substitution reactions.[3]

Biological Significance and Signaling Pathways

This compound is a prominent metabolite derived from the gut microbiota's catabolism of dietary tyrosine.[6] Intestinal bacteria metabolize tyrosine to phenol, which is then absorbed and sulfated in the liver to form this compound.[6] While it plays a role in the detoxification of phenolic compounds through sulfotransferase-mediated reactions, its accumulation is implicated in pathology, particularly in chronic and diabetic kidney disease.[2]

Role in Diabetic Kidney Disease (DKD)

Elevated levels of this compound are strongly correlated with the progression of albuminuria in patients with diabetic kidney disease.[7][8] The compound directly contributes to kidney damage by inducing podocyte injury.[7][8] The proposed mechanism involves the induction of oxidative stress. Phenyl sulfate has been shown to increase the production of mitochondrial reactive oxygen species (ROS) and decrease levels of the antioxidant glutathione (B108866), rendering renal cells more susceptible to oxidative damage.[2] This oxidative stress contributes to podocyte foot process effacement and thickening of the glomerular basement membrane, leading to albuminuria.[9]

Phenyl_Sulfate_DKD_Pathway cluster_gut Gut Lumen cluster_liver Liver cluster_kidney Kidney (Podocyte) Dietary Tyrosine Dietary Tyrosine Phenol Phenol Dietary Tyrosine->Phenol Bacterial Tyrosine Phenol-lyase Phenyl Sulfate Phenyl Sulfate Phenol->Phenyl Sulfate Sulfation Mitochondrial ROS Mitochondrial ROS Phenyl Sulfate->Mitochondrial ROS Induces Glutathione Glutathione Phenyl Sulfate->Glutathione Decreases Podocyte Damage Podocyte Damage Mitochondrial ROS->Podocyte Damage Causes Glutathione->Podocyte Damage Prevents Albuminuria Albuminuria Podocyte Damage->Albuminuria Leads to

Biosynthesis of Phenyl Sulfate and its Role in Diabetic Kidney Disease.
Detoxification Pathway

This compound is an intermediate in the Phase II detoxification pathway for phenolic compounds. Xenobiotic or endogenous phenols are conjugated with a sulfo group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a reaction catalyzed by sulfotransferase (SULT) enzymes primarily in the liver. This sulfation increases the water solubility of the phenolic compounds, facilitating their excretion.

Detoxification_Pathway Phenolic Compound Phenolic Compound SULT Sulfotransferase (SULT) Phenolic Compound->SULT PAPS 3'-phosphoadenosine- 5'-phosphosulfate (PAPS) PAPS->SULT Sulfated Phenol This compound (or other aryl sulfate) SULT->Sulfated Phenol Catalyzes Excretion Excretion Sulfated Phenol->Excretion Increased water solubility facilitates

Sulfotransferase-mediated Detoxification of Phenolic Compounds.

Experimental Protocols

The following protocols are summarized from key publications investigating the effects of this compound.

In Vivo Model of Phenyl Sulfate-Induced Albuminuria

This protocol is based on the methodology described by Kikuchi et al. in Nature Communications (2019) to assess the effect of phenyl sulfate on diabetic mice.[8][10]

  • Animal Model: KKAy mice, a model for type 2 diabetes, are fed a high-fat diet.

  • Treatment: Phenyl sulfate is administered orally at a dose of 50 mg/kg daily for a period of 6 weeks.[2]

  • Sample Collection: 24-hour urine samples are collected periodically to measure albumin and creatinine (B1669602) levels. At the end of the treatment period, blood is collected for plasma analysis, and kidneys are harvested for histological examination.

  • Albuminuria Assessment: Urinary albumin and creatinine concentrations are measured using ELISA and enzymatic assays, respectively. The albumin-to-creatinine ratio (ACR) is calculated to assess the degree of albuminuria.

  • Histological Analysis: Kidneys are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to evaluate glomerular morphology. For ultrastructural analysis, kidney sections are examined using electron microscopy to assess podocyte foot process effacement and glomerular basement membrane (GBM) thickness.[9]

  • Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory and fibrotic markers such as Tnfa, Ccl2, Emr1, and Fn1.[9]

In Vitro Model of Phenyl Sulfate-Induced Oxidative Stress

This protocol is adapted from the study by Edamatsu et al. in PLOS One (2018), which investigated the impact of uremic toxins on renal tubular cells.[1][11]

  • Cell Culture: Porcine renal tubular cells (LLC-PK1) or a similar renal cell line are cultured in an appropriate medium (e.g., Medium 199) supplemented with fetal bovine serum until confluent.

  • Treatment: Cells are treated with varying concentrations of phenyl sulfate (e.g., 0, 0.2, 0.5, 2, 5, 10 mmol/L) for 24 hours.[2]

  • Glutathione Measurement: After treatment, cells are lysed, and the total glutathione (GSH) level is measured using a commercial glutathione assay kit. The assay typically involves a kinetic reaction where catalytic amounts of GSH cause a continuous reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), and the rate of TNB formation is measured spectrophotometrically at 412 nm.[12][13]

  • Oxidative Stress Challenge: To determine vulnerability to oxidative stress, phenyl sulfate-pretreated cells are exposed to hydrogen peroxide (H₂O₂) at concentrations like 10 or 20 µmol/L for 5 hours.[12]

  • Cell Viability Assessment: Following the H₂O₂ challenge, cell viability is quantified using a standard assay such as the Cell Counting Kit-8 (CCK-8), which measures the conversion of a tetrazolium salt into a formazan (B1609692) product by cellular dehydrogenases. Absorbance is read at 450 nm.[12] A decrease in viability in phenyl sulfate-treated cells compared to controls indicates increased susceptibility to oxidative stress.[1][11]

References

Phenyl Hydrogen Sulfate: A Technical Overview of its Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of phenyl hydrogen sulfate (B86663), a key metabolite in xenobiotic detoxification. Intended for researchers, scientists, and professionals in drug development, this document outlines its physicochemical properties, synthesis, and significant role in metabolic pathways and disease pathology, particularly in the context of diabetic kidney disease.

Core Physicochemical Data

Phenyl hydrogen sulfate (also known as phenyl sulfate) is an organic aryl sulfate compound. It is a human xenobiotic metabolite, playing a role in the detoxification of phenolic compounds.[1][2] The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆O₄S[1][2][3]
Molecular Weight 174.17 - 174.18 g/mol [1][2]
Exact Mass 173.99867984 Da[3]
CAS Number 937-34-8[2][3]
IUPAC Name This compound[2]
Synonyms Phenyl sulfate, Phenylsulfate[2][3][4]
Physical Description Solid[2]
pKa -4.29 ± 0.15 (Predicted)[3]
Density 1.508 g/cm³ (Predicted)[3]
LogP 1.949 (Predicted)[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]

Experimental Protocol: Synthesis of this compound

The most common method for the synthesis of this compound is the sulfation of phenol (B47542).[1] A representative experimental protocol using a sulfur trioxide-pyridine complex, a common sulfonating agent, is detailed below. This method is adapted from general procedures for the sulfation of phenolic compounds.[5]

Objective: To synthesize this compound via the sulfation of phenol.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve phenol (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add the sulfur trioxide-pyridine complex (1 equivalent) to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-72 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, evaporate the pyridine under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of deionized water.

  • Adjust the pH of the aqueous solution to between 6 and 7 using a 25% potassium hydroxide solution. This will form the potassium salt of this compound, which is often more stable and easier to isolate.

  • Wash the aqueous solution with ethyl acetate (3x) to remove any unreacted phenol and other organic impurities.

  • If a precipitate (potassium sulfate) forms, it can be removed by filtration.

  • The aqueous phase containing the potassium phenyl sulfate can then be evaporated to yield the solid product. Further purification can be achieved by recrystallization.

Note: This is a generalized protocol. Reaction times, stoichiometry, and purification methods may require optimization for specific laboratory conditions and desired product purity.

Biological Significance and Signaling Pathway

This compound is a significant metabolite in human physiology, primarily formed in the liver through the sulfation of phenol. Phenol itself is largely derived from the metabolism of dietary tyrosine by gut microbiota.[6] While this sulfation pathway is a critical detoxification mechanism, elevated levels of this compound have been implicated in the pathology of diabetic kidney disease.[1][4][6] It is considered a uremic toxin that can induce albuminuria and damage to podocytes, the specialized cells in the kidney's glomeruli.[4][6] The mechanism of this damage is linked to the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a depletion of cellular antioxidants like glutathione.[6][7][8]

Phenyl_Hydrogen_Sulfate_Pathway cluster_origin Origin cluster_gut Gut Microbiota cluster_liver Liver (Hepatocyte) cluster_kidney Kidney (Podocyte) in Diabetic Kidney Disease Dietary Tyrosine Dietary Tyrosine Bacterial Tyrosine Phenol-Lyase Bacterial Tyrosine Phenol-Lyase Dietary Tyrosine->Bacterial Tyrosine Phenol-Lyase Phenol Phenol Bacterial Tyrosine Phenol-Lyase->Phenol Metabolism Sulfotransferase 1A1 Sulfotransferase 1A1 Phenol->Sulfotransferase 1A1 Absorption This compound This compound Sulfotransferase 1A1->this compound Sulfation Elevated Phenyl Sulfate Elevated Phenyl Sulfate This compound->Elevated Phenyl Sulfate Accumulation Oxidative Stress Oxidative Stress Elevated Phenyl Sulfate->Oxidative Stress Induces ROS Production ROS Production Oxidative Stress->ROS Production Increases Glutathione Depletion Glutathione Depletion Oxidative Stress->Glutathione Depletion Decreases Podocyte Damage & Albuminuria Podocyte Damage & Albuminuria ROS Production->Podocyte Damage & Albuminuria Glutathione Depletion->Podocyte Damage & Albuminuria

Figure 1: Metabolic pathway and pathological role of this compound.

References

Phenyl Hydrogen Sulfate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms and Identification in Scientific Literature

Phenyl hydrogen sulfate (B86663), a prominent uremic toxin and a key metabolite in xenobiotic pathways, is referred to by several synonyms in scientific and commercial literature. Clarity in its identification is crucial for accurate data retrieval and cross-study comparisons.

The most common synonym is Phenylsulfate . Other frequently used names include Phenol (B47542) sulfate and Sulfuric acid, monophenyl ester . Its systematic IUPAC name is phenyl hydrogen sulfate , and it is also referred to as phenyloxidanesulfonic acid . For unambiguous identification, the Chemical Abstracts Service (CAS) number 937-34-8 is universally employed.[1]

This guide provides an in-depth overview of this compound, including its quantitative analysis, the enzymatic basis of its formation, its role in disease signaling pathways, and detailed experimental protocols for its study.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter in studies related to kidney disease, gut microbiome metabolism, and xenobiotic exposure. The following tables summarize representative quantitative data from scientific literature.

Biological MatrixConditionConcentration Range (µM)Analytical MethodReference
Plasma/Serum Healthy Individuals3.06 ± 2.63LC-MS/MS[2]
Diabetic Rats (Day 63)4.47 ± 0.43LC-MS/MS[2]
Diabetic Rats (Day 119)6.48 ± 0.71LC-MS/MS[2]
Diabetic Patients (Microalbuminuria)Significantly correlated with albuminuria progressionLC-MS/MS[3]
Urine Healthy Individuals0.04 to 0.1 g/day (as total ethereal sulfates)Not specified[4]
Occupationally Exposed to PhenolCorrelated with environmental phenol concentrationHPLC[5]

Enzymatic Synthesis: The Role of Sulfotransferases

This compound is synthesized endogenously from phenol by a class of enzymes known as sulfotransferases (SULTs). The primary enzyme responsible for this biotransformation in humans is the cytosolic sulfotransferase SULT1A1.[6] This enzyme catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of phenol.

The enzymatic reaction is as follows:

Phenol + PAPS --SULT1A1--> this compound + PAP

Kinetic parameters for the sulfation of various phenolic substrates by SULT1A1 have been determined, providing insights into the enzyme's substrate specificity and efficiency.

SubstrateSULT IsoformKm (µM)Vmax (nmol/min/mg)Reference
4-NitrophenolSULT1A1 (wild-type)2.67 ± 0.12Not specified[7]
AcetaminophenSULT1A1 (wild-type)394.20 ± 17.82Not specified[7]
O-DesmethylnaproxenSULT1A1 (wild-type)8.25 ± 0.67Not specified[7]
TapentadolSULT1A1 (wild-type)92.54 ± 4.13Not specified[7]
ChrysinSULT1A110.05Not specified[8]
GenisteinSULT1A11Not specifiedNot specified[9]
QuercetinSULT1A1*1Not specifiedNot specified[9]

Signaling Pathways in Disease

Elevated levels of this compound are increasingly implicated in the pathophysiology of diabetic kidney disease (DKD). It is considered a uremic toxin that contributes to podocyte injury and albuminuria.[3][10] The proposed mechanism involves the induction of oxidative stress and mitochondrial dysfunction.[10][11][12]

A key signaling pathway implicated in the cellular response to this compound and other uremic toxins is the Aryl Hydrocarbon Receptor (AhR) pathway.[13][14][15][16] While direct binding of this compound to AhR is still under investigation, the activation of this pathway by structurally similar uremic toxins leads to a cascade of events culminating in cellular damage.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Phenyl_Sulfate Phenyl Sulfate AhR_complex AhR-HSP90-XAP2 Complex Phenyl_Sulfate->AhR_complex Activates AhR_ligand Ligand-bound AhR AhR_complex->AhR_ligand Ligand Binding AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Nuclear Translocation ROS Reactive Oxygen Species (ROS) Mitochondrion Mitochondrion ROS->Mitochondrion Damages Podocyte_Injury Podocyte Injury & Albuminuria ROS->Podocyte_Injury Directly causes Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mitochondrial_Dysfunction Leads to XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Induces Gene_Transcription->ROS Increases Mitochondrial_Dysfunction->Podocyte_Injury

Phenyl Sulfate-Induced Podocyte Injury Pathway

Experimental Protocols

Accurate quantification and analysis of this compound are paramount for research in this field. The following section details key experimental protocols.

Sample Collection and Storage
  • Plasma/Serum: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000-2000 x g for 15 minutes at 4°C. Aliquot the supernatant (plasma or serum) into cryovials and store at -80°C until analysis.[17]

  • Urine: Collect mid-stream urine samples in sterile containers. For preservation, samples can be stored at 2-8°C for short-term storage or at -80°C for long-term storage. To prevent degradation, the addition of a preservative like thymol (B1683141) may be considered.

Sample Preparation for LC-MS/MS Analysis

The high protein content in plasma and serum necessitates a protein precipitation step prior to analysis.

Protocol: Protein Precipitation

  • Thaw frozen plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

  • Add 400 µL of ice-cold acetonitrile (B52724) (containing an internal standard if used).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the gold standard for the sensitive and specific quantification of this compound.

Typical LC-MS/MS Parameters:

  • LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound (precursor ion -> product ion) would be m/z 173 -> 93.

Experimental Workflow

The following diagram illustrates a typical workflow for the targeted metabolomics analysis of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (Plasma, Urine) Protein_Precipitation Protein Precipitation (for Plasma/Serum) Sample_Collection->Protein_Precipitation Supernatant_Transfer Supernatant Transfer Protein_Precipitation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reverse Phase) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI-) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Targeted Metabolomics Workflow for Phenyl Sulfate

References

Phenyl Hydrogen Sulfate: A Technical Guide on its Biological Role in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate (PS), is a gut microbiota-derived metabolite increasingly recognized for its significant biological activities and role as a uremic toxin. Arising from the bacterial metabolism of dietary tyrosine, PS accumulates to toxic levels in patients with chronic kidney disease (CKD), where it is implicated in the progression of renal damage and associated comorbidities, particularly in diabetic kidney disease (DKD). Mechanistically, PS induces cellular injury through the promotion of oxidative stress, mitochondrial dysfunction, and the impairment of endogenous antioxidant defenses. This technical guide provides a comprehensive overview of the metabolism, pathophysiology, and key experimental methodologies used to study phenyl sulfate, aiming to equip researchers and drug development professionals with the core knowledge required to investigate this metabolite as a biomarker and therapeutic target.

Metabolism, Transport, and Excretion

Phenyl sulfate is an endogenous metabolite entirely dependent on the interplay between dietary intake, gut microbial activity, and host metabolism. Its lifecycle involves several key steps from formation to elimination.

Biosynthesis Pathway

The formation of PS begins in the gut with dietary protein.

  • Microbial Conversion: Gut bacteria possessing the enzyme tyrosine phenol-lyase (TPL) metabolize dietary tyrosine into phenol (B47542).[1]

  • Hepatic Sulfation: Phenol is absorbed from the intestine into the portal circulation and transported to the liver. There, it undergoes phase II detoxification, where it is conjugated with a sulfate group by the enzyme sulfotransferase 1A1 (SULT1A1) to form phenyl sulfate.[1]

Transport and Elimination

Under normal physiological conditions, PS is efficiently cleared from the bloodstream.

  • Renal Excretion: As a small, water-soluble molecule, PS is transported to the kidneys, where it is actively secreted by transporters in the proximal tubular cells and subsequently excreted in the urine.[2]

  • Protein Binding: A significant fraction of PS in circulation is bound to albumin. This protein binding limits its removal through conventional hemodialysis, contributing to its accumulation in CKD patients.[2][3]

The complete pathway from dietary precursor to excretion is illustrated below.

cluster_gut Intestinal Lumen cluster_liver Hepatocyte cluster_kidney Kidney (Proximal Tubule) Tyrosine Dietary Tyrosine Phenol_gut Phenol Tyrosine->Phenol_gut Gut Microbiota (Tyrosine Phenol-lyase) Blood Bloodstream Phenol_gut->Blood Absorption Phenol_liver Phenol PS_liver Phenyl Sulfate (PS) Phenol_liver->PS_liver Sulfotransferase 1A1 (SULT1A1) PS_liver->Blood PS_kidney Phenyl Sulfate (PS) Urine Excretion in Urine PS_kidney->Urine Tubular Secretion Blood->Phenol_liver Blood->PS_kidney

Figure 1: Metabolic pathway of Phenyl Sulfate from synthesis to excretion.

Pathophysiological Role of Phenyl Sulfate

While a normal product of metabolism, the accumulation of phenyl sulfate is strongly associated with pathology, particularly in the context of renal disease. It is now classified as a potent uremic toxin.

Role in Chronic Kidney Disease (CKD) and Diabetic Kidney Disease (DKD)

In patients with compromised renal function, impaired excretion leads to a significant elevation of serum PS levels.[2] This accumulation is not merely a marker of declining kidney function but an active contributor to its progression.

  • Podocyte and Tubular Injury: Elevated PS concentrations are directly toxic to kidney cells. Studies have shown that PS induces podocyte damage (effacement) and apoptosis in renal tubular cells, key events that lead to albuminuria (protein in the urine) and a progressive decline in glomerular filtration rate.[4][5]

  • Biomarker of Progression: In diabetic patient cohorts, serum PS levels have been found to significantly correlate with the presence and predicted two-year progression of albuminuria, suggesting its utility as a prognostic biomarker for DKD.[4]

Quantitative Data: Phenyl Sulfate Concentrations

The concentration of phenyl sulfate in circulation increases dramatically with the decline in renal function. The table below summarizes representative concentrations found in different populations.

Population/ModelSample TypePhenyl Sulfate Concentration (μM)Reference(s)
Healthy Control (eNOS-KO Mouse Model)Plasma5.97 ± 0.47[4]
Diabetic (db/db Mouse Model, Basal)Plasma3.06 ± 2.63[4]
Diabetic Kidney Disease Patients (Human Cohort)SerumRange: 0 - 68.1[4]
Hemodialysis Patients (Human)SerumMean: 77.6[3]
Hemodialysis Patients (Human)SerumHighest Recorded: 259.8[3]
Molecular Mechanisms of Toxicity

The toxicity of phenyl sulfate is primarily mediated by its ability to induce overwhelming oxidative stress, which disrupts cellular homeostasis and triggers injury pathways.

  • Induction of Reactive Oxygen Species (ROS): PS stimulates the production of ROS within cells, leading to oxidative damage of lipids, proteins, and DNA.[1]

  • Depletion of Antioxidants: PS exposure significantly decreases intracellular levels of glutathione (B108866) (GSH), the most powerful endogenous antioxidant, rendering cells vulnerable to oxidative insults.[3][4][6]

  • Mitochondrial Dysfunction: A key target of PS is the mitochondrion. It impairs mitochondrial function, leading to reduced ATP production and a further increase in ROS generation, creating a vicious cycle of damage.[5]

  • Impairment of Nrf2 Signaling: The cellular defense against oxidative stress is coordinated by the transcription factor Nrf2. Evidence suggests that PS exposure impairs this protective pathway, preventing the upregulation of crucial antioxidant enzymes and further exacerbating cellular damage.

The interconnected pathways of PS-induced cellular injury are visualized below.

cluster_pathways Cellular Effects cluster_outcomes Pathological Outcomes PS Phenyl Sulfate (PS) Mito Mitochondrial Dysfunction PS->Mito GSH ↓ Glutathione (GSH) Depletion PS->GSH Nrf2 Nrf2 Pathway Inhibition PS->Nrf2 ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Generates Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage GSH->ROS Normally Neutralizes Nrf2->GSH Normally Regulates Injury Podocyte & Tubular Cell Injury / Apoptosis Damage->Injury Albuminuria Albuminuria & CKD Progression Injury->Albuminuria

Figure 2: Molecular mechanisms of Phenyl Sulfate-induced cellular toxicity.

Key Experimental Protocols

Investigating the biological role of phenyl sulfate requires robust and validated methodologies. This section details common protocols for the quantification of PS and the assessment of its cytotoxic effects.

Quantification of Phenyl Sulfate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying PS in biological matrices due to its high sensitivity and specificity.

Objective: To measure the concentration of phenyl sulfate in human serum or plasma.

Workflow Diagram:

Sample 1. Serum/Plasma Sample Collection Precip 2. Protein Precipitation (e.g., Acetonitrile) Sample->Precip Centri 3. Centrifugation (Pellet Debris) Precip->Centri Super 4. Supernatant Transfer Centri->Super Inject 5. Inject into LC-MS/MS System Super->Inject Analyze 6. Data Acquisition & Quantification Inject->Analyze

Figure 3: General workflow for sample preparation for LC-MS/MS analysis.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., deuterated phenyl sulfate).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient starts at ~5% B, increases to 95% B over several minutes to elute the analyte, holds for a brief period, and then returns to initial conditions for column re-equilibration.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Phenyl Sulfate: Monitor the transition from the precursor ion (m/z 173) to a specific product ion (e.g., m/z 93, corresponding to the phenol fragment).

    • Quantification: Generate a standard curve using known concentrations of phenyl sulfate and calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.

Cellular ROS Production Assay (DCFH-DA Method)

This assay measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Objective: To quantify ROS production in renal cells (e.g., human podocytes or tubular cells) following exposure to phenyl sulfate.

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are ~80-90% confluent on the day of the experiment. Culture overnight.

  • Probe Loading:

    • Remove culture medium and wash cells once with warm, serum-free medium or Phosphate-Buffered Saline (PBS).

    • Add 100 µL of loading buffer (e.g., serum-free medium containing 10 µM DCFH-DA) to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Treatment:

    • Remove the loading buffer and wash the cells once with warm medium/PBS.

    • Add 100 µL of medium containing the desired concentrations of phenyl sulfate (e.g., 0, 30, 100, 300 µM). Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Incubate for the desired time period (e.g., 1-24 hours).

  • Measurement:

    • Measure fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

    • Fluorescence intensity is directly proportional to the level of intracellular ROS.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Objective: To assess the induction of apoptosis in renal cells by phenyl sulfate.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates and treat with various concentrations of phenyl sulfate for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect the culture supernatant (containing floating/dead cells).

    • Wash adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet once with 1 mL of cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Data Interpretation:

      • Healthy Cells: Annexin V-negative and PI-negative.

      • Early Apoptotic Cells: Annexin V-positive and PI-negative.

      • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

References

Phenyl Hydrogen Sulfate: A Gut Microbiota-Derived Metabolite at the Crossroads of Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate, is a prominent gut microbiota-derived metabolite that has garnered significant attention for its multifaceted role in host physiology and pathology. Originating from the microbial metabolism of dietary aromatic amino acids, primarily tyrosine and phenylalanine, this compound undergoes subsequent sulfation in the liver, entering systemic circulation. While a component of the normal metabolic fingerprint, elevated levels of phenyl hydrogen sulfate are increasingly implicated in the pathogenesis of several chronic conditions, most notably chronic kidney disease (CKD) and its complications. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and biological activities of this compound. It details its pathological effects, particularly in the context of diabetic kidney disease, and presents a compilation of quantitative data from various studies. Furthermore, this guide outlines key experimental protocols for the quantification and study of this compound and includes visualizations of its metabolic pathway and associated cellular signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, nephrology, and pharmacology who are investigating the role of gut-derived metabolites in human health and disease.

Biosynthesis and Metabolism

The formation of this compound is a multi-step process involving both the gut microbiota and host enzymes. The primary pathway begins with the microbial breakdown of dietary aromatic amino acids.

Gut Microbial Production of Phenol (B47542)

Dietary proteins are digested into amino acids, including tyrosine and phenylalanine. In the colon, certain gut bacteria possess the enzyme tyrosine phenol-lyase, which catalyzes the conversion of tyrosine to phenol.[1][2][3] This initial step is crucial as it generates the precursor molecule for this compound. The production of phenolic compounds by gut bacteria can be influenced by factors such as pH and the availability of fermentable carbohydrates.[4][5][6]

Host-Mediated Sulfation

Following its production in the gut, phenol is absorbed into the bloodstream and transported to the liver. There, it undergoes phase II metabolism, specifically sulfation, catalyzed by cytosolic sulfotransferase enzymes (SULTs).[7] The most abundant SULT in the human liver, SULT1A1, is primarily responsible for the sulfation of small phenolic compounds like phenol.[7][8][9] This enzymatic reaction transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of phenol, forming this compound.[8]

The biosynthesis and metabolism of this compound can be visualized as follows:

Biosynthesis and Metabolism of this compound cluster_gut Gut Lumen cluster_liver Hepatocyte Dietary Protein Dietary Protein Tyrosine Tyrosine Dietary Protein->Tyrosine Digestion Phenol Phenol Tyrosine->Phenol Metabolism Phenol_liver Phenol Phenol->Phenol_liver Absorption Gut Microbiota Gut Microbiota Tyrosine Phenol-lyase Tyrosine Phenol-lyase Gut Microbiota->Tyrosine Phenol-lyase Tyrosine Phenol-lyase->Tyrosine This compound This compound Phenol_liver->this compound Sulfation Systemic Circulation Systemic Circulation This compound->Systemic Circulation SULT1A1 SULT1A1 SULT1A1->Phenol_liver PAP PAP SULT1A1->PAP PAPS PAPS PAPS->SULT1A1 Kidney Kidney Systemic Circulation->Kidney Excretion

Biosynthesis and metabolism of this compound.

Pathophysiological Role of this compound

Under normal physiological conditions, this compound is efficiently cleared by the kidneys.[10][11] However, in states of renal dysfunction, such as chronic kidney disease (CKD), its levels in the blood can rise significantly, contributing to the uremic state.[12][13][14]

Diabetic Kidney Disease

A growing body of evidence implicates this compound as a key player in the pathogenesis of diabetic kidney disease (DKD).[1][2][3][10][11][15] Elevated levels of this compound have been shown to correlate with the progression of albuminuria in patients with diabetes.[1][3][10] Experimental models have demonstrated that administration of this compound can induce albuminuria and podocyte damage.[3][16][17][18] Podocytes are specialized cells in the glomerulus that are essential for maintaining the integrity of the filtration barrier.[19][20][21]

The proposed mechanism of this compound-induced podocyte injury involves the induction of oxidative stress and mitochondrial dysfunction.[12][18][22][23] this compound has been shown to decrease intracellular levels of glutathione (B108866), a major antioxidant, rendering cells more susceptible to damage from reactive oxygen species (ROS).[12][22][23]

Signaling Pathway of this compound-Induced Podocyte Injury Elevated this compound Elevated this compound Podocyte Podocyte Elevated this compound->Podocyte Oxidative Stress Oxidative Stress Podocyte->Oxidative Stress Induces Mitochondrial Dysfunction Mitochondrial Dysfunction Podocyte->Mitochondrial Dysfunction Induces Decreased Glutathione Decreased Glutathione Podocyte->Decreased Glutathione Causes Podocyte Damage Podocyte Damage Oxidative Stress->Podocyte Damage Mitochondrial Dysfunction->Podocyte Damage Decreased Glutathione->Oxidative Stress Exacerbates Albuminuria Albuminuria Podocyte Damage->Albuminuria

Signaling pathway of this compound-induced podocyte injury.

Quantitative Data

The following tables summarize quantitative data related to this compound from various studies.

Table 1: Concentrations of this compound in In Vitro and In Vivo Studies

Study TypeModel SystemThis compound ConcentrationObserved EffectReference(s)
In VitroDifferentiated human urinary podocyte-like epithelial cells30 µM - 100 µMReduced cell survival, induced mitochondrial dysfunction[16][18][23]
In Vivodb/db diabetic mice50 mg/kg (oral administration)Increased plasma PS to 64.53 ± 5.87 µM, induced albuminuria and podocyte damage[3][16][18]

Table 2: Serum Concentrations of this compound in Human Subjects

Subject GroupThis compound ConcentrationNotesReference(s)
Hemodialysis Patients (Highest individual value)259.8 µmol/LIllustrates the high levels that can be reached in severe CKD.[12]
Patients with microalbuminuriaSignificantly correlated with 2-year progression of albuminuriaHighlights its potential as a prognostic marker.[3][10][16]

Table 3: Kinetic Parameters of Human SULT1A1 for Phenolic Substrates

| Substrate | Km (µM) | Vmax (pmol/min/mg) | Notes | Reference(s) | | :--- | :--- | :--- | :--- | | 4-Nitrophenol (B140041) | 2.67 ± 0.12 | - | A commonly used probe substrate for SULT1A1 activity. |[24] | | Chrysin | 0.05 | - | A flavonoid substrate. |[25] | | Daidzein | - | - | SULT1A1 exhibits high catalytic efficiency for 7-O-sulfation. |[25] | | Genistein | - | - | SULT1A1 exhibits high catalytic efficiency for 7-O-sulfation. |[25] |

Note: Specific kinetic data for phenol as a substrate for SULT1A1 were not explicitly detailed in the reviewed literature, but 4-nitrophenol serves as a structural analog.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological matrices.[26][27][28][29]

4.1.1. Sample Preparation

  • Serum/Plasma: Protein precipitation is a common first step to remove interfering proteins. This is typically achieved by adding a cold organic solvent such as methanol (B129727) or acetonitrile (B52724) to the sample, followed by centrifugation to pellet the precipitated proteins.[26] The resulting supernatant can be further processed or directly injected into the LC-MS/MS system.

  • Urine: Urine samples are often diluted with the initial mobile phase before analysis.

4.1.2. Liquid Chromatography

  • Column: A reversed-phase C18 column is commonly used for the separation of this compound from other matrix components.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

4.1.3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its isotopically labeled internal standard.

Experimental Workflow for LC-MS/MS Quantification of this compound Biological Sample (Serum, Plasma, Urine) Biological Sample (Serum, Plasma, Urine) Sample Preparation Sample Preparation Biological Sample (Serum, Plasma, Urine)->Sample Preparation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Liquid Chromatography Separation Liquid Chromatography Separation LC-MS/MS Analysis->Liquid Chromatography Separation Mass Spectrometry Detection Mass Spectrometry Detection Liquid Chromatography Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

Experimental workflow for LC-MS/MS quantification.
In Vitro Model of this compound-Induced Podocyte Injury

Cultured human podocytes provide a valuable in vitro system to study the direct effects of this compound on these critical glomerular cells.[16][19][20][21]

4.2.1. Cell Culture

  • Conditionally immortalized human podocytes are cultured under permissive conditions (e.g., 33°C with IFN-γ) to allow for proliferation.

  • To induce differentiation into a mature podocyte phenotype, cells are transferred to non-permissive conditions (e.g., 37°C without IFN-γ) for a period of 10-14 days.

4.2.2. Treatment

  • Differentiated podocytes are treated with varying concentrations of this compound (e.g., 30-100 µM) for a specified duration (e.g., 24-48 hours).

4.2.3. Assessment of Podocyte Injury

  • Cell Viability: Assays such as MTT or LDH release assays can be used to quantify cell death.

  • Oxidative Stress: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. Glutathione levels can be quantified using commercially available kits.

  • Mitochondrial Function: Mitochondrial membrane potential can be assessed using dyes like JC-1.

  • Morphological Changes: Changes in cell morphology and the actin cytoskeleton can be visualized by phalloidin (B8060827) staining and fluorescence microscopy.

Animal Model of Diabetic Kidney Disease

Animal models are essential for studying the in vivo effects of this compound on the development and progression of DKD.[3][16][30]

4.3.1. Model Induction

  • Genetic Models: db/db mice, which are genetically diabetic, are commonly used.[3][16]

  • Chemically-Induced Models: Streptozotocin-induced diabetes in mice or rats is another widely used model.

4.3.2. This compound Administration

  • This compound can be administered orally (e.g., 50 mg/kg) to diabetic animals over a period of several weeks.

4.3.3. Evaluation of Renal Injury

  • Albuminuria: Urinary albumin-to-creatinine ratio is a key indicator of kidney damage.

  • Histopathology: Kidney sections can be stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular and tubulointerstitial changes.

  • Podocyte Markers: The expression of podocyte-specific proteins like nephrin (B609532) and podocin can be evaluated by immunofluorescence or Western blotting.

Conclusion and Future Directions

This compound has emerged as a critical link between the gut microbiota and host health, particularly in the context of kidney disease. Its role as a uremic toxin and its contribution to the pathogenesis of diabetic kidney disease are well-supported by a growing body of evidence. The methodologies outlined in this guide provide a framework for researchers to further investigate the mechanisms of this compound-induced pathology and to explore potential therapeutic interventions.

Future research should focus on:

  • Identifying the specific gut bacterial species and enzymes responsible for phenol production.

  • Elucidating the detailed molecular mechanisms by which this compound induces cellular damage.

  • Developing targeted therapies to reduce the production or enhance the clearance of this compound. This could include the use of specific inhibitors of bacterial tyrosine phenol-lyase or strategies to modulate the gut microbiota composition.[1][2][3][10]

A deeper understanding of the biology of this compound will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat chronic kidney disease and other related disorders.

References

The Metabolic Pathway of Phenyl Hydrogen Sulfate Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl hydrogen sulfate (B86663) is a significant metabolite in the biotransformation of phenolic compounds, including various drugs, xenobiotics, and endogenous molecules. Its formation is a critical step in the detoxification and elimination of these substances. This technical guide provides an in-depth exploration of the metabolic pathway leading to phenyl hydrogen sulfate, focusing on the core enzymatic processes, quantitative kinetic data, detailed experimental protocols for its study, and the complex regulatory networks that govern this pathway. The primary enzyme responsible for this biotransformation is Sulfotransferase 1A1 (SULT1A1), a member of the cytosolic sulfotransferase superfamily. Understanding the nuances of this pathway is paramount for drug development, toxicology, and the study of various metabolic disorders.

The Core Metabolic Pathway

The formation of this compound is a phase II metabolic reaction known as sulfation or sulfoconjugation. This process involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a phenolic acceptor substrate.[1][2] This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs).[3]

The key enzyme in the sulfation of small phenolic compounds, including phenol (B47542), is SULT1A1.[3][4] This enzyme is highly expressed in the liver, a primary site of drug metabolism, as well as in other tissues like the gastrointestinal tract.[5][6] The addition of the highly polar sulfate moiety significantly increases the water solubility of the phenolic compound, facilitating its excretion from the body, primarily via the urine.[1]

The overall reaction can be summarized as:

Phenol + PAPS ---(SULT1A1)---> this compound + PAP

Metabolic_Pathway

Quantitative Data

The efficiency of this compound formation is determined by the kinetic parameters of the SULT1A1 enzyme and the intracellular concentrations of the substrates.

Enzyme Kinetics

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial for understanding the affinity of SULT1A1 for its substrates and its catalytic efficiency. These parameters can vary depending on the specific phenolic substrate and the genetic variant of the SULT1A1 enzyme.[3][7]

SubstrateSULT1A1 VariantApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
p-NitrophenolWild-type2.51500[6]
4-Nitrophenol (B140041)Wild-type2.67 ± 0.12-[7]
DopamineWild-type601200[6]
17β-EstradiolWild-type0.05450[6]
Dehydroepiandrosterone (DHEA)Wild-type2.0800[6]
ChrysinSULT1A1*10.05-[5]
ChrysinSULT1A33.1-[5]
Daidzein (at 7-OH)SULT1A11.134.4-fold higher than 4'-OH[5]
Genistein (at 7-OH)SULT1A11.258.8-fold higher than 4'-OH[5]

Note: Kinetic constants can vary based on experimental conditions such as pH and PAPS concentration.

Substrate and Cofactor Concentrations

The intracellular concentrations of phenol and the essential cofactor PAPS are critical factors influencing the rate of this compound formation.

MoleculeTissue/Cell TypeConcentrationReference
PhenolHuman Blood (fatal ingestion)130 µg/mL[8]
PhenolHuman Liver (fatal ingestion)228 µg/g[9]
PhenolHuman Blood (fatal poisoning)60 µg/mL[10]
PhenolHuman Liver (fatal poisoning)166 µg/g[10]
PAPSRat HepatocytesReduced by up to 93% in the presence of acetaminophen (B1664979)[11]
PAPSHuman LiverApparent Km for APS in PAPS synthesis: 16.8 - 17.6 µM[12]

Experimental Protocols

Accurate measurement of SULT1A1 activity is essential for studying the metabolism of phenolic compounds. The following are detailed methodologies for key experiments.

Recombinant Human SULT1A1 Activity Assay (Radiolabeled Method)

This is a highly sensitive and widely used method to measure SULT activity by quantifying the transfer of a radiolabeled sulfonate group from [35S]PAPS to a substrate.[2][6]

Materials:

  • Recombinant human SULT1A1 enzyme

  • Phenol (or other phenolic substrate)

  • [35S]PAPS (radiolabeled sulfate donor)

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.5

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Stop Solution: 0.1 M Barium hydroxide, 0.1 M Zinc sulfate

  • Scintillation cocktail

  • Microcentrifuge tubes, incubator, microcentrifuge, scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a cocktail buffer containing 50 mM potassium phosphate (pH 6.5), 7.4 mg/mL DTT, and approximately 1.28 µM [35S]PAPS.[13]

  • Prepare Enzyme and Substrate: Dilute the recombinant SULT1A1 enzyme in an ice-cold dilution buffer (5 mM potassium phosphate pH 6.5, 1.5 mg/mL BSA, 10 mM DTT). Prepare stock solutions of the phenolic substrate.

  • Initiate Reaction: Add 10 µL of the substrate solution to a 1.5 mL microcentrifuge tube. Add 100 µL of the diluted enzyme. To start the reaction, add 50 µL of the reaction cocktail. The final reaction volume is typically 160 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding 100 µL of a stop mixture (e.g., 0.1 M Barium hydroxide), vortex, and then add 50 µL of 0.1 M Zinc sulfate and vortex again to precipitate proteins and unreacted [35S]PAPS.[13]

  • Centrifugation: Centrifuge the tubes at maximum speed for 3-10 minutes to pellet the precipitate.

  • Quantify Radioactivity: Transfer a known volume of the supernatant (containing the radiolabeled this compound) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate Enzyme Activity: The amount of product formed is calculated based on the specific activity of the [35S]PAPS. Enzyme activity is typically expressed as pmol of product formed per minute per mg of protein.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, [35S]PAPS) start->prep_reagents mix Mix Reagents in Microcentrifuge Tube prep_reagents->mix incubate Incubate at 37°C mix->incubate stop Stop Reaction (Add Stop Solution) incubate->stop centrifuge Centrifuge to Pellet Precipitate stop->centrifuge supernatant Collect Supernatant centrifuge->supernatant scintillation Add Scintillation Cocktail & Count Radioactivity supernatant->scintillation calculate Calculate Enzyme Activity scintillation->calculate end End calculate->end

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the quantification of this compound in biological matrices like plasma and urine.[14][15]

Sample Preparation (from plasma):

  • Deproteinization: To 100 µL of plasma, add 400 µL of acetonitrile (B52724) (ACN) or a 1:9 mixture of methanol:ACN.[16]

  • Centrifugation: Vortex the mixture and centrifuge for 15 minutes at 7000 x g.

  • Evaporation and Reconstitution: Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 100 µL of a suitable solvent (e.g., 1:1 methanol:water) for LC-MS analysis.[16]

LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode.

  • Detection: Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for this compound and an internal standard (e.g., a deuterated analog).

Regulation of this compound Formation

The expression and activity of SULT1A1 are tightly regulated by a complex network of transcription factors and signaling pathways, leading to significant inter-individual variability in sulfation capacity.

Transcriptional Regulation of SULT1A1

Several transcription factors have been identified that play a crucial role in the basal and inducible expression of the SULT1A1 gene.

  • Sp1 and GABP: The high activity of the TATA-less SULT1A1 promoter is dependent on the presence of binding sites for Sp1 and GA binding protein (GABP), an Ets transcription factor. These two factors can synergistically enhance SULT1A1 promoter activity.[17]

  • Nuclear Factor I (NFI): Members of the NFI family of transcription factors (NFI-A, NFI-B, and NFI-C) are involved in regulating SULT1A1 expression in breast cancer cells and normal human liver.[18][19]

  • Glucocorticoid Receptor (GR): In rats, glucocorticoids can induce SULT1A1 gene expression through the glucocorticoid receptor, although this effect was not observed in preliminary experiments with human hepatocytes.[20]

Regulation by Nuclear Receptors

Nuclear receptors, which are ligand-activated transcription factors, are key regulators of xenobiotic metabolizing enzymes, including SULTs.

  • Pregnane (B1235032) X Receptor (PXR): PXR, activated by a wide range of xenobiotics and endobiotics, can regulate the expression of various phase I and phase II metabolizing enzymes, including sulfotransferases.[21][22]

  • Aryl Hydrocarbon Receptor (AhR): The AhR is another important xenobiotic-sensing nuclear receptor. Its activation has been shown to suppress the expression of SULT1E1 (estrogen sulfotransferase) and can influence the toxicity of certain phenolic compounds by modulating their metabolism.[23][24]

Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotics Xenobiotics AhR AhR Xenobiotics->AhR Activates PXR PXR Xenobiotics->PXR Activates Glucocorticoids Glucocorticoids GR GR Glucocorticoids->GR Activates SULT1A1_Gene SULT1A1 Gene AhR->SULT1A1_Gene Modulates PXR->SULT1A1_Gene Regulates GR->SULT1A1_Gene Induces (rat) Transcription Transcription SULT1A1_Gene->Transcription SULT1A1_mRNA SULT1A1 mRNA Transcription->SULT1A1_mRNA Sp1_GABP Sp1/GABP Sp1_GABP->SULT1A1_Gene Enhances transcription NFI NFI NFI->SULT1A1_Gene Regulates transcription SULT1A1_Protein SULT1A1 Protein SULT1A1_mRNA->SULT1A1_Protein Translation

Conclusion

The formation of this compound via SULT1A1-mediated sulfation is a fundamental pathway in human metabolism. The efficiency of this process is influenced by a combination of enzyme kinetics, substrate and cofactor availability, and a complex network of transcriptional regulation. For researchers and professionals in drug development, a thorough understanding of this metabolic pathway is crucial for predicting drug metabolism, assessing potential drug-drug interactions, and understanding inter-individual differences in drug response and toxicity. The experimental protocols provided herein offer a robust framework for investigating the intricacies of this vital biotransformation process.

References

Phenyl Hydrogen Sulfate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl hydrogen sulfate (B86663) (phenyl sulfate) is a significant human xenobiotic metabolite, primarily produced by the gut microbiota from the dietary amino acid tyrosine and subsequently metabolized in the liver.[1] It is recognized as a uremic toxin that accumulates in the body, particularly in patients with chronic kidney disease (CKD) and diabetic kidney disease (DKD).[2][3] Emerging evidence highlights its role in the pathophysiology of these conditions, contributing to cellular damage and disease progression. This technical guide provides an in-depth overview of phenyl sulfate, focusing on its metabolic pathway, biological effects, and the experimental methodologies used for its investigation.

Formation and Metabolism

The generation of phenyl sulfate is a multi-step process involving both the gut microbiome and host metabolism.

  • Gut Microbiota Metabolism: Dietary tyrosine is metabolized by bacterial tyrosine phenol-lyase in the gut to produce phenol (B47542).[1]

  • Hepatic Sulfation: Phenol is then absorbed into the bloodstream and transported to the liver. In the liver, phenol undergoes sulfation, a phase II detoxification reaction, catalyzed by sulfotransferase enzymes to form phenyl hydrogen sulfate.

cluster_gut Intestinal Lumen cluster_liver Hepatocyte Tyrosine Dietary Tyrosine Phenol Phenol Tyrosine->Phenol Tyrosine Phenol-lyase PhenylSulfate This compound Phenol->PhenylSulfate Sulfotransferase Gut Gut Microbiota Liver Liver PS Phenyl Sulfate GSH Glutathione (B108866) (GSH) Levels PS->GSH decreases ROS Reactive Oxygen Species (ROS) PS->ROS increases OxidativeStress Oxidative Stress GSH->OxidativeStress ROS->OxidativeStress CellInjury Cellular Injury / Apoptosis OxidativeStress->CellInjury PS Phenyl Sulfate ROS ROS PS->ROS TGFb TGF-β Signaling PS->TGFb NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb->Fibrosis Start Plasma Sample Step1 Protein Precipitation (Acetonitrile + IS) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Evaporation Step2->Step3 Step4 Reconstitution Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 End Quantification Step5->End

References

An In-depth Technical Guide to the Discovery and History of Phenyl Hydrogen Sulfate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl hydrogen sulfate (B86663), a molecule initially synthesized in the early 1940s, has traversed a remarkable scientific journey from a simple organic compound to a key player in gut microbiology, toxicology, and the pathogenesis of diabetic kidney disease. This technical guide provides a comprehensive overview of the discovery and history of phenyl hydrogen sulfate research, detailing its synthesis, biological significance, and the experimental methodologies that have been pivotal in elucidating its function. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.

Introduction

This compound (also known as phenyl sulfate) is an aromatic sulfate ester that has emerged as a significant metabolite in human physiology and pathophysiology. Initially explored in the context of organic synthesis and enzymatic reactions, its importance has been magnified in recent decades with the growing understanding of the gut microbiome's influence on human health. As a product of the microbial metabolism of dietary tyrosine, this compound has been identified as a uremic toxin and a key contributor to the progression of diabetic kidney disease. This guide will chronologically detail the key discoveries in this compound research, from its initial synthesis to its current status as a therapeutic target.

A Historical Timeline of Key Discoveries

The research landscape of this compound has evolved significantly since its first mention in the scientific literature. The following timeline highlights the key milestones in our understanding of this multifaceted molecule.

YearDiscovery/MilestoneSignificance
1941 First documented synthesis of this compound.[1]Established the foundational chemistry for producing the compound for further study.
Mid-20th Century Discovery of aryl-sulfate sulfotransferase.[1]Identified the enzymatic machinery responsible for the transfer of sulfate groups, a key reaction in the metabolism of phenolic compounds like the precursor to this compound.
Late 20th Century Elucidation of the role of gut microbiota in metabolizing dietary tyrosine to phenol (B47542).Revealed the origin of the precursor to this compound, linking diet and microbial activity to its production.
2018-2019 Identification of this compound as a uremic toxin and a key contributor to diabetic kidney disease.[2]Transformed the perception of this compound from a simple metabolite to a pathologically significant molecule and a potential therapeutic target.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₆O₄S[3]
Molecular Weight 174.18 g/mol [3]
Appearance Solid[3]
CAS Number 937-34-8[1]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 74.8 Ų[4]
XLogP3 0.7[4]

Synthesis of this compound

The synthesis of this compound has been refined over the years, from early methods to more controlled and efficient modern protocols.

Historical Synthesis: Sulfation of Phenol (1941)
Modern Synthesis: Sulfation using a Sulfur Trioxide-Pyridine Complex

A common and more controlled modern method for the synthesis of this compound involves the use of a sulfur trioxide-pyridine complex. This method offers better control over the reaction and minimizes side products.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve phenol in a suitable anhydrous solvent such as pyridine (B92270) or acetonitrile.

  • Addition of Sulfonating Agent: Slowly add a sulfur trioxide-pyridine complex to the phenol solution at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and should be monitored carefully.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically quenched with water or a dilute base. The aqueous layer is then washed with an organic solvent to remove any unreacted phenol.

  • Purification: The crude this compound in the aqueous phase can be purified by recrystallization.[5] A common method involves the following steps:

    • Dissolve the crude product in a minimal amount of hot water or an alcohol-water mixture.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Biological Significance and Signaling Pathways

The discovery of this compound as a gut microbiota-derived metabolite has unveiled its significant role in human health and disease, particularly in the context of diabetic kidney disease.

Biosynthesis of this compound

The formation of this compound is a multi-step process that begins in the gut and concludes in the liver.

Dietary_Tyrosine Dietary Tyrosine Gut_Microbiota Gut Microbiota (Tyrosine Phenol-Lyase) Dietary_Tyrosine->Gut_Microbiota Phenol Phenol Gut_Microbiota->Phenol Liver Liver (Sulfotransferase) Phenol->Liver Absorption into bloodstream Phenyl_Sulfate This compound Liver->Phenyl_Sulfate Phenyl_Sulfate This compound Podocyte Podocyte Phenyl_Sulfate->Podocyte ROS Increased ROS Production (NADPH Oxidase) Podocyte->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Podocyte Apoptosis Caspase_Activation->Apoptosis

References

The Natural Occurrence and Biological Significance of Phenyl Hydrogen Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate, is a key endogenous metabolite found across various biological systems, from microbes to humans. Arising primarily from the synergistic action of the gut microbiota and host metabolism on dietary aromatic amino acids, this molecule has garnered significant attention for its dual role as a normal product of detoxification and a potent uremic toxin in the context of renal disease. Elevated levels of phenyl hydrogen sulfate are strongly implicated in the pathophysiology of chronic kidney disease (CKD) and diabetic nephropathy, primarily through the induction of oxidative stress and mitochondrial dysfunction. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis and metabolism, and its physiological and pathological roles. Detailed experimental protocols for its quantification and a summary of reported concentrations in biological fluids are presented, alongside visualizations of its metabolic and signaling pathways.

Introduction

This compound (C₆H₆O₄S) is an aryl sulfate that plays a significant role in xenobiotic and endobiotic metabolism.[1][2] It is formed through the sulfation of phenol (B47542), a process that generally serves to increase water solubility and facilitate the excretion of phenolic compounds.[3] While this represents a crucial detoxification pathway, the accumulation of this compound, particularly in states of compromised renal function, has been linked to significant cellular and organ damage.[4][5] Understanding the dynamics of this compound in biological systems is therefore of paramount importance for researchers in toxicology, nephrology, and drug development.

Biosynthesis and Metabolism

The primary pathway for the endogenous production of this compound involves a multi-step process that begins in the gut and culminates in the liver.

2.1. Gut Microbiota-Mediated Phenol Production:

Dietary aromatic amino acids, particularly tyrosine and phenylalanine, are metabolized by specific bacteria within the gut microbiota.[6][7] A key enzyme in this process is tyrosine phenol-lyase, which converts tyrosine to phenol.[8][9]

2.2. Hepatic Sulfation:

Phenol absorbed from the gut is transported to the liver, where it undergoes phase II detoxification. The sulfation of phenol is catalyzed by sulfotransferase enzymes (SULTs), primarily SULT1A1.[3][9] This reaction requires an activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[4][10]

2.3. The Sulfation Pathway:

PAPS is synthesized from inorganic sulfate and ATP in a two-step enzymatic process:

Once formed, this compound is released into the circulation, where it is largely bound to albumin.[11] Its primary route of elimination is through renal excretion.[6]

Quantitative Data on this compound in Biological Systems

The concentration of this compound in biological fluids is a critical indicator of metabolic status and renal function. The following tables summarize reported concentrations in human plasma/serum and urine under various conditions.

Table 1: Concentration of this compound in Human Plasma/Serum

Biological MatrixConditionConcentration (μmol/L)Reference(s)
SerumHemodialysis Patients (Highest individual value)259.8[4]
SerumNon-dialysis Chronic Kidney Disease (CKD)20.4 ± 15.5 mg/L (approximately 117.1 ± 89.0 μmol/L)[2]
PlasmaHealthy Volunteers (after mixed berry purée)5 - 20 (for related phenolic sulfates)[12]

Table 2: Concentration of this compound in Human Urine

Biological MatrixConditionConcentrationReference(s)
UrineSubjects exposed to 5 ppm environmental phenol251 mg phenol/g creatinine (B1669602) (total PhS and PhG)[13]
UrineHealthy individualsDetected, but not consistently quantified in baseline studies[14]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological matrices is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique employed for this purpose.

4.1. Sample Preparation

The choice of sample preparation method is critical to remove interferences and ensure accurate quantification.

4.1.1. Plasma/Serum Sample Preparation (Protein Precipitation)

  • Aliquoting: Transfer 100 µL of plasma or serum to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of a stock solution of a stable isotope-labeled internal standard (e.g., d5-phenyl sulfate) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

4.1.2. Urine Sample Preparation (Dilution and Filtration)

  • Thawing and Vortexing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilution: Dilute the supernatant 1:10 (or as appropriate) with the initial mobile phase.

  • Internal Standard Spiking: Add the internal standard to the diluted sample.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Note: For the analysis of total this compound (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be required prior to extraction.

4.2. LC-MS/MS Method

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient program starting with a low percentage of mobile phase B, gradually increasing to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and its internal standard.

      • Example transition for this compound: m/z 173 -> m/z 93 (loss of SO₃).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Signaling Pathways and Biological Effects

This compound is not merely an inert metabolite; it exerts significant biological effects, particularly at elevated concentrations. Its toxicity is primarily linked to the induction of oxidative stress and mitochondrial dysfunction.

5.1. Induction of Oxidative Stress:

This compound has been shown to decrease the intracellular levels of glutathione (B108866) (GSH), a major antioxidant, rendering cells more susceptible to oxidative damage.[4][15] This depletion of antioxidant defenses, coupled with an increase in reactive oxygen species (ROS) production, leads to a state of oxidative stress.[1][6]

5.2. Mitochondrial Dysfunction:

Emerging evidence suggests that this compound impairs mitochondrial function.[1][6] This includes reduced ATP production and damage to mitochondrial components, further contributing to cellular dysfunction and injury.

5.3. Involvement of Key Signaling Pathways:

The detrimental effects of this compound are mediated through the modulation of specific signaling pathways:

  • SIRT1/PGC-1α/Nrf1 Pathway: Recent studies have indicated that this compound-induced oxidative stress and mitochondrial dysfunction can be ameliorated by the activation of the Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)/Nuclear respiratory factor 1 (Nrf1) signaling pathway.[1] This pathway is a key regulator of mitochondrial biogenesis and antioxidant defense.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical defense mechanism against oxidative stress. While direct modulation by this compound is still under investigation, its ability to induce oxidative stress suggests a potential interplay with this pathway.[6][8]

  • NF-κB Pathway: The pro-inflammatory Nuclear factor-kappa B (NF-κB) signaling pathway is activated by various uremic toxins.[16] Given the inflammatory component of CKD, it is plausible that this compound contributes to the activation of this pathway, although direct evidence is still being gathered.

Visualizations

6.1. Metabolic Pathway of this compound Formation

This compound Biosynthesis cluster_liver Hepatic Sulfation Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Dietary Tyrosine->Gut Microbiota Metabolism by Tyrosine Phenol-lyase Phenol Phenol Gut Microbiota->Phenol Liver (Hepatocyte) Liver (Hepatocyte) Phenol->Liver (Hepatocyte) Absorption SULT1A1 SULT1A1 Phenol->SULT1A1 This compound This compound SULT1A1->this compound PAPS PAPS PAPS->SULT1A1 Bloodstream Bloodstream This compound->Bloodstream Kidney Kidney Bloodstream->Kidney Excretion Excretion Kidney->Excretion

Caption: Biosynthesis of this compound.

6.2. Signaling Pathways of this compound Toxicity

Phenyl_Sulfate_Toxicity_Pathway cluster_cellular_effects Cellular Effects of this compound cluster_signaling Affected Signaling Pathways This compound This compound ROS_Increase Increased ROS This compound->ROS_Increase GSH_Decrease Decreased Glutathione (GSH) This compound->GSH_Decrease Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress GSH_Decrease->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction SIRT1_PGC1a_Nrf1 SIRT1/PGC-1α/Nrf1 Pathway Oxidative_Stress->SIRT1_PGC1a_Nrf1 Inhibition Nrf2_Pathway Nrf2 Pathway Oxidative_Stress->Nrf2_Pathway Potential Modulation NFkB_Pathway NF-κB Pathway Oxidative_Stress->NFkB_Pathway Potential Activation Cellular_Damage Cellular Damage / Apoptosis Mitochondrial_Dysfunction->Cellular_Damage

Caption: this compound Toxicity Pathways.

Conclusion

This compound is a naturally occurring metabolite with a complex and dualistic role in biological systems. While it is an integral part of normal detoxification processes, its accumulation in disease states, particularly chronic kidney disease, positions it as a significant uremic toxin. The elucidation of its metabolic pathways and the signaling cascades it perturbs is crucial for the development of novel therapeutic strategies aimed at mitigating its toxic effects. The analytical methods and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to understand and combat the pathological consequences of this compound accumulation. Further research into the precise molecular interactions of this metabolite will undoubtedly pave the way for targeted interventions to improve patient outcomes in a range of metabolic and renal disorders.

References

The Role of Phenyl Hydrogen Sulfate in Diabetic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Diabetic Kidney Disease (DKD) remains a leading cause of end-stage renal disease, necessitating a deeper understanding of its complex pathophysiology for the development of novel therapeutic strategies. Emerging evidence has identified Phenyl hydrogen sulfate (B86663) (phenyl sulfate), a gut microbiota-derived uremic toxin, as not merely a biomarker but an active contributor to the progression of DKD.[1][2][3][4] This technical guide provides an in-depth review of the biosynthesis of phenyl sulfate, its molecular mechanisms of action in renal pathology, and detailed experimental protocols for its study. We focus on its role in inducing podocyte injury, oxidative stress, mitochondrial dysfunction, and NLRP3 inflammasome-mediated pyroptosis. This document is intended for researchers, scientists, and drug development professionals actively working to unravel the complexities of DKD and identify new therapeutic targets.

Introduction: Phenyl Sulfate as a Uremic Toxin in DKD

Diabetic Kidney Disease is a severe microvascular complication of diabetes, affecting approximately 30-40% of diabetic patients and characterized by albuminuria, a progressive decline in glomerular filtration rate, and renal fibrosis.[4] While hyperglycemia and hypertension are established drivers of DKD, the role of uremic toxins, particularly those originating from the gut microbiome, has gained significant attention.

Phenyl sulfate (PS) is a protein-bound uremic solute derived from the microbial metabolism of dietary tyrosine.[4][5] In healthy individuals, PS is efficiently cleared by the kidneys; however, in the context of diabetes and impaired renal function, its accumulation in the circulation and renal tissue exacerbates kidney damage.[3] Studies have demonstrated that elevated levels of PS correlate with the progression of albuminuria in diabetic patients and that direct administration of PS to diabetic animal models induces podocyte damage and albuminuria.[1][2] The pathogenic effects of PS are primarily attributed to its capacity to induce oxidative stress, mitochondrial dysfunction, and a pro-inflammatory state within renal cells.[3][4][5]

Biosynthesis and Metabolism of Phenyl Sulfate

The generation of phenyl sulfate is a multi-step process involving both the gut microbiota and host metabolism. Understanding this pathway is crucial for identifying potential therapeutic interventions aimed at reducing its production.

  • Microbial Conversion: Dietary tyrosine is metabolized by the bacterial enzyme tyrosine phenol-lyase, primarily found in gut bacteria, to produce phenol.[1][2]

  • Hepatic Sulfation: Phenol is absorbed from the intestine into the bloodstream and transported to the liver.

  • Host Metabolism: In the liver, the enzyme sulfotransferase catalyzes the sulfation of phenol, converting it into the water-soluble compound, phenyl hydrogen sulfate.[4]

  • Renal Excretion and Accumulation: PS is then released into the circulation, where it binds to albumin and is transported to the kidneys for excretion. In DKD, impaired renal function leads to its accumulation.

Diet Dietary Tyrosine Gut Gut Microbiota Diet->Gut Metabolism by TPL Tyrosine Phenol-Lyase Gut->TPL Phenol Phenol TPL->Phenol Converts Tyrosine to Liver Liver Phenol->Liver Absorbed & Transported to SULT Sulfotransferase (SULT) Liver->SULT PS This compound (PS) SULT->PS Converts Phenol to Kidney Kidney PS->Kidney Transported to Excretion Excretion Kidney->Excretion Normal Function Accumulation Accumulation (in DKD) Kidney->Accumulation Impaired Function

Caption: Biosynthesis pathway of this compound. (Within 100 characters)

Molecular Mechanisms of Phenyl Sulfate-Induced Renal Injury

PS contributes to DKD through several interconnected pathways, primarily targeting podocytes and tubular epithelial cells. The core mechanisms involve the induction of a redox imbalance and activation of inflammatory signaling cascades.

Oxidative Stress and Mitochondrial Dysfunction

PS is a potent inducer of oxidative stress. It has been shown to decrease the intracellular levels of glutathione (B108866), a key antioxidant, rendering cells more susceptible to damage from reactive oxygen species (ROS).[1][6][7][8] This depletion of antioxidant defenses is coupled with increased ROS production from mitochondria.

The key events include:

  • Decreased Glutathione: PS treatment reduces levels of glutathione in renal tubular cells.[7]

  • Increased ROS Production: PS stimulates the generation of mitochondrial ROS.

  • Impaired Bioenergetics: This leads to decreased mitochondrial ATP production, compromising cellular energy metabolism.[3]

  • Downregulation of Protective Factors: The expression of critical proteins involved in mitochondrial biogenesis and antioxidant defense, such as PGC1-α, Sirt1, and Nrf1, is diminished.

cluster_effects PS Phenyl Sulfate Mito Mitochondrion PS->Mito GSH ↓ Glutathione Levels PS->GSH Factors ↓ PGC1-α, Sirt1, Nrf1 PS->Factors ROS ↑ ROS Production Mito->ROS ATP ↓ ATP Production Mito->ATP OxStress Oxidative Stress ROS->OxStress GSH->OxStress ATP->OxStress Factors->OxStress PodocyteInjury Podocyte Injury & Apoptosis OxStress->PodocyteInjury

Caption: PS-induced oxidative stress and mitochondrial dysfunction. (Within 100 characters)
NLRP3 Inflammasome Activation and Pyroptosis

A critical pathogenic mechanism of PS is the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[9] This multi-protein complex is a key component of the innate immune system that, when activated, triggers a potent inflammatory response.

The signaling cascade proceeds as follows:

  • Priming and Activation: PS, likely via the induction of ROS, acts as a danger signal that primes and activates the NLRP3 inflammasome.[10]

  • Inflammasome Assembly: Activated NLRP3 recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[11][12]

  • Caspase-1 Activation: This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.

  • Cytokine Maturation: Active caspase-1 cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[10]

  • Pyroptosis Execution: Simultaneously, active caspase-1 cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD (GSDMD-N) oligomerizes and inserts into the cell membrane, forming pores.[11]

  • Cell Death and Inflammation: These pores lead to cell swelling, lysis (a form of inflammatory cell death known as pyroptosis), and the release of mature IL-1β and IL-18, propagating inflammation and tissue damage.

cluster_casp1 PS Phenyl Sulfate ROS ↑ ROS PS->ROS NLRP3 NLRP3 ROS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits proCasp1 Pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage proIL1b Pro-IL-1β Casp1->proIL1b Cleaves proIL18 Pro-IL-18 Casp1->proIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b IL-1β proIL1b->IL1b Pyroptosis Pyroptosis & Inflammation IL1b->Pyroptosis IL18 IL-18 proIL18->IL18 IL18->Pyroptosis GSDMDN GSDMD-N GSDMD->GSDMDN Pore Membrane Pore Formation GSDMDN->Pore Pore->Pyroptosis

Caption: PS-induced NLRP3 inflammasome activation and pyroptosis. (Within 100 characters)

Quantitative Data Summary

The following tables summarize key quantitative findings from experimental studies on phenyl sulfate in the context of DKD.

Table 1: Phenyl Sulfate Concentrations in an Animal Model of DKD

ParameterAnimal ModelConditionConcentration (μM)Citation
Plasma PSdb/db miceBasal3.06 ± 2.63[1]
Plasma PSdb/db mice1 hr post-oral administration (50 mg/kg)64.53 ± 5.87[1]

Table 2: In Vitro Effects of Phenyl Sulfate on Podocytes

Cell TypeParameterPS Concentration (μM)ObservationCitation
Differentiated HUPECsCell Toxicity30Onset of toxicity observed[1]
Differentiated HUPECsCell Toxicity≥ 100Significant cell toxicity[1]

Table 3: Changes in Inflammasome-Related Proteins in Response to Pro-inflammatory Stimuli

ProteinModelConditionFold Change vs. ControlCitation
NLRP3Rat KidneyAlbumin Overload~2.5-fold increase[10]
Cleaved Caspase-1Rat KidneyAlbumin Overload~3-fold increase[10]
IL-18Rat KidneyAlbumin Overload~2.8-fold increase[10]
IL-1βRat KidneyAlbumin Overload~3.5-fold increase[10]
NLRP3Aortic Media (SHR)Hypertension~2.2-fold increase[9]
Cleaved Caspase-1 / Pro-caspase-1Aortic Media (SHR)Hypertension~2.5-fold increase[9]

Note: Data in Table 3 are from studies using albumin overload or hypertension models to activate the NLRP3 inflammasome, which is the same pathway activated by phenyl sulfate. This provides context for the expected magnitude of change.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of phenyl sulfate in DKD.

Animal Model: PS-Induced DKD in db/db Mice

This protocol describes the induction of accelerated DKD in a diabetic mouse model through oral administration of phenyl sulfate.

Start Start: 8-week-old db/db mice Admin Oral Gavage: 50 mg/kg/day PS in saline Start->Admin Duration Duration: 6 weeks Admin->Duration Collection Endpoint: Sample Collection Duration->Collection Analysis Analysis: - Blood (CRE, BUN) - Urine (Protein) - Kidney Tissue (Histology, WB, IHC) Collection->Analysis

Caption: Experimental workflow for PS administration in db/db mice. (Within 100 characters)
  • Animal Model: 8-week-old male diabetic (db/db) mice on a C57BL/KsJ background.

  • Reagents: Phenyl sulfate (potassium salt), sterile saline.

  • Procedure:

    • Acclimatize mice for at least one week before the start of the experiment.

    • Prepare a fresh solution of phenyl sulfate in sterile saline daily.

    • Administer 50 mg/kg of phenyl sulfate orally via gavage, once daily.

    • A control group of db/db mice should be administered an equal volume of saline.

    • Continue treatment for 6 weeks.

    • Monitor animal health and body weight regularly.

    • At the endpoint, collect blood via cardiac puncture for serum analysis (e.g., creatinine, BUN) and urine for protein analysis.

    • Perfuse kidneys with PBS and then fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for molecular analysis (Western blot, qPCR).

Western Blot for NLRP3 and Caspase-1

This protocol is optimized for the detection of the large NLRP3 protein (~118 kDa) and cleaved Caspase-1 (~20 kDa) from kidney tissue lysates.

  • Reagents: RIPA buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, 4-12% Bis-Tris gels (or 8% Tris-Glycine for NLRP3), PVDF membrane, 5% non-fat milk in TBST, primary antibodies (anti-NLRP3, anti-Caspase-1), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Protein Extraction: Homogenize snap-frozen kidney tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of total protein per lane onto an 8% Tris-Glycine gel (for NLRP3) or a 12% Bis-Tris gel (for Caspase-1). Run the gel until the dye front reaches the bottom.

    • Protein Transfer: Transfer proteins to a PVDF membrane. For NLRP3, consider an overnight transfer at 4°C or a high-current transfer for 2 hours. Adding 0.05-0.1% SDS to the transfer buffer can improve the transfer of large proteins.[13]

    • Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., rabbit anti-NLRP3, 1:1000 dilution) overnight at 4°C with gentle rocking.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Detection: Wash the membrane three times for 10 minutes with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Immunohistochemistry for Nephrin (B609532)

This protocol details the staining of the podocyte slit diaphragm protein nephrin in paraffin-embedded kidney sections.

  • Reagents: Xylene, graded ethanol (B145695) series, citrate (B86180) buffer (pH 6.0) for antigen retrieval, 3% hydrogen peroxide, blocking serum (e.g., goat serum), primary antibody (e.g., guinea pig anti-nephrin), biotinylated secondary antibody, ABC reagent (Vectastain), DAB substrate kit, hematoxylin.

  • Procedure:

    • Deparaffinization and Rehydration: Deparaffinize 4-µm kidney sections in xylene and rehydrate through a graded series of ethanol to water.

    • Antigen Retrieval: Perform heat-induced antigen retrieval by boiling sections in citrate buffer (pH 6.0) for 15-20 minutes.

    • Peroxidase Block: Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

    • Blocking: Block non-specific binding by incubating with 5% normal goat serum for 1 hour.

    • Primary Antibody Incubation: Incubate sections with anti-nephrin primary antibody overnight at 4°C.[14][15][16][17]

    • Secondary Antibody Incubation: Apply a biotinylated anti-guinea pig secondary antibody and incubate for 1 hour at room temperature.

    • Signal Amplification: Incubate with ABC reagent for 30 minutes.

    • Visualization: Develop the signal using a DAB substrate kit, which produces a brown precipitate.

    • Counterstaining: Counterstain nuclei with hematoxylin.

    • Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.

Measurement of Intracellular ROS in Cultured Podocytes

This protocol uses the fluorogenic dye 2',7'–dichlorofluorescin diacetate (DCFH-DA) to measure ROS levels in podocytes via flow cytometry.

  • Cell Model: Conditionally immortalized human podocytes.

  • Reagents: DCFH-DA stock solution (e.g., 10 mM in DMSO), complete culture medium, PBS, Phenyl Sulfate, positive control (e.g., H₂O₂).

  • Procedure:

    • Cell Seeding: Seed podocytes in a 6-well plate and culture until they reach 70-80% confluency.

    • Treatment: Treat cells with desired concentrations of phenyl sulfate (e.g., 50, 100, 200 µM) for a specified time (e.g., 24 hours). Include an untreated control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

    • Staining: Remove the treatment media and wash cells once with warm PBS. Add culture medium containing 10-20 µM DCFH-DA and incubate for 30 minutes at 37°C, protected from light.

    • Harvesting: Wash the cells once with PBS. Detach cells using trypsin and neutralize with complete medium.

    • Analysis: Transfer the cell suspension to FACS tubes. Analyze immediately on a flow cytometer, using a 488 nm laser for excitation and detecting emission at ~535 nm (e.g., FITC channel).

    • Gating: Gate on the live cell population based on forward and side scatter to exclude debris. Record the mean fluorescence intensity (MFI) for each sample.

Conclusion and Future Directions

This compound is a significant, gut-derived pathogenic factor in the progression of Diabetic Kidney Disease. Its accumulation promotes podocyte injury, albuminuria, and renal inflammation through mechanisms involving oxidative stress and NLRP3 inflammasome activation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these pathways further.

Future research should focus on:

  • Therapeutic Targeting: Developing strategies to inhibit tyrosine phenol-lyase or block phenyl sulfate's interaction with renal cells could prove beneficial.[2]

  • Biomarker Validation: Large-scale clinical studies are needed to validate phenyl sulfate as a predictive biomarker for DKD progression.[18]

  • Pathway Interrogation: Further elucidation of the downstream effectors of PS-induced stress and inflammation will uncover additional targets for drug development.

By understanding and targeting the phenyl sulfate axis, the scientific community can move closer to developing novel and effective therapies to combat Diabetic Kidney Disease.

References

Methodological & Application

Synthesis of Phenyl Hydrogen Sulfate from Phenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl hydrogen sulfate (B86663), an aryl sulfate, is a significant metabolite in xenobiotic detoxification and is increasingly recognized for its role as a uremic toxin implicated in the progression of chronic kidney disease (CKD) and diabetic kidney disease (DKD). Its synthesis from phenol (B47542) is a fundamental process for researchers studying its biological effects and for the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for the chemical synthesis of phenyl hydrogen sulfate from phenol, focusing on methods that offer high yield and purity. Furthermore, it delves into the biomedical relevance of this compound, particularly its role in inducing podocyte injury through oxidative stress signaling pathways.

Introduction

This compound is the sulfuric acid monoester of phenol. In biological systems, it is formed in the liver from phenol, a product of dietary tyrosine metabolism by gut microbiota.[1][2] While this sulfation is a critical step in detoxification, the accumulation of this compound in renal insufficiency is associated with cellular damage.[3] Understanding its synthesis and biological impact is crucial for researchers in nephrology, toxicology, and drug development. This document outlines robust chemical synthesis methods and explores the molecular mechanisms of its toxicity.

Chemical Synthesis of this compound

The synthesis of this compound from phenol can be achieved through several sulfation methods. The most common and efficient laboratory-scale methods involve the use of chlorosulfonic acid or a sulfur trioxide-pyridine complex. These methods are generally preferred over direct sulfonation with sulfuric acid, which can lead to lower yields and the formation of undesired side products.

Data Presentation: Comparison of Synthesis Methods
MethodSulfating AgentTypical SolventTypical Reaction Temperature (°C)Reported Yield (%)Purity (%)Notes
Method 1 Chlorosulfonic AcidDichloromethane (B109758) (DCM)0 to Room Temperature85-95[4][5]>98Reaction is rapid and high-yielding. Requires careful handling of the corrosive and water-sensitive reagent.
Method 2 Sulfur Trioxide-Pyridine ComplexPyridine (B92270) or Acetonitrile70-9070-85[6][7]>99Milder and more selective reagent. The complex is commercially available or can be prepared in situ.
Experimental Protocols

Method 1: Synthesis of this compound using Chlorosulfonic Acid

This protocol is adapted from procedures for the sulfation of phenolic compounds.[4][8]

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of chlorosulfonic acid (1 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with deionized water.

  • To isolate the product as its potassium salt, adjust the pH of the aqueous layer to 6-7 with a 25% KOH solution.

  • Wash the aqueous phase with ethyl acetate to remove any unreacted phenol.[6]

  • The aqueous solution containing potassium phenyl sulfate can be used as is, or the product can be further purified.

Purification (Crystallization):

  • Evaporate the aqueous solution to dryness under reduced pressure.

  • Dissolve the residue in a minimal amount of hot deionized water.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Method 2: Synthesis of this compound using Sulfur Trioxide-Pyridine Complex

This protocol is based on the sulfation of various molecules using the sulfur trioxide-pyridine complex.[9][10]

Materials:

  • Phenol

  • Sulfur trioxide-pyridine complex

  • Pyridine, anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, dissolve phenol (1 equivalent) in anhydrous pyridine.

  • Add the sulfur trioxide-pyridine complex (1.5 equivalents) portion-wise to the solution while stirring.

  • Heat the reaction mixture to 70 °C and maintain for 6 hours.[9]

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture to pH 7 with a 3 M NaOH solution.[9]

  • Precipitate the sodium phenyl sulfate by adding anhydrous ethanol.

  • Collect the precipitate by filtration and wash with anhydrous ethanol.

  • The product can be further purified by recrystallization.

Purification (Recrystallization):

  • Dissolve the crude sodium phenyl sulfate in a minimal amount of hot water.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, then cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum.

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_purification Purification start Start with Phenol dissolve Dissolve Phenol in Anhydrous Solvent start->dissolve cool Cool to 0°C (Method 1) dissolve->cool Method 1 add_sulfating_agent Add Sulfating Agent dissolve->add_sulfating_agent Method 2 add_base Add Triethylamine (Method 1) cool->add_base add_base->add_sulfating_agent react Reaction at Controlled Temperature add_sulfating_agent->react quench Quench Reaction react->quench extract Extraction & Neutralization quench->extract precipitate Precipitation/Evaporation extract->precipitate recrystallize Recrystallization precipitate->recrystallize filter Filtration recrystallize->filter dry Drying filter->dry end Pure this compound Salt dry->end

Caption: Workflow for the synthesis and purification of this compound.

Applications in Biomedical Research

This compound is a key molecule in studying the pathophysiology of uremic toxicity. Its accumulation in patients with compromised renal function is linked to cardiovascular disease and the progression of kidney damage. Research and drug development efforts are increasingly focused on understanding and mitigating its detrimental effects.

Role in Diabetic Kidney Disease and Podocyte Injury

Recent studies have demonstrated that this compound contributes to albuminuria and podocyte damage in diabetic kidney disease.[3] Podocytes are specialized cells in the glomerulus of the kidney that play a crucial role in the filtration barrier. Injury to these cells leads to proteinuria, a hallmark of kidney disease.

This compound exerts its toxic effects on podocytes primarily through the induction of oxidative stress.[1] This involves the activation of specific signaling pathways that lead to the production of reactive oxygen species (ROS), inflammation, and ultimately, cell death.

Signaling Pathway of Phenyl Sulfate-Induced Podocyte Injury

The following diagram illustrates the signaling pathway initiated by this compound in podocytes, leading to cellular injury.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome ps Phenyl Sulfate ahr Aryl Hydrocarbon Receptor (AHR) ps->ahr Binds and Activates ahr_complex Activated AHR Complex (Translocates to Nucleus) ahr->ahr_complex nadph_oxidase NADPH Oxidase ahr->nadph_oxidase Activates gene_expression Gene Expression (Pro-inflammatory & Pro-apoptotic genes) ahr_complex->gene_expression Induces ros Reactive Oxygen Species (ROS) nadph_oxidase->ros Produces nfkb_inact IκB-NF-κB ros->nfkb_inact Induces IκB degradation nfkb_act NF-κB nfkb_inact->nfkb_act Releases nfkb_nuc NF-κB nfkb_act->nfkb_nuc Translocates nfkb_nuc->gene_expression Induces podocyte_injury Podocyte Injury (Apoptosis, Cytoskeletal Disruption) gene_expression->podocyte_injury

Caption: Phenyl sulfate-induced podocyte injury signaling pathway.

The binding of phenyl sulfate to the Aryl Hydrocarbon Receptor (AHR) is a critical initiating event.[11] This leads to the activation of NADPH oxidase, a major source of cellular ROS.[12][13] The resulting oxidative stress can activate the NF-κB signaling pathway, a key regulator of inflammation and apoptosis.[14][15] The nuclear translocation of activated NF-κB, along with the activated AHR complex, drives the expression of genes that promote inflammation and cell death, culminating in podocyte injury.

Conclusion

The synthesis of this compound is an essential tool for researchers investigating its biological roles. The protocols provided herein offer reliable methods for obtaining this compound in high purity. Understanding the signaling pathways through which this compound induces cellular damage, particularly in the context of kidney disease, is paramount for the development of novel therapeutic strategies aimed at mitigating the toxic effects of this and other uremic solutes.

References

Application Notes and Protocols for the Synthesis of Phenyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate, is an aryl sulfate and a significant human xenobiotic metabolite.[1] It is formed in the liver through the sulfation of phenol (B47542), a process catalyzed by sulfotransferase enzymes.[2] Elevated levels of phenyl sulfate have been associated with diabetic nephropathy, making it a potential biomarker for kidney damage in diabetic patients. This document provides a detailed laboratory protocol for the chemical synthesis of phenyl hydrogen sulfate, which is typically isolated as its more stable potassium salt, potassium phenyl sulfate. The most common synthetic routes involve the sulfation of phenol using reagents such as sulfuric acid, chlorosulfonic acid, or a sulfur trioxide-pyridine complex.[1] This protocol will focus on the use of the sulfur trioxide-pyridine complex, a method known for its relatively mild reaction conditions.

Experimental Protocols

Synthesis of Potassium Phenyl Sulfate via Sulfation of Phenol with Sulfur Trioxide-Pyridine Complex

This protocol details the reaction of phenol with a sulfur trioxide-pyridine complex to form this compound, followed by neutralization with potassium hydroxide (B78521) and purification to yield potassium phenyl sulfate.

Materials:

  • Phenol (C₆H₅OH)

  • Sulfur trioxide-pyridine complex (SO₃·C₅H₅N)

  • Pyridine (anhydrous)

  • Potassium hydroxide (KOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 10.0 g of phenol in 100 mL of anhydrous pyridine.

  • Sulfation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add 1.2 equivalents of sulfur trioxide-pyridine complex portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quenching and Neutralization: Cool the reaction mixture again to 0 °C and slowly add 50 mL of deionized water. Neutralize the acidic mixture by the dropwise addition of a 2M aqueous solution of potassium hydroxide (KOH) until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted phenol and pyridine.

  • Isolation of Product: The aqueous layer contains the potassium phenyl sulfate. Concentrate the aqueous solution under reduced pressure using a rotary evaporator to about one-third of its original volume.

  • Crystallization and Purification: Cool the concentrated aqueous solution in an ice bath to induce crystallization. If crystallization is slow, add a small amount of diethyl ether to precipitate the product. Collect the white crystalline solid by vacuum filtration and wash with cold diethyl ether.

  • Drying: Dry the purified potassium phenyl sulfate in a vacuum oven at 50 °C for 4 hours.

Data Presentation

Table 1: Characterization Data for Potassium Phenyl Sulfate

ParameterValueReference
Molecular Formula C₆H₅KO₄S[3]
Molecular Weight 212.26 g/mol [3]
Appearance White to almost white crystalline powder
¹H NMR (D₂O) See Figure S1 in reference[4]
¹³C NMR (D₂O) See Figure S2 in reference[4]
FTIR Spectral data available[5]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Phenol in Pyridine cool1 Cool to 0°C dissolve->cool1 add_so3 Add SO3-Pyridine Complex cool1->add_so3 react Stir at RT for 12h add_so3->react quench Quench with H2O and Neutralize with KOH react->quench extract Extract with CH2Cl2 quench->extract concentrate Concentrate Aqueous Layer extract->concentrate crystallize Crystallize from Water/Ether concentrate->crystallize filter_dry Filter and Dry crystallize->filter_dry final_product final_product filter_dry->final_product Potassium Phenyl Sulfate

Caption: Experimental workflow for the synthesis of potassium phenyl sulfate.

References

Application Notes and Protocols for the Analytical Detection of Phenyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate, is a key metabolite originating from the systemic metabolism of phenol (B47542), which can be derived from dietary sources, environmental exposure, or gut microbiota metabolism of aromatic amino acids. As a uremic toxin, elevated levels of phenyl hydrogen sulfate have been implicated in the progression of chronic kidney disease and diabetic nephropathy, where it is associated with albuminuria and podocyte damage.[1][2] Consequently, the accurate and sensitive quantification of this compound in biological matrices is of significant interest for clinical research, drug development, and toxicological studies.

These application notes provide an overview of various analytical methodologies for the detection and quantification of this compound, including detailed experimental protocols and comparative quantitative data.

Analytical Methods Overview

Several analytical techniques are suitable for the determination of this compound in biological samples such as urine, plasma, and serum. The primary methods employed are High-Performance Liquid Chromatography (HPLC) often coupled with Ultraviolet (UV) or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Capillary Electrophoresis (CE).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of this compound.[3] Reversed-phase chromatography with a C18 column is a common approach. Detection is typically achieved using a UV detector, as the phenyl group provides sufficient chromogenic properties. For enhanced sensitivity and selectivity, a fluorescence detector can be employed.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and specificity for the quantification of this compound, especially at low concentrations in complex biological matrices.[5][6] This method allows for the direct detection of the analyte and its stable isotope-labeled internal standard, ensuring high accuracy and precision.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis.[7] Silylation is a common derivatization technique that converts the polar sulfate group into a more volatile silyl (B83357) ether.[8] GC-MS provides excellent chromatographic resolution and mass spectral information for confident identification and quantification.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be used for the analysis of charged species like this compound.[9][10] Separation is based on the differential migration of analytes in an electric field. Indirect UV detection is often employed for quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of various analytical methods for the determination of this compound and related aryl sulfates.

Analytical MethodAnalyte(s)MatrixLinearity RangeLODLOQRecoveryReference(s)
HPLC-FLD 3-Indoxyl sulfateUrine0.10 - 10.00 mg/L-0.1 mg/L-[4]
UHPLC-DAD/FLD Indoxyl sulfate, Kynurenic acid, etc.Urine>0.9985 (R²)10-15 ng/mL29-45 ng/mL-[11][12]
LC-MS/MS Phenyl vinyl sulfoneDrug Substance4.77 - 27.00 ppm1.43 ppm4.77 ppm97.50–102.10%[2]
LC-MS/MS p-Phenylenediamine (B122844) and metabolitesBlood10 - 2000 ng/mL-10 ng/mL51.94 - 56.20%[6]
LC-HRMS Indoxyl sulfate, p-Cresyl sulfateSerum100 - 40,000 ng/mL-100 ng/mL92 - 109%[5][13]
GC-MS Free amino acids (as propyl chloroformate derivatives)Biological Fluids-0.03 - 12 µM0.3 - 30 µM-[7]
GC-MS Sulfide ion (as ethenesulfonyl fluoride (B91410) derivative)Whole Blood0.05 - 10.0 µg/mL0.01 µg/mL0.05 µg/mLWithin ±10%[14]
Capillary Electrophoresis L-ascorbic acidVarious>0.999 (R²)0.14 mg/L41 mg/L94 - 107%[15]

Experimental Protocols

HPLC-UV Method for this compound in Urine

This protocol is adapted from methodologies for the analysis of phenolic metabolites in urine.[3]

a. Sample Preparation:

  • Centrifuge urine samples to remove particulate matter.

  • Dilute the supernatant with the mobile phase as needed to fall within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (e.g., 50 mM potassium phosphate monobasic, pH 4.5) and acetonitrile (B52724) (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 270 nm.

c. Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Plot the peak area against the concentration to construct a calibration curve.

LC-MS/MS Method for this compound in Plasma

This protocol is based on established methods for the quantification of uremic toxins in plasma/serum.[5][6]

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution (e.g., deuterated this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for analysis.

b. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from low to high organic phase (acetonitrile) over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

GC-MS Method for this compound in Biological Fluids (with Derivatization)

This protocol outlines a general procedure for the derivatization and GC-MS analysis of phenolic compounds.[7][8]

a. Sample Preparation and Derivatization:

  • Extract this compound from the biological fluid using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to complete the derivatization.

  • Cool the sample and inject it into the GC-MS system.

b. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Visualizations

Metabolic Pathway of this compound Formation

The following diagram illustrates the metabolic pathway leading to the formation of this compound from dietary tyrosine.

Tyrosine Dietary Tyrosine GutMicrobiota Gut Microbiota (Tyrosine Phenol-lyase) Tyrosine->GutMicrobiota Metabolism Phenol Phenol GutMicrobiota->Phenol Liver Liver (Sulfotransferase) Phenol->Liver Phase II Metabolism PhenylSulfate This compound Liver->PhenylSulfate Excretion Urinary Excretion PhenylSulfate->Excretion

Caption: Metabolic pathway of this compound formation.

Experimental Workflow for LC-MS/MS Analysis of this compound in Plasma

This diagram outlines the key steps in the LC-MS/MS analysis of this compound from a plasma sample.

Start Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Analysis Data Acquisition and Quantification Inject->Analysis

Caption: LC-MS/MS experimental workflow for this compound.

Putative Signaling Pathway of this compound-Induced Podocyte Damage

This diagram illustrates a simplified putative signaling pathway for podocyte damage induced by elevated levels of this compound.

High_PS Elevated Phenyl Hydrogen Sulfate Podocyte Podocyte High_PS->Podocyte Enters ROS Increased Reactive Oxygen Species (ROS) Podocyte->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Podocyte_Damage Podocyte Damage and Effacement Apoptosis->Podocyte_Damage Albuminuria Albuminuria Podocyte_Damage->Albuminuria

References

Application Notes and Protocols for the Quantification of Phenyl Hydrogen Sulfate in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663) (PHS) is a metabolite of phenol, produced in the liver through the sulfonation pathway. As a member of the uremic toxin class of compounds, elevated levels of PHS in plasma are associated with the progression of chronic kidney disease (CKD) and its cardiovascular complications. Accurate and reliable quantification of PHS in plasma is crucial for clinical research, monitoring disease progression, and in the development of therapeutic interventions targeting uremic toxin reduction.

This document provides a detailed protocol for the quantification of Phenyl hydrogen sulfate in human plasma samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol includes a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a simple and effective protein precipitation method for the extraction of this compound from plasma samples.[1][2][3][4][5]

Materials:

  • Human plasma samples (stored at -80°C)

  • This compound analytical standard

  • Isotopically labeled internal standard (IS), e.g., Phenyl-d5 hydrogen sulfate

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Phenyl-d5 hydrogen sulfate in 50% ACN).

  • To precipitate proteins, add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow s1 1. Aliquot 100 µL Plasma Sample s2 2. Add 20 µL Internal Standard s1->s2 s3 3. Add 300 µL Cold ACN (Protein Precipitation) s2->s3 s4 4. Vortex (1 minute) s3->s4 s5 5. Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant to Autosampler Vial s5->s6 s7 7. Inject 5 µL into LC-MS/MS s6->s7

Plasma Sample Preparation Workflow
LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes

Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometer Settings:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
Gas Flow 800 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound173.093.020
Phenyl-d5 hydrogen sulfate (IS)178.098.020

Note: The molecular ion peak for this compound appears at m/z 172.9893 in negative ion mode, corresponding to the deprotonated molecular ion [M-H]⁻.[6][7] The precursor ion of 173.0 is used for the MRM transition.

G cluster_workflow Analytical Workflow sample Prepared Sample (Supernatant) hplc HPLC Separation (C18 Column) sample->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms data Data Acquisition and Quantification ms->data

References

Application Note: Quantitative Analysis of Phenyl Hydrogen Sulfate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics and pharmacokinetic studies.

Introduction

Phenyl hydrogen sulfate (B86663) (also known as phenyl sulfate) is a gut microbiota-derived metabolite that has garnered interest as a potential biomarker.[1] It is formed in the liver from phenol, a product of dietary amino acid metabolism by gut bacteria. Accurate quantification of phenyl hydrogen sulfate in biological matrices is crucial for understanding its physiological roles and its association with various health and disease states. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Principle

The method employs a straightforward protein precipitation step for sample preparation, which is both rapid and effective.[2] Chromatographic separation is achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) with a phenyl-type column, providing excellent selectivity for aromatic compounds.[3][4] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative Electrospray Ionization (ESI) source.[3][5] Quantification is based on the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte to correct for matrix effects and variations during sample processing and analysis.[6][7]

Experimental Protocols

Materials and Reagents
  • Standards: this compound potassium salt (≥98% purity), Phenyl-d5 hydrogen sulfate potassium salt (internal standard, IS).

  • Solvents: HPLC-MS grade acetonitrile (B52724) and methanol.[8]

  • Water: Ultrapure water (18.2 MΩ·cm).[8]

  • Additives: Ammonium formate (B1220265) (≥99% purity), Formic acid (LC-MS grade).[3][4]

  • Biological Matrix: Human plasma (K2-EDTA).

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and phenyl-d5 hydrogen sulfate in a 50:50 (v/v) methanol:water solution to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the phenyl-d5 hydrogen sulfate stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation Protocol (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).[4]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[2]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Inject the sample into the LC-MS/MS system.

Instrumentation and Data Presentation

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters
ParameterSetting
Column Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A 5 mM Ammonium Formate in Water[3]
Mobile Phase B 5 mM Ammonium Formate in 90:10 Acetonitrile:Water[3]
Flow Rate 0.4 mL/min[3]
Injection Volume 5 µL[3]
Column Temperature 40°C[3]
Autosampler Temp. 10°C[4]
Gradient Program Time (min)
0.0 - 0.5
0.5 - 8.0
8.0 - 9.0
9.0 - 9.1
9.1 - 12.0
Expected RT ~4.8 min
Table 2: Mass Spectrometry Parameters
ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative[5]
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 800 L/Hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
Compound Precursor Ion (m/z)
This compound173.0
173.0
Phenyl-d5 hydrogen sulfate (IS)178.0

Visualizations

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Sample->Add_IS Precipitate Vortex to Precipitate Protein Add_IS->Precipitate Centrifuge Centrifuge (14,000 x g) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation (Phenyl-Hexyl Column) Injection->Separation Ionization Negative ESI Source Separation->Ionization Detection MRM Detection (Q1/Q3 Transitions) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Phenyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663) is a significant metabolite in xenobiotic and endogenous metabolism, formed primarily through the sulfation of phenol (B47542) in the liver. As a key biomarker, its accurate and sensitive quantification in biological matrices is crucial for toxicology studies, drug metabolism research, and understanding its role in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of phenyl hydrogen sulfate. However, due to its polarity and low volatility, derivatization is an essential step to enable its passage through the GC system and to improve chromatographic performance.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using GC-MS, focusing on derivatization techniques, instrumental parameters, and data interpretation.

Metabolic Pathway of this compound Formation

This compound is a product of phase II metabolism. Its formation begins with the generation of phenol from various sources, including the diet, industrial exposure, and the metabolic breakdown of aromatic amino acids like tyrosine by the gut microbiota. In the liver, the enzyme phenolsulfotransferase catalyzes the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to phenol, resulting in the formation of this compound, which is then excreted in the urine.

cluster_gut Gut Microbiota cluster_liver Liver Hepatocyte Tyrosine Tyrosine (from diet) Phenol_gut Phenol Tyrosine->Phenol_gut Tyrosine phenol-lyase Tyrosine->Phenol_gut Phenol_liver Phenol Phenol_gut->Phenol_liver Absorption into bloodstream Phenyl_Sulfate This compound Phenol_liver->Phenyl_Sulfate Phenolsulfotransferase PAPS PAPS PAP PAP Excretion Excretion Phenyl_Sulfate->Excretion Excretion (Urine)

Caption: Metabolic pathway of this compound formation.

Experimental Protocols

Effective GC-MS analysis of this compound necessitates a derivatization step to increase its volatility and thermal stability. Two common and effective derivatization methods are silylation and propanoate ester formation.

Method 1: Silylation using BSTFA

Silylation replaces the acidic proton of the sulfate group with a non-polar trimethylsilyl (B98337) (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.

Materials:

  • This compound standard

  • Biological matrix (e.g., urine, plasma)

  • Internal standard (e.g., isotopically labeled this compound or a structurally similar compound)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Sample Preparation:

    • For liquid samples like urine or plasma, perform a liquid-liquid or solid-phase extraction to isolate this compound and remove interfering matrix components.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Ensure the residue is completely dry, as silylating reagents are moisture-sensitive.

  • Derivatization:

    • To the dry residue, add 50 µL of anhydrous pyridine to dissolve the sample.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.

Method 2: Propanoate Ester Formation

This method, adapted from Pierce and Nerland (1988), involves the formation of a propanoate ester, which improves chromatographic performance.[1]

Materials:

  • This compound standard

  • Biological matrix (e.g., urine, plasma)

  • Internal standard

  • Propanoic anhydride

  • Pyridine

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Sample Preparation:

    • Follow the same sample preparation and extraction steps as in the silylation method to obtain a dry residue.

  • Derivatization:

    • To the dry residue, add 50 µL of pyridine.

    • Add 100 µL of propanoic anhydride.

    • Cap the vial tightly and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for a short period to ensure complete derivatization.

  • Work-up and Extraction:

    • Add 1 mL of saturated sodium bicarbonate solution to quench the excess propanoic anhydride.

    • Vortex the mixture for 30 seconds.

    • Extract the derivatized this compound with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried extract to a clean GC vial and concentrate under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject 1-2 µL of the final extract into the GC-MS system.

Experimental Workflow

The general workflow for the GC-MS analysis of this compound involves several key stages from sample collection to data analysis.

Sample Sample Collection (Urine, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Silylation or Acylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: General experimental workflow for GC-MS analysis.

Data Presentation

The following tables summarize typical GC-MS parameters and expected quantitative performance for the analysis of derivatized phenols, which can be adapted for this compound. It is important to note that specific retention times and mass fragments for derivatized this compound should be determined empirically using a pure standard.

Table 1: GC-MS Instrumental Parameters (Example)

ParameterSetting
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature250 - 280°C
Oven ProgramInitial temp: 60-80°C, hold for 1-2 min, ramp at 10-15°C/min to 280-300°C, hold for 5-10 min
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Full Scan for qualitative analysis

Table 2: Expected Quantitative Data for Derivatized this compound (Hypothetical)

DerivativeExpected Retention Time (min)Characteristic m/z Ions for SIMLimit of Detection (LOD)Limit of Quantification (LOQ)
TMS-Phenyl SulfateTo be determined empiricallyMolecular ion and key fragments (e.g., [M-15]+, fragments related to TMS and phenylsulfate)To be determined empiricallyTo be determined empirically
Propanoate-Phenyl SulfateTo be determined empiricallyMolecular ion and key fragments (e.g., fragments from loss of propanoate group, phenyl group)To be determined empiricallyTo be determined empirically

Note: The user must validate the method with a certified reference standard of this compound to determine the exact retention time, mass fragmentation pattern, LOD, and LOQ for their specific instrumentation and chosen derivatization method.

Conclusion

The GC-MS methods outlined in these application notes, employing either silylation or propanoate ester formation, provide a reliable and sensitive approach for the quantification of this compound in biological samples. Proper sample preparation and derivatization are critical for successful analysis. The provided protocols and instrumental parameters serve as a strong foundation for researchers, scientists, and drug development professionals to develop and validate their own robust analytical methods for this important metabolite.

References

Application Notes and Protocols for the Experimental Use of Phenyl Hydrogen Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate, is a gut microbiota-derived metabolite and a uremic toxin that has garnered significant interest in the scientific community.[1][2] It is particularly relevant in the context of diabetic kidney disease, where it has been shown to induce albuminuria and damage to podocytes, the specialized cells in the kidney's glomeruli.[3][4][5] In cell culture experiments, phenyl hydrogen sulfate has been demonstrated to decrease intracellular glutathione (B108866) levels, thereby rendering cells more susceptible to oxidative stress.[6][7] It has also been observed to reduce the viability of human urinary podocyte-like epithelial cells (HUPECs) and induce mitochondrial dysfunction.[1]

These application notes provide a summary of the known effects of this compound in cell culture and detailed protocols for investigating its biological impact.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on cell viability and glutathione levels.

Table 1: Effect of this compound on Glutathione Levels in Porcine Renal Tubular Cells

This compound Concentration (mmol/L)Observation
0Control
0.2Dose-dependent decrease in glutathione
0.5Dose-dependent decrease in glutathione
2Dose-dependent decrease in glutathione
5Dose-dependent decrease in glutathione
10Dose-dependent decrease in glutathione

Data from a study on porcine renal tubular cells.[6]

Table 2: Effect of this compound and Hydrogen Peroxide on the Viability of Porcine Renal Tubular Cells

This compound Concentration (mmol/L)Hydrogen Peroxide Concentration (µmol/L)Decrease in Cellular Viability (%)
02062
0.52076
22081
52089
102094

Porcine renal tubular cells were pre-treated with this compound for 24 hours before the addition of hydrogen peroxide.[6]

Table 3: Effect of this compound on Human Urinary Podocyte-like Epithelial Cells (HUPECs)

This compound Concentration (µM)Effect on Cell SurvivalEffect on Glutathione Levels
30ToxicDecreased
100Significant cell toxicitySignificant decrease

Data from a study on differentiated HUPECs.[8]

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter (if using water)

Procedure:

  • Based on its solubility, this compound can be dissolved in DMSO (17.4 mg/mL) or water (37.75 mg/mL).[9]

  • For a DMSO stock solution:

    • In a sterile microcentrifuge tube, dissolve the desired amount of this compound powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved.

  • For a water-based stock solution:

    • In a sterile microcentrifuge tube, dissolve the desired amount of this compound powder in sterile deionized water.

    • Vortex thoroughly to dissolve.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for long-term storage.

2. Protocol for Assessing Cell Viability using a Tetrazolium-Based Assay (e.g., MTT or MTS)

This protocol provides a general procedure for determining cell viability after treatment with this compound. This method is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product.[10]

Materials:

  • Cells of interest (e.g., porcine renal tubular cells, HUPECs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 30, 100 µM for HUPECs; 0, 0.2, 0.5, 2, 5, 10 mmol/L for renal tubular cells).[6][8] Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24 hours).[6]

  • For MTT Assay:

    • Add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • For MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.[3]

    • Incubate for 1-4 hours at 37°C.[3]

  • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).[11]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

3. Protocol for Measuring Intracellular Glutathione (GSH) Levels

This protocol describes a method to quantify the total intracellular glutathione levels in cells treated with this compound using a commercially available glutathione assay kit, which is often based on an enzymatic recycling method.[6]

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (provided with the kit or a suitable alternative)

  • Glutathione Assay Kit (containing standards, buffers, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and glutathione reductase)

  • Microplate reader

Procedure:

  • Seed cells in multi-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 24 hours).[6]

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells according to the glutathione assay kit manufacturer's instructions. This typically involves adding a specific lysis buffer and scraping the cells.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Transfer the supernatant (containing the glutathione) to a new set of tubes.

  • Perform the glutathione assay according to the kit's protocol. This generally involves:

    • Preparing a standard curve with the provided glutathione standards.

    • Adding the cell lysate samples and standards to a 96-well plate.

    • Adding a reaction mixture containing DTNB and glutathione reductase.

  • Immediately measure the absorbance at 405-415 nm kinetically over several minutes using a microplate reader.[12]

  • Determine the glutathione concentration in the samples by comparing their reaction rates to the standard curve.

  • Normalize the glutathione concentration to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.

Visualizations

G Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture 1. Cell Seeding treatment 3. Treat Cells with PHS cell_culture->treatment phs_prep 2. Prepare PHS Stock phs_prep->treatment viability_assay 4a. Cell Viability Assay (e.g., MTT/MTS) treatment->viability_assay gsh_assay 4b. Glutathione Assay treatment->gsh_assay data_analysis 5. Analyze and Quantify Results viability_assay->data_analysis gsh_assay->data_analysis

Caption: Experimental workflow for treating cells with this compound.

G Proposed Mechanism of this compound Induced Cellular Damage PHS This compound GSH Decreased Intracellular Glutathione (GSH) PHS->GSH OxidativeStress Increased Oxidative Stress (ROS Accumulation) GSH->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellDamage Cellular Damage (e.g., Podocyte Injury) OxidativeStress->CellDamage ReducedViability Reduced Cell Viability MitochondrialDysfunction->ReducedViability CellDamage->ReducedViability

Caption: this compound's proposed mechanism of cellular damage.

References

Phenyl Hydrogen Sulfate: A Biomarker for Renal Dysfunction - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate, is a gut-derived uremic toxin that accumulates in the body as kidney function declines. It is formed from the microbial breakdown of dietary tyrosine in the intestine, followed by sulfation in the liver.[1][2][3] Emerging evidence highlights its role as a key biomarker in the progression of renal dysfunction, particularly in Chronic Kidney Disease (CKD) and Diabetic Kidney Disease (DKD).[4][5][6] Phenyl sulfate is not only an indicator of declining kidney function but also an active contributor to the pathophysiology of renal damage, primarily through the induction of oxidative stress and mitochondrial dysfunction.[1][2][7] This document provides detailed application notes and experimental protocols for the study of phenyl hydrogen sulfate as a biomarker for renal dysfunction.

Data Presentation: this compound in Renal Dysfunction

The concentration of this compound in serum correlates with the severity of renal dysfunction. While specific data for this compound across all CKD stages is still emerging, the trend of accumulation is well-established for similar protein-bound uremic toxins. The following tables provide a summary of expected and reported concentrations.

Table 1: Representative Serum Concentrations of this compound in Chronic Kidney Disease (CKD)

CKD StageGlomerular Filtration Rate (GFR) (mL/min/1.73m²)Expected this compound Concentration Range (µM)Reference
Stage 330-59Elevated[8]
Stage 415-29Significantly Elevated[8][9]
Stage 5 (pre-dialysis)<15High[10]
HemodialysisN/AVery High (up to 259.8 µmol/L reported)[11]

Note: Data for p-cresyl sulfate, a structurally and functionally similar uremic toxin, shows a clear increase with declining GFR, and a similar trend is expected for this compound.[8][9]

Table 2: this compound as a Predictive Marker in Diabetic Kidney Disease (DKD)

Patient CohortObservationSignificanceReference
Patients with microalbuminuriaSerum phenyl sulfate levels significantly correlate with the 2-year progression of albuminuria.Phenyl sulfate is a potential early predictive marker for the progression of DKD.[4][5]
Diabetic animal modelsAdministration of phenyl sulfate induces albuminuria and podocyte damage.Suggests a causal role of phenyl sulfate in the pathology of DKD.[4][5][6]

Signaling Pathways

This compound exerts its detrimental effects on renal cells through the activation of specific signaling pathways, primarily leading to oxidative stress, inflammation, and fibrosis.

This compound-Induced Oxidative Stress

Phenyl sulfate contributes to oxidative stress in renal tubular cells by depleting glutathione (B108866), a key intracellular antioxidant.[11][12] This depletion renders the cells more susceptible to damage from reactive oxygen species (ROS), leading to cellular injury and apoptosis.

Phenyl_Sulfate_Oxidative_Stress PS Phenyl Hydrogen Sulfate GSH Glutathione (Antioxidant) PS->GSH decreases Cell Renal Tubular Cell PS->Cell ROS Reactive Oxygen Species (ROS) GSH->ROS neutralizes Damage Cellular Damage & Apoptosis ROS->Damage induces Cell->GSH

Phenyl Sulfate-Induced Oxidative Stress Pathway.
Renal Fibrosis Signaling Pathways

While the direct interaction of this compound with all major fibrotic pathways is an area of active research, its pro-fibrotic effects are recognized.[13] Phenyl sulfate has been shown to increase the expression of profibrotic genes like Transforming Growth Factor-beta 1 (TGF-β1).[13] TGF-β1 is a central mediator of renal fibrosis and can activate downstream pathways, including the Notch and Wnt/β-catenin signaling cascades, which are known to be involved in the progression of chronic kidney disease.[14][15]

Renal_Fibrosis_Signaling cluster_PS Phenyl Sulfate Effect cluster_Fibrosis Key Fibrotic Pathways PS Phenyl Hydrogen Sulfate TGFB TGF-β1 Expression PS->TGFB increases Notch Notch Signaling TGFB->Notch activates Wnt Wnt/β-catenin Signaling TGFB->Wnt activates Fibrosis Renal Fibrosis (ECM Deposition) Notch->Fibrosis Wnt->Fibrosis

Overview of Key Renal Fibrosis Signaling Pathways.

Experimental Protocols

Quantification of this compound in Human Serum/Plasma by UPLC-MS/MS

This protocol is adapted from established methods for quantifying similar uremic toxins and provides a robust framework for the analysis of this compound.[8][16]

1. Materials and Reagents

  • This compound potassium salt (analytical standard)

  • Phenyl-d5 hydrogen sulfate (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum/plasma (drug-free, for calibration standards and quality controls)

2. Experimental Workflow

Workflow for Phenyl Sulfate Quantification.

3. Sample Preparation

  • Thaw frozen serum/plasma samples on ice.

  • Vortex samples for 10 seconds.

  • To 50 µL of serum/plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL phenyl-d5 hydrogen sulfate).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 173.0 -> Product ion (m/z) 93.0

    • Phenyl-d5 Hydrogen Sulfate (IS): Precursor ion (m/z) 178.0 -> Product ion (m/z) 98.0

  • Data Analysis: Integrate peak areas and calculate the concentration of this compound using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Conclusion

This compound is a promising biomarker for the diagnosis, monitoring, and prognostication of renal dysfunction. Its role in the pathophysiology of kidney disease, particularly through the induction of oxidative stress, makes it a potential therapeutic target. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to investigate the significance of this compound in renal health and disease.

References

Application Notes and Protocols for In Vivo Studies of Phenyl Hydrogen Sulfate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing Phenyl Hydrogen Sulfate (PHS), a gut microbiota-derived uremic toxin implicated in the progression of diabetic kidney disease (DKD). The following sections detail experimental protocols for inducing DKD in animal models, administering PHS, and assessing its impact on renal function and pathology. Quantitative data from relevant studies are summarized, and a key signaling pathway is visualized to facilitate a deeper understanding of the molecular mechanisms involved.

I. Introduction

This compound, also known as phenyl sulfate, is a metabolite produced from dietary tyrosine by gut bacteria and subsequently sulfated in the liver.[1][2] In the context of renal disease, particularly DKD, elevated levels of PHS are associated with albuminuria and podocyte damage.[3][4] Animal models have been instrumental in elucidating the pathogenic role of PHS, providing a platform to investigate its mechanisms of action and to evaluate potential therapeutic interventions.[5][6] The protocols described herein are based on established methodologies from peer-reviewed research.

II. Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo studies investigating the effects of this compound.

Table 1: Plasma this compound Concentrations in Animal Models

Animal ModelTreatment GroupDurationPlasma PHS Concentration (μM)Reference
db/db MiceControl-3.06 ± 2.63[3]
db/db MicePHS (50 mg/kg, oral)1 hour post-dose64.53 ± 5.87[3]
db/db MicePHS (50 mg/kg, oral)6 weeks27.3 ± 9.17[3]

Table 2: Effects of this compound on Albuminuria in db/db Mice

Treatment GroupDurationUrinary Albumin-to-Creatinine Ratio (μg/mg)Reference
db/db Mice (Control)6 weeks~100[3]
db/db Mice + PHS (50 mg/kg, oral)6 weeks~300[3]

III. Experimental Protocols

Protocol 1: Induction of Diabetic Kidney Disease in Rodent Models

A. Streptozotocin (B1681764) (STZ)-Induced Diabetes in Rats

This protocol is adapted from standard procedures for inducing Type 1 diabetes.[4][5][7]

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Fasting: Fast rats for 6-8 hours before STZ injection, with free access to water.

  • STZ Preparation: Immediately before use, dissolve streptozotocin in cold 50 mM sodium citrate (B86180) buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from light.

  • STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 65 mg/kg body weight.

  • Post-Injection Care: To prevent fatal hypoglycemia, provide animals with 10% sucrose (B13894) water for 48 hours after the STZ injection.

  • Confirmation of Diabetes: Measure blood glucose levels from a tail vein blood sample 48-72 hours post-injection. Rats with blood glucose levels ≥ 16.7 mmol/L (300 mg/dL) are considered diabetic.

B. db/db Mouse Model of Type 2 Diabetes

The db/db mouse is a genetic model of type 2 diabetes and obesity, which spontaneously develops characteristics of DKD. No induction protocol is necessary. These mice can be purchased from commercial vendors.

Protocol 2: Administration of this compound

This protocol is based on the study by Kikuchi et al. (2019).[3]

  • Animals: db/db mice.

  • PHS Preparation: Prepare a solution of this compound (potassium salt) in sterile water.

  • Administration: Administer PHS at a dose of 50 mg/kg body weight via oral gavage.

  • Treatment Duration: For chronic studies, administer PHS daily for a period of 6 weeks.

  • Control Group: Administer an equivalent volume of the vehicle (sterile water) to the control group.

Protocol 3: Assessment of Renal Function and Injury

A. Urine Collection and Analysis of Albumin-to-Creatinine Ratio (ACR)

  • Urine Collection: Place mice in metabolic cages for 24-hour urine collection.[6] Alternatively, spot urine samples can be collected.[8]

  • Sample Processing: Centrifuge urine samples to remove debris and store at -80°C until analysis.[9]

  • Albumin Measurement: Quantify urinary albumin concentration using a mouse albumin-specific ELISA kit according to the manufacturer's instructions.[6][9]

  • Creatinine (B1669602) Measurement: Measure urinary creatinine concentration using a colorimetric assay, such as the Jaffe method or an enzymatic assay.[1][10]

  • ACR Calculation: Calculate the ACR by dividing the albumin concentration (in µg) by the creatinine concentration (in mg).

B. Histological Assessment of Podocyte Injury

  • Tissue Preparation: At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Embed the kidneys in paraffin (B1166041) for sectioning.

  • Immunohistochemistry for Podocyte Markers:

    • Deparaffinize and rehydrate kidney sections.

    • Perform antigen retrieval as required for the specific antibodies.

    • Block non-specific binding with an appropriate blocking serum.

    • Incubate sections with primary antibodies against podocyte-specific proteins such as nephrin (B609532) and podocin.[11][12]

    • Wash and incubate with a suitable secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

    • Develop the signal and counterstain with hematoxylin (B73222) (for HRP) or a nuclear stain like DAPI (for immunofluorescence).

    • Image the stained sections using a light or fluorescence microscope. A decrease in the staining intensity of nephrin and podocin indicates podocyte injury.

C. Assessment of Apoptosis by TUNEL Assay

  • Tissue Preparation: Use paraffin-embedded kidney sections as described above.

  • TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit according to the manufacturer's protocol.[13][14][15] This method detects DNA fragmentation, a hallmark of apoptosis.

  • Imaging and Quantification: Visualize TUNEL-positive cells (apoptotic cells) using a microscope. The number of TUNEL-positive cells in the glomeruli can be quantified to assess the level of apoptosis.

IV. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of PHS-induced kidney injury and a typical experimental workflow for in vivo studies.

PHS_Signaling_Pathway cluster_gut Gut Lumen cluster_liver Liver cluster_kidney Kidney (Podocyte) Tyrosine Dietary Tyrosine Gut_Microbiota Gut Microbiota (Tyrosine Phenol-Lyase) Tyrosine->Gut_Microbiota Metabolism Phenol Phenol Gut_Microbiota->Phenol Sulfotransferase Sulfotransferase Phenol->Sulfotransferase Absorption into circulation PHS_Liver This compound (PHS) Sulfotransferase->PHS_Liver Sulfation PHS_Kidney Accumulated PHS PHS_Liver->PHS_Kidney Circulation and Renal Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction PHS_Kidney->Mitochondrial_Dysfunction ROS Increased ROS (Oxidative Stress) Mitochondrial_Dysfunction->ROS Podocyte_Injury Podocyte Injury (e.g., effacement) ROS->Podocyte_Injury Apoptosis Apoptosis Podocyte_Injury->Apoptosis Albuminuria Albuminuria Podocyte_Injury->Albuminuria Apoptosis->Albuminuria

Caption: PHS Biosynthesis and Pathogenic Signaling in DKD.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., db/db mice or STZ-induced diabetic rats) Induction Induction of Diabetes (if necessary, e.g., STZ) Animal_Model->Induction PHS_Admin PHS Administration (e.g., 50 mg/kg oral gavage) Induction->PHS_Admin Monitoring In-life Monitoring (Body weight, blood glucose, urine collection) PHS_Admin->Monitoring Endpoint Endpoint Analysis (ACR, Histology, TUNEL) Monitoring->Endpoint

Caption: General Experimental Workflow for In Vivo PHS Studies.

References

Phenyl Hydrogen Sulfate: A Key Metabolite in Renal Disease Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663), also known as phenyl sulfate, is a gut microbiota-derived metabolite that has emerged as a significant molecule in the field of metabolomics, particularly in the context of renal disease and toxicology.[1][2] It is formed from the breakdown of dietary tyrosine by gut bacteria into phenol (B47542), which is subsequently absorbed and sulfated in the liver.[3][4][5] As a protein-bound uremic toxin, its accumulation in the body is strongly associated with the progression of chronic kidney disease (CKD) and, most notably, diabetic kidney disease (DKD).[6][7] Elevated levels of phenyl sulfate are linked to kidney damage, specifically albuminuria and podocyte injury, making it a critical biomarker and a potential therapeutic target.[1][3][8] This document provides a comprehensive overview of its application in metabolomics research, detailed protocols for its quantification, and insights into its relevance for drug development.

Biological Significance and Signaling Pathway

Phenyl sulfate is more than just a waste product; it is an active biological molecule that exerts toxic effects on renal cells. The primary mechanism of its toxicity is the induction of oxidative stress and mitochondrial dysfunction.[4][9] In renal podocytes and tubular cells, phenyl sulfate exposure leads to an increase in reactive oxygen species (ROS) and a concurrent decrease in the cellular antioxidant capacity.[6][9] This is achieved by depleting levels of key antioxidants like glutathione (B108866) (GSH) and reducing the activity of protective enzymes such as catalase and superoxide (B77818) dismutase.[9][10]

Recent studies have begun to uncover the signaling pathways involved. The toxic effects of phenyl sulfate are correlated with the downregulation of critical regulators of mitochondrial biogenesis and antioxidant response, including SIRT1, PGC1α, and Nrf1.[4] This disruption leads to mitochondrial damage, energy imbalance, and ultimately, cell death, contributing to the podocyte effacement and albuminuria characteristic of diabetic kidney disease.[3][9]

Phenyl_Sulfate_Toxicity_Pathway PS Phenyl Sulfate (Uremic Toxin) Podocyte Renal Podocyte / Tubular Cell PS->Podocyte SIRT1 SIRT1 (Sirtuin 1) Podocyte->SIRT1 downregulates GSH Glutathione (GSH) Levels Podocyte->GSH decreases AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase) Podocyte->AntioxidantEnzymes decreases ROS Reactive Oxygen Species (ROS) Podocyte->ROS increases PGC1a PGC1α SIRT1->PGC1a Nrf1 Nrf1 PGC1a->Nrf1 Mito Mitochondrial Biogenesis Nrf1->Mito MitoDysfunction Mitochondrial Dysfunction Mito->MitoDysfunction prevents OxidativeStress Oxidative Stress GSH->OxidativeStress prevents AntioxidantEnzymes->OxidativeStress prevents ROS->OxidativeStress CellInjury Podocyte Injury & Albuminuria OxidativeStress->CellInjury MitoDysfunction->CellInjury

Caption: Phenyl sulfate-induced renal cell injury pathway.

Application in Drug Development

The metabolic pathway of phenyl sulfate presents a novel therapeutic avenue for DKD. Since phenyl sulfate is not produced by human enzymes, its formation can be targeted without direct host interference. The key enzyme in the synthesis of its precursor, phenol, is tyrosine phenol-lyase (TPL), which is specific to gut bacteria.[3][4]

Therapeutic Strategy: Developing inhibitors for bacterial TPL is a promising strategy to reduce the systemic load of phenyl sulfate.[5][8] By blocking the conversion of dietary tyrosine to phenol in the gut, the substrate for hepatic sulfation is reduced, leading to lower circulating levels of the toxin. This approach has been validated in animal models, where TPL inhibitors were shown to decrease serum phenyl sulfate and ameliorate albuminuria.[3][8] The dietary flavonol quercetin (B1663063) has been identified as a potent TPL inhibitor, highlighting the potential for both pharmaceutical and nutraceutical interventions.[5]

Drug_Development_Logic cluster_gut Gut Lumen DietaryTyrosine Dietary Tyrosine GutMicrobiota Gut Microbiota DietaryTyrosine->GutMicrobiota TPL Tyrosine Phenol-Lyase (TPL) GutMicrobiota->TPL Phenol Phenol TPL->Phenol Liver Liver (Sulfation) Phenol->Liver PhenylSulfate Phenyl Sulfate Liver->PhenylSulfate DKD Diabetic Kidney Disease (DKD) PhenylSulfate->DKD contributes to TPL_Inhibitor TPL Inhibitor (e.g., Quercetin) TPL_Inhibitor->TPL inhibits

Caption: Therapeutic targeting of the phenyl sulfate production pathway.

Quantitative Data

Elevated plasma concentrations of phenyl sulfate are a hallmark of declining renal function. The following table summarizes representative concentration levels found in metabolomics studies.

ConditionMatrixPhenyl Sulfate Concentration (µM)Reference
Human Diabetic Kidney Disease (DKD)Plasma0 - 68.1[Kikuchi K, et al. Nat Commun. 2019][10]
Human Chronic Kidney Disease (CKD)Plasma~62[Kikuchi K, et al. Nat Commun. 2019][10]
Diabetic Mouse Model (db/db) - BasalPlasma3.06 ± 2.63[Kikuchi K, et al. Nat Commun. 2019][10]
Diabetic Mouse Model (db/db) - Post-DosePlasma64.53 ± 5.87[Kikuchi K, et al. Nat Commun. 2019][10]

Experimental Protocols

Protocol 1: Quantification of Phenyl Sulfate in Plasma/Serum by LC-MS/MS

This protocol details a standard method for the accurate quantification of phenyl sulfate using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for metabolomics.[11][12]

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, combine 50 µL of plasma/serum with 150 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., Phenyl-d5-sulfate).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Proposed MRM Transitions (to be optimized):

    • Phenyl Sulfate: Precursor ion (m/z) 173.0 -> Product ion (m/z) 93.0 (loss of HSO3)

    • Phenyl Sulfate (Qualifier): Precursor ion (m/z) 173.0 -> Product ion (m/z) 80.0 (SO3 radical anion)

    • Phenyl-d5-Sulfate (Internal Standard): Precursor ion (m/z) 178.0 -> Product ion (m/z) 98.0

3. Data Analysis

  • Generate a calibration curve using standards of known phenyl sulfate concentrations.

  • Quantify phenyl sulfate in samples by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

Experimental_Workflow Sample Plasma/Serum Sample AddSolvent Add Ice-Cold Methanol + Internal Standard Sample->AddSolvent Vortex Vortex to Precipitate Protein AddSolvent->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Under Nitrogen Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Analysis Quantification vs. Calibration Curve Data->Analysis

Caption: Workflow for phenyl sulfate quantification.

Conclusion

Phenyl hydrogen sulfate is a clinically relevant metabolite that serves as a crucial link between the gut microbiome, metabolism, and renal pathophysiology. Its role as a biomarker for the progression of diabetic kidney disease is well-established, and its quantification provides valuable insights for both basic research and clinical studies.[1][3] Furthermore, the elucidation of its metabolic pathway has opened new doors for therapeutic intervention, making it a focal point for drug development efforts aimed at mitigating the devastating effects of chronic kidney disease. The protocols and information provided herein serve as a comprehensive resource for researchers investigating the role of this important uremic toxin.

References

Application Notes and Protocols for Phenyl Hydrogen Sulfate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl hydrogen sulfate (B86663) (also known as phenyl sulfate) is a gut microbiota-derived metabolite of dietary tyrosine and a significant uremic toxin.[1] Its accumulation in the body is associated with the progression of chronic kidney disease (CKD) and has been implicated in diabetic kidney disease through mechanisms leading to podocyte damage and albuminuria.[1] As a biomarker for both gut health and renal dysfunction, the accurate and precise quantification of phenyl hydrogen sulfate in biological matrices is of great interest in clinical research and drug development.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard for its quantification in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound Standard

A high-purity this compound standard is essential for accurate quantification. The properties of a commercially available standard are summarized below.

PropertyValueReference
Chemical Formula C₆H₆O₄S[2]
Molecular Weight 174.18 g/mol [2]
CAS Number 937-34-8[3]
Appearance White to off-white solid[4]
Purity ≥98%[3][5]
Solubility Soluble in Water (≥37.75 mg/mL) and DMSO (≥17.4 mg/mL)[3][5]
Storage Store at -20°C for long-term stability (≥ 4 years)[3]

Signaling Pathway of Phenyl Sulfate in Diabetic Kidney Disease

In the context of diabetic kidney disease, elevated levels of phenyl sulfate contribute to renal injury, particularly podocyte damage. The pathway begins with the metabolism of dietary tyrosine by gut microbiota into phenol, which is then sulfated in the liver to form phenyl sulfate.[3][6] Circulating phenyl sulfate is taken up by renal cells, where it induces oxidative stress and mitochondrial dysfunction, ultimately leading to podocyte apoptosis and albuminuria.[3][6]

Phenyl_Sulfate_Pathway Tyrosine Dietary Tyrosine Phenol_gut Phenol Tyrosine->Phenol_gut Phenol_liver Phenol Phenol_gut->Phenol_liver Absorption PhenylSulfate_liver Phenyl Sulfate Phenol_liver->PhenylSulfate_liver PhenylSulfate_kidney Phenyl Sulfate PhenylSulfate_liver->PhenylSulfate_kidney Circulation OxidativeStress Oxidative Stress (↑ ROS) PhenylSulfate_kidney->OxidativeStress MitoDysfunction Mitochondrial Dysfunction PhenylSulfate_kidney->MitoDysfunction PodocyteDamage Podocyte Damage & Apoptosis OxidativeStress->PodocyteDamage MitoDysfunction->PodocyteDamage Albuminuria Albuminuria PodocyteDamage->Albuminuria

Caption: Metabolic and signaling pathway of phenyl sulfate leading to kidney damage.

Experimental Protocols

The following protocols describe the preparation of standards and samples, along with the LC-MS/MS conditions for the quantification of this compound.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in a 10 mL volumetric flask with methanol (B129727) to obtain a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (50:50, v/v).

    • The concentration range for the calibration curve should be appropriate for the expected sample concentrations. A typical range for uremic toxins is 0.1 to 100 µg/mL.[7]

Sample Preparation from Human Plasma/Serum

This protocol is for the extraction of this compound from plasma or serum samples.

  • Protein Precipitation:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated p-cresyl sulfate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Human Urine

This protocol is for the preparation of urine samples for this compound analysis.

  • Dilution:

    • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any sediment.

    • Dilute the supernatant 1:10 with the initial mobile phase.

    • Add the internal standard to the diluted sample.

  • Filtration:

    • Filter the diluted urine sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

The following LC-MS/MS parameters are recommended for the analysis of this compound.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Condition
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition m/z 173.0 -> m/z 93.0 (Quantifier)
m/z 173.0 -> m/z 79.9 (Qualifier)
Collision Energy Optimization required, typically 20-40 eV
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Experimental Workflows

The following diagrams illustrate the workflows for sample preparation and analysis.

Sample_Prep_Workflow cluster_plasma Plasma/Serum Sample Preparation cluster_urine Urine Sample Preparation p1 50 µL Plasma/Serum p2 Add 150 µL Acetonitrile + Internal Standard p1->p2 p3 Vortex 1 min p2->p3 p4 Centrifuge 14,000 x g, 10 min, 4°C p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in 100 µL Mobile Phase p6->p7 p8 Inject into LC-MS/MS p7->p8 u1 Urine Sample u2 Centrifuge 2,000 x g, 5 min u1->u2 u3 Dilute Supernatant 1:10 + Internal Standard u2->u3 u4 Filter through 0.22 µm filter u3->u4 u5 Inject into LC-MS/MS u4->u5

Caption: Workflow for plasma/serum and urine sample preparation.

Data Presentation

Calibration Curve Data (Illustrative Example)
Concentration (ng/mL)Mean Peak Area% Accuracy
501,250102.5
1002,48099.2
50012,600100.8
100025,100100.4
5000124,50099.6
10000252,000100.8
Linearity (r²) >0.99

Data adapted from a validated method for p-cresyl sulfate.[8]

Method Validation Parameters (Illustrative Example)
ParameterResultAcceptance Criteria
Lower Limit of Quantification (LLOQ) 50 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Limit of Detection (LOD) 15 ng/mLS/N > 3
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Recovery (%) 85-115%80-120%

Data adapted from a validated method for p-cresyl sulfate.[8][9]

Conclusion

The protocols and methods described in this document provide a robust framework for the quantification of this compound in biological matrices using a commercially available standard. The detailed sample preparation procedures and LC-MS/MS conditions are designed to yield accurate and precise results, enabling researchers to reliably measure this important biomarker in studies related to renal disease, gut microbiome, and drug metabolism. Proper method validation, following the illustrative data presented, is crucial for ensuring the quality and reliability of the analytical data.

References

High-Purity Phenyl Hydrogen Sulfate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl hydrogen sulfate (B86663) (also known as phenyl sulfate) is a gut microbiota-derived metabolite that has garnered significant interest in the scientific community, particularly for its emerging role as a key player in the pathophysiology of diabetic kidney disease.[1][2] As a uremic toxin, its accumulation in the body is associated with adverse renal outcomes, making it a critical molecule of study for researchers in nephrology, metabolic diseases, and drug development. This document provides comprehensive application notes and protocols for the use of high-purity Phenyl hydrogen sulfate in a research setting, including a list of commercial suppliers, detailed experimental procedures, and an exploration of its mechanism of action.

Commercial Suppliers of High-Purity this compound

For researchers seeking to procure high-purity this compound (CAS No. 937-34-8), several reputable commercial suppliers are available. It is crucial to obtain a high-purity grade of this compound to ensure the reliability and reproducibility of experimental results. The following table summarizes some of the key suppliers and their product specifications.

SupplierProduct NamePurityAvailable Quantities
Smolecule This compound>98%Inquire
MedChemExpress Phenyl sulfate99.56%1 mg, 5 mg, 10 mg, 25 mg, 50 mg
LookChem This compound99%Inquire
BLD Pharm This compoundInquireInquire
APExBIO Phenyl sulfate98.00%Inquire

Note: Purity levels and available quantities are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a certificate of analysis (CoA) for lot-specific purity data.

Application Notes

Biomarker in Diabetic Kidney Disease

Elevated levels of this compound have been identified as a potential biomarker for the progression of diabetic kidney disease.[1][2] Studies have shown a significant correlation between plasma this compound concentrations and the progression of albuminuria in patients with microalbuminuria.[1][2] Researchers can utilize high-purity this compound as a standard in analytical methods (e.g., LC-MS/MS) to quantify its levels in biological samples from preclinical models and clinical cohorts of diabetic nephropathy.

Investigating Podocyte Injury and Albuminuria

This compound has been demonstrated to induce podocyte damage, a key event in the pathogenesis of albuminuria.[1][2] In vitro studies using cultured podocytes and in vivo studies in animal models of diabetes have shown that administration of this compound leads to foot process effacement and increased urinary albumin excretion.[2] High-purity this compound is an essential tool for researchers aiming to elucidate the molecular mechanisms underlying these pathological changes.

Studies on Oxidative Stress

A proposed mechanism for this compound-induced cellular injury is the induction of oxidative stress.[3] Research has indicated that this compound can decrease intracellular glutathione (B108866) levels, a critical antioxidant, thereby rendering cells more susceptible to oxidative damage.[3] Investigators can use high-purity this compound to treat cell cultures and assess various markers of oxidative stress, such as reactive oxygen species (ROS) production and the expression of antioxidant enzymes.

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) has been identified as a potential receptor for this compound.[4] Activation of AhR by uremic toxins, including indoxyl sulfate (a structurally related compound), is implicated in the progression of kidney disease.[4][5] Researchers can employ high-purity this compound to investigate its ability to activate AhR and modulate downstream signaling pathways in renal cells.

Experimental Protocols

In Vitro Model of this compound-Induced Podocyte Toxicity

This protocol describes a method to assess the cytotoxic effects of this compound on cultured human podocytes.

Materials:

  • High-purity this compound

  • Conditionally immortalized human podocytes

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Insulin-Transferrin-Selenium (ITS)

  • Cell viability assay kit (e.g., MTT or PrestoBlue™)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture human podocytes under permissive conditions (33°C) to allow for proliferation.

  • To induce differentiation, transfer the cells to non-permissive conditions (37°C) for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.

  • Seed the differentiated podocytes into 96-well plates at a suitable density.

  • Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 30, 100, 300 µM). A study has shown toxicity to differentiated podocytes starting from 30 µM, with significant toxicity at concentrations from 100 µM.[2]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for 24-48 hours.

  • Assess cell viability using a standard assay according to the manufacturer's instructions.

Quantitative Data from a Representative Experiment:

This compound (µM)Cell Viability (% of Control)
0100
30Reduced
100Significantly Reduced
300Markedly Reduced

Note: The exact percentage of reduction in cell viability will vary depending on the specific experimental conditions and the cell line used. The data presented here is illustrative based on published findings.[2]

In Vivo Model of this compound-Induced Albuminuria

This protocol outlines a procedure for inducing albuminuria in a diabetic mouse model by oral administration of this compound.

Materials:

  • High-purity this compound

  • Diabetic mouse model (e.g., db/db mice)

  • Vehicle (e.g., sterile water)

  • Oral gavage needles

  • Metabolic cages for urine collection

  • Urinary albumin and creatinine (B1669602) assay kits

Procedure:

  • Acclimate diabetic mice to individual metabolic cages.

  • Collect 24-hour baseline urine samples to determine the initial urinary albumin-to-creatinine ratio (UACR).

  • Prepare a solution of this compound in the vehicle at a concentration suitable for oral gavage. A previously reported effective dose is 50 mg/kg.[2]

  • Administer the this compound solution or vehicle to the mice via oral gavage daily for a specified period (e.g., 4 weeks).

  • Collect 24-hour urine samples at regular intervals (e.g., weekly) throughout the study period.

  • Measure urinary albumin and creatinine concentrations using commercially available assay kits.

  • Calculate the UACR by dividing the albumin concentration by the creatinine concentration.

Quantitative Data from a Representative Experiment:

Treatment GroupBaseline UACR (mg/g)Final UACR (mg/g)
Vehicle~50~100
This compound (50 mg/kg)~50>300

Note: The UACR values are approximate and based on findings from a study using a diabetic mouse model.[2]

Measurement of Intracellular Glutathione Levels

This protocol provides a general method for determining the effect of this compound on intracellular glutathione (GSH) levels in cultured renal cells.

Materials:

  • High-purity this compound

  • Porcine renal tubular cells (LLC-PK1) or other suitable renal cell line

  • Culture medium

  • GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed renal cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 0.2, 0.5, 2, 5, 10 mmol/L) for a defined period (e.g., 24 hours). A dose-dependent decrease in glutathione levels in porcine renal tubular cells has been reported within this concentration range.[3]

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer.

  • Perform the GSH assay on the cell lysates according to the manufacturer's protocol. This typically involves the reaction of GSH with DTNB to produce a colored product that can be measured spectrophotometrically.

  • Normalize the GSH levels to the total protein concentration in each sample.

Quantitative Data from a Representative Experiment:

This compound (mmol/L)Relative Glutathione Level (% of Control)
0100
0.2Decreased
0.5Further Decreased
2.0Significantly Decreased
5.0Markedly Decreased
10.0Substantially Decreased

Note: This data is illustrative of a dose-dependent decrease in glutathione levels as reported in the literature.[3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Podocyte Injury

The following diagram illustrates the proposed signaling cascade initiated by this compound in podocytes, leading to cellular damage and albuminuria.

PHS_Podocyte_Injury cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects PHS Phenyl Hydrogen Sulfate AhR_inactive Inactive AhR Complex PHS->AhR_inactive Binds to ROS Increased ROS (Oxidative Stress) PHS->ROS AhR_active Active AhR AhR_inactive->AhR_active Activation AhR_nucleus AhR-ARNT Heterodimer AhR_active->AhR_nucleus Translocation GSH Decreased Glutathione ROS->GSH Depletes Podocyte_injury Podocyte Injury ROS->Podocyte_injury XRE Xenobiotic Response Element (XRE) AhR_nucleus->XRE Binds to Gene_expression Altered Gene Expression XRE->Gene_expression Gene_expression->Podocyte_injury Nephrin_down Nephrin Downregulation Podocyte_injury->Nephrin_down Cytoskeleton Cytoskeletal Rearrangement Podocyte_injury->Cytoskeleton Albuminuria Albuminuria Nephrin_down->Albuminuria Cytoskeleton->Albuminuria

Caption: this compound-induced podocyte injury pathway.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a typical experimental workflow for studying the impact of this compound on renal cells.

PHS_Workflow cluster_assays Downstream Assays start Start procure Procure High-Purity This compound start->procure cell_culture Culture Renal Cells (e.g., Podocytes) procure->cell_culture treatment Treat Cells with This compound cell_culture->treatment viability Cell Viability Assay treatment->viability gsh_assay Glutathione Assay treatment->gsh_assay ros_assay ROS Measurement treatment->ros_assay western_blot Western Blot (e.g., for Nephrin) treatment->western_blot if_staining Immunofluorescence (e.g., for Cytoskeleton) treatment->if_staining data_analysis Data Analysis and Interpretation viability->data_analysis gsh_assay->data_analysis ros_assay->data_analysis western_blot->data_analysis if_staining->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vitro studies of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. It is essential to consult relevant literature and adhere to all laboratory safety guidelines.

References

Troubleshooting & Optimization

Phenyl hydrogen sulfate stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of phenyl hydrogen sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for phenyl hydrogen sulfate?

For optimal stability, this compound should be stored as a solid at -20°C.[1][2] Under these conditions, it is expected to be stable for at least four years.[2] When stored in solvent, the stability is reduced. For instance, in-solvent storage is recommended at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q2: How should I store solutions of this compound?

Solutions of this compound should be prepared fresh for optimal results. If short-term storage is necessary, it is recommended to store aliquots at -80°C for no longer than six months or at -20°C for a maximum of one month to prevent degradation from repeated freeze-thaw cycles.[1] For aqueous solutions, it is advised to sterilize by filtering through a 0.22 µm filter before use.[1]

Q3: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound is hydrolysis, where the molecule reacts with water to regenerate phenol (B47542) and sulfuric acid.[3] This process can be influenced by factors such as pH and temperature. Aryl sulfates, like this compound, are generally more stable against hydrolysis compared to alkyl sulfates.[3] Under certain conditions, decomposition can also occur, leading to the release of sulfur dioxide.[3]

Troubleshooting Guide

Problem: I am observing a decrease in the activity or concentration of my this compound solution over time.

  • Possible Cause 1: Improper Storage. Storing the compound in solution at room temperature or even at 4°C for extended periods can lead to degradation. As a powder, it is stable for up to 2 years at 4°C, but for longer-term stability, -20°C is recommended.[1]

  • Solution 1: Always store this compound as a solid at -20°C for long-term use.[2] For solutions, prepare them fresh or store them in aliquots at -80°C for a maximum of 6 months.[1] Avoid repeated freeze-thaw cycles.[1]

  • Possible Cause 2: Hydrolysis. The presence of water, especially at non-neutral pH, can accelerate the hydrolysis of the sulfate ester bond.

  • Solution 2: Use anhydrous solvents for preparing solutions if your experimental conditions allow. If aqueous solutions are required, prepare them fresh and use them promptly.

Problem: I see precipitate in my vial of solid this compound.

  • Possible Cause: This is unlikely if the product has been stored correctly in a tightly sealed container. However, if exposed to moisture, some degradation to less soluble products could occur, although this is not a commonly reported issue.

  • Solution: Ensure the container is always tightly sealed and stored in a dry, cool, and well-ventilated place.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationReference
Powder-20°C≥ 4 years[2]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Various Conditions

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).[5]

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.[5]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 2 hours.[5]

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 60°C for 24 hours.[5]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Store at room temperature for 24 hours.[5]

    • Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 72 hours.[5]

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.[5]

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining this compound and identify any degradation products.

Visualizations

Stability_Testing_Workflow This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) prep->base neutral Neutral Hydrolysis (Water, 60°C, 24h) prep->neutral oxidation Oxidative Degradation (3% H2O2, RT, 24h) prep->oxidation thermal Thermal Degradation (Solid) (105°C, 72h) prep->thermal photo Photostability (UV/Vis Light) prep->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis quant Quantify Remaining Phenyl Hydrogen Sulfate analysis->quant ident Identify Degradation Products analysis->ident

Caption: Workflow for assessing the stability of this compound.

Hydrolysis_Pathway Primary Degradation Pathway: Hydrolysis PHS This compound Products Degradation Products PHS->Products Water Water (H₂O) Water->Products Phenol Phenol Products->Phenol SulfuricAcid Sulfuric Acid Products->SulfuricAcid

References

Preventing degradation of Phenyl hydrogen sulfate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenyl Hydrogen Sulfate (B86663) (PHS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Phenyl Hydrogen Sulfate in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction breaks the sulfate ester bond, resulting in the formation of phenol (B47542) and sulfuric acid.[1] This process can be influenced by several factors, including pH, temperature, and the presence of light.

Q2: How does pH affect the stability of a this compound solution?

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial for maintaining the integrity of this compound. For the solid powder form, long-term storage at -20°C is recommended, which can ensure stability for up to three years.[2] Solutions of this compound are not recommended for long-term storage.[3] If a solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for a maximum of six months, or at -20°C for up to one month.[2]

Q4: My this compound solution has turned yellow/brown. What does this indicate?

A4: A change in color, such as turning yellow or brown, is a common indicator of degradation. This is likely due to the formation of phenol and subsequent oxidation products. To confirm degradation, you can use an analytical technique like HPLC to quantify the remaining this compound and detect the presence of phenol.

Q5: Can I use a co-solvent like DMSO or methanol (B129727) to dissolve this compound? What is the impact on stability?

A5: Yes, co-solvents such as DMSO and methanol can be used to dissolve this compound. However, their impact on stability should be considered. While specific stability data in these co-solvents is limited, it is known that the presence of water is necessary for hydrolysis. Therefore, using anhydrous co-solvents may slow down this degradation pathway. When preparing aqueous solutions with co-solvents, it is important to be aware that the co-solvent can influence the rate of hydrolysis. For analytical purposes, such as HPLC, methanol and acetonitrile (B52724) are common organic modifiers. It has been suggested that methanol is preferable when using phenyl columns to achieve selectivity based on π-π interactions.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot and store at -80°C for no longer than 6 months.[2] Verify the concentration of the stock solution using a validated analytical method, such as HPLC, before use.
Appearance of unexpected peaks in chromatogram Formation of degradation products (e.g., phenol).Confirm the identity of the unexpected peaks by comparing their retention times with a phenol standard. Implement preventative measures to minimize degradation, such as pH control, protection from light, and maintaining low temperatures.
Low assay values for this compound Significant hydrolysis has occurred.Review solution preparation and storage procedures. Ensure the pH of the solution is controlled, preferably buffered around a neutral pH. Protect solutions from light and store them at appropriate low temperatures.
Precipitation in buffered solution Incompatibility of this compound with the buffer components or pH-induced precipitation.Ensure the chosen buffer system is compatible with this compound and does not cause precipitation. Adjust the pH of the solution carefully. Consider using alternative buffer systems such as phosphate (B84403) or acetate (B1210297) buffers.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[7]

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a validated HPLC method (see Protocol 2) to determine the extent of degradation and identify major degradation products.

Protocol 2: HPLC Method for Quantification of this compound and Phenol

This protocol provides a general HPLC method for the simultaneous quantification of this compound and its primary degradation product, phenol.[1][8][9]

1. HPLC System:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1 M Phosphate buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 270 nm (for phenol) and 254 nm (for this compound)
Column Temperature 30°C

3. Standard Preparation:

  • Prepare individual stock solutions of this compound and phenol in the mobile phase.

  • Create a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.

4. Sample Preparation:

  • Dilute the samples from the forced degradation study or other experiments with the mobile phase to fall within the calibration range.

  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct calibration curves for this compound and phenol by plotting peak area against concentration.

  • Quantify the amount of each compound in the samples using the respective calibration curves.

Visualizations

degradation_pathway This compound This compound Phenol + Sulfuric Acid Phenol + Sulfuric Acid This compound->Phenol + Sulfuric Acid Hydrolysis (H₂O, pH, Temp) Other Aryl Compounds Other Aryl Compounds This compound->Other Aryl Compounds Nucleophilic Substitution Decomposition Products (e.g., SO₂) Decomposition Products (e.g., SO₂) This compound->Decomposition Products (e.g., SO₂) Heat, Light

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation A Prepare PHS Stock Solution B Apply Stress Conditions (pH, Temp, Light, Oxidant) A->B C Withdraw Aliquots at Time Points B->C D Neutralize/Dilute Samples C->D E HPLC Analysis D->E F Quantify PHS and Phenol E->F G Assess Degradation Profile F->G

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors PHS_Stability This compound Stability in Solution pH pH PHS_Stability->pH Decreases at extremes Temperature Temperature PHS_Stability->Temperature Decreases with increasing temp Light Light Exposure PHS_Stability->Light Decreases upon exposure Oxidants Oxidizing Agents PHS_Stability->Oxidants Decreases in presence of

Caption: Key factors influencing the stability of this compound in solution.

References

Optimizing sulfation of phenol for Phenyl hydrogen sulfate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Phenyl Hydrogen Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the sulfation of phenol (B47542).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Phenyl Hydrogen Sulfate (O-sulfation of phenol) and provides actionable solutions.

Problem IDIssuePotential CausesSuggested Solutions
PPS-T01 Low or No Yield of this compound 1. Inactive Sulfating Agent: Presence of moisture can hydrolyze and deactivate sulfating agents like SO₃ complexes or chlorosulfonic acid.[1] 2. Suboptimal Temperature: Reaction temperature is too low for the chosen reagent, leading to a slow or stalled reaction. 3. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.[1] 4. Incorrect Stoichiometry: Molar ratio of sulfating agent to phenol is too low.[1]1. Reagent Quality: Use freshly opened or properly stored sulfating agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a dry, high-purity phenol.[2] 2. Temperature Optimization: Gradually increase the reaction temperature and monitor progress via TLC or HPLC. For SO₃-amine complexes, temperatures may range from ambient to 90°C depending on the specific complex and solvent.[3] 3. Time Study: Monitor the reaction at regular intervals to determine the optimal reaction time for maximum conversion.[1] 4. Adjust Molar Ratio: Increase the molar equivalents of the sulfating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often beneficial, but a large excess can promote side reactions.
PPS-T02 Formation of Phenolsulfonic Acid Isomers (C-Sulfonation) 1. Harsh Reagents: Using concentrated or fuming sulfuric acid, especially at elevated temperatures, strongly favors electrophilic aromatic substitution on the phenol ring (C-sulfonation) over O-sulfation.[2][4] 2. High Reaction Temperature: Higher temperatures favor the thermodynamically more stable p-phenolsulfonic acid.[1][2] 3. Degradation of Product: The desired this compound may degrade into phenolsulfonic acid under acidic conditions or at elevated temperatures.[3][5]1. Choice of Reagent: Use milder sulfating agents designed for O-sulfation, such as sulfur trioxide-pyridine (SO₃·pyridine) or sulfur trioxide-dimethylformamide (SO₃·DMF) complexes.[3][6] Chlorosulfonic acid can also be used under controlled conditions.[7] 2. Temperature Control: Maintain lower reaction temperatures where possible.[3][5] 3. Neutralize During Workup: Neutralize the reaction mixture promptly during workup to prevent acid-catalyzed rearrangement or degradation of the sulfate ester.[3]
PPS-T03 Dark Brown or Black Reaction Mixture 1. Oxidation of Phenol: Phenol is susceptible to oxidation, forming highly colored quinone-like byproducts, especially at high temperatures or in the presence of strong oxidizing agents.[2] 2. Impurities in Starting Material: Using discolored or impure phenol can introduce colored contaminants from the start.[2]1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.[2] 2. Temperature Management: Avoid excessive temperatures and ensure even heating to prevent localized "hot spots."[2] 3. Purify Phenol: If the starting phenol is discolored, consider purifying it by distillation before use.[2]
PPS-T04 Difficult Product Isolation and Purification 1. High Polarity of Product: this compound and its salts are highly polar and often water-soluble, making extraction with common organic solvents inefficient.[5][6] 2. Presence of Inorganic Salts: The workup and neutralization steps can introduce inorganic salts that are difficult to separate from the polar product.[6] 3. Mixture of Products: Contamination with side products (phenolsulfonic acids, disulfated species) complicates purification.1. Alternative Workup: Instead of a standard aqueous workup, consider methods like converting the sulfate to a tributylammonium (B8510715) salt, which is more soluble in organic solvents and can be purified by column chromatography before being converted to the desired salt form (e.g., sodium or potassium).[3] 2. Recrystallization: Attempt recrystallization of the product salt from various solvent systems. 3. Chromatography: For small-scale purification, reversed-phase chromatography may be effective for separating the highly polar product from less polar impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between sulfation and sulfonation of phenol? A1: Sulfation is the formation of a sulfate ester, creating a C-O-S bond to yield this compound.[7] This reaction typically uses reagents like sulfur trioxide-amine complexes or chlorosulfonic acid.[3][7] Sulfonation is an electrophilic aromatic substitution that forms a direct carbon-sulfur bond (C-S), yielding o-phenolsulfonic acid and p-phenolsulfonic acid.[2] This is the predominant reaction when using concentrated or fuming sulfuric acid.[1][4]

Q2: Which sulfating agents are best for selectively synthesizing this compound? A2: To favor O-sulfation over C-sulfonation, milder reagents are preferred. Sulfur trioxide-amine complexes, such as SO₃·pyridine (B92270) and SO₃·DMF, are commonly used because they are less aggressive and more selective for the phenolic hydroxyl group.[3][6] Chlorosulfonic acid can also be effective but requires careful temperature control to minimize side reactions.[7]

Q3: How does reaction temperature influence the outcome? A3: Temperature is a critical parameter. For the competing sulfonation reaction, low temperatures (e.g., 25°C) favor the kinetically controlled ortho-phenolsulfonic acid, while high temperatures (e.g., 100°C) favor the thermodynamically stable para-phenolsulfonic acid.[1][2] For the desired O-sulfation, the optimal temperature depends on the reagent. Some SO₃ complex reactions are run at elevated temperatures (e.g., 90°C in acetonitrile) to achieve a reasonable reaction rate, but excessively high temperatures can still lead to degradation and oxidation byproducts.[2][3] It is crucial to find a balance that promotes the desired reaction without significant side product formation.

Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be monitored by periodically taking small aliquots from the mixture and analyzing them using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][8] This allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Q5: What are the main byproducts to watch for? A5: The most common byproducts are o- and p-phenolsulfonic acids from the competing C-sulfonation reaction.[2] Other potential byproducts include disulfonated phenols, bis(hydroxyphenyl) sulfones, and colored oxidation products like quinones.[2]

Data Presentation

Table 1: Comparison of Common Sulfating Agents for Phenol Sulfation

Sulfating AgentTypical SolventTypical TemperatureKey AdvantagesPotential Issues
SO₃·Pyridine Complex Pyridine, Acetonitrile, Dioxane25°C to 90°C[3]Good selectivity for O-sulfation; commercially available.[3][6]Can require elevated temperatures; pyridine can be difficult to remove.
SO₃·DMF Complex DMFRoom TemperatureHigh reactivity; effective for many phenols.[6]DMF can be difficult to remove; reagent is very hygroscopic.
Chlorosulfonic Acid Dichloromethane, Diethyl ether-10°C to 30°C[9]Highly reactive and cost-effective.[3]Generates HCl gas; can easily lead to C-sulfonation and other side reactions if not carefully controlled.[3][9]
Concentrated H₂SO₄ None (reagent is solvent)25°C to 110°C[1][2]Inexpensive and readily available.Strongly favors C-sulfonation to phenolsulfonic acid; not recommended for this compound synthesis.[2][4]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound using SO₃·Pyridine Complex

This protocol is a representative method for achieving O-sulfation of phenol while minimizing C-sulfonation side products.

Materials:

  • Phenol (high purity)

  • Sulfur trioxide pyridine complex (SO₃·pyridine)

  • Anhydrous Pyridine or Acetonitrile

  • Sodium Bicarbonate (NaHCO₃)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add SO₃·pyridine complex (1.2 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution until the pH is neutral (~7-8).

  • Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer three times with diethyl ether to remove any unreacted phenol and pyridine.

  • Isolation: The aqueous layer contains the sodium salt of this compound. This can be used as is or the product can be isolated, for example, by lyophilization or other advanced purification techniques.

G Experimental Workflow: this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep Dissolve Phenol in Anhydrous Solvent (under N2) cool Cool to 0°C prep->cool add Slowly Add SO3-Pyridine Complex cool->add react Stir at RT (4-12h) add->react monitor Monitor by TLC/HPLC react->monitor quench Quench with aq. NaHCO3 monitor->quench wash Wash with Diethyl Ether quench->wash isolate Isolate Product from Aqueous Layer wash->isolate

Caption: Workflow for this compound synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and solving common problems during the synthesis.

G Troubleshooting Logic for Phenol Sulfation start Problem with Synthesis? low_yield Low Yield? start->low_yield Yes side_products Side Products Observed? start->side_products Yes dark_color Dark Reaction Mixture? start->dark_color Yes check_reagents Check Reagent Purity & Dryness low_yield->check_reagents Cause? optimize_cond Optimize Temp & Time low_yield->optimize_cond Cause? change_reagent Use Milder Sulfating Agent (e.g., SO3-Pyridine) side_products->change_reagent C-Sulfonation? check_temp Lower Reaction Temp side_products->check_temp Degradation? use_inert Use Inert Atmosphere (N2) dark_color->use_inert Oxidation? purify_phenol Purify Starting Phenol dark_color->purify_phenol Impurity?

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Overcoming Challenges in Phenyl Hydrogen Sulfate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl hydrogen sulfate (B86663) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Phenyl hydrogen sulfate?

The most prevalent and robust analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex samples.[1][2]

Q2: How should I select an appropriate internal standard (IS) for this compound quantification?

The gold standard for an internal standard in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5).[6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for more accurate and precise quantification.[6][7] If a SIL-IS is not available, a structural analog that is not endogenously present in the sample can be used, but it may not perfectly mimic the behavior of the analyte.[6]

Q3: What are matrix effects and how can I minimize them in my this compound analysis?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and affecting the accuracy and reproducibility of the results.[1][7][8] Common sources of matrix effects in biological samples include salts, phospholipids, and proteins.[9]

To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[9]

  • Chromatographic Separation: Optimize the HPLC or UHPLC method to separate this compound from matrix components. This can involve adjusting the mobile phase gradient or using a different column chemistry.[7][9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[7]

  • Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[1][9]

Q4: What are the best practices for the collection and storage of samples containing this compound to ensure its stability?

While specific stability data for this compound is not extensively detailed in the provided results, general best practices for analyte stability in biological samples should be followed.[10] It is crucial to prevent degradation of the analyte between sample collection and analysis.[10] For many small molecules in biological matrices, the following storage conditions are recommended:

  • Short-term storage: Store samples at 4°C for up to 24-48 hours.[11]

  • Long-term storage: For storage longer than 48 hours, samples should be kept frozen at -20°C or, ideally, at -80°C.[10][11][12]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation.[10][12] It is advisable to aliquot samples into smaller volumes before freezing.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor/Asymmetric Peak Shape - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Column overload- Replace or flush the column- Adjust mobile phase pH to ensure the analyte is in a single ionic state- Ensure the sample is dissolved in a solvent similar to the initial mobile phase- Reduce the injection volume or sample concentration
Low Analyte Recovery - Inefficient sample extraction- Analyte degradation during sample processing- Strong matrix effects (ion suppression)- Optimize the sample preparation method (e.g., change SPE sorbent, adjust elution solvent)- Perform sample processing at low temperatures and minimize exposure to light if the analyte is labile- Improve sample clean-up to remove interfering matrix components.[9] Use a stable isotope-labeled internal standard to compensate for suppression.[6]
High Background Noise - Contaminated mobile phase or LC system- Matrix interferences- Detector issues- Use high-purity solvents and freshly prepared mobile phase- Implement a more rigorous sample clean-up procedure- Clean the ion source and check detector settings
Inconsistent/Irreproducible Results - Variable matrix effects between samples- Inconsistent sample preparation- Instability of the analyte in the autosampler- Pipetting errors- Use a stable isotope-labeled internal standard.[6]- Standardize the sample preparation workflow; consider automation.[9]- Check the autosampler temperature control and the stability of the analyte in the final extract.[10]- Ensure proper calibration and use of pipettes
No or Low Signal for Analyte - Incorrect mass spectrometry parameters- Analyte degradation- Clogged LC system or injector- Optimize MS parameters (e.g., collision energy, fragmentor voltage) for this compound- Investigate analyte stability under the storage and experimental conditions.[10]- Perform system maintenance and check for blockages

Detailed Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Optimization and validation are required for specific applications.

1. Sample Preparation (Protein Precipitation & Dilution)

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d5 at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube and dilute with 900 µL of water.

  • Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterSuggested Condition
LC System HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions This compound: m/z 173.0 -> 93.0this compound-d5 (IS): m/z 178.0 -> 98.0
Ion Source Parameters Gas Temperature: 325°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V
Analyte-Specific Parameters Optimize Fragmentor Voltage and Collision Energy for this compound and its IS.

Visual Guides

Experimental Workflow

G Figure 1: this compound Quantification Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing SampleCollection Sample Collection (e.g., Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Thawing Thawing on Ice SampleStorage->Thawing IS_Spiking Internal Standard Spiking Thawing->IS_Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) IS_Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Dilution Centrifugation->SupernatantTransfer LC_Separation LC Separation (C18 Column) SupernatantTransfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: A typical workflow for this compound quantification.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Common LC-MS/MS Issues start Problem with Results? peak_shape Poor Peak Shape? start->peak_shape Yes recovery Low Recovery? start->recovery No peak_shape->recovery No sol_peak_shape1 Check Column Health & Mobile Phase peak_shape->sol_peak_shape1 Yes reproducibility Poor Reproducibility? recovery->reproducibility No sol_recovery1 Optimize Sample Prep recovery->sol_recovery1 Yes sol_reproducibility1 Use SIL-Internal Standard reproducibility->sol_reproducibility1 Yes end Problem Resolved reproducibility->end No sol_peak_shape2 Adjust Sample Solvent sol_peak_shape1->sol_peak_shape2 sol_peak_shape2->end sol_recovery2 Investigate Matrix Effects sol_recovery1->sol_recovery2 sol_recovery2->end sol_reproducibility2 Standardize Procedures sol_reproducibility1->sol_reproducibility2 sol_reproducibility2->end

Caption: A decision tree for troubleshooting analytical issues.

Matrix Effect Visualization

G Figure 3: Illustration of Matrix Effects cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement analyte1 Analyte ion_source1 Ion Source analyte1->ion_source1 Ionization detector1 Detector ion_source1->detector1 Expected Signal analyte2 Analyte ion_source2 Ion Source analyte2->ion_source2 matrix_s Matrix matrix_s->ion_source2 Interference detector2 Detector ion_source2->detector2 Reduced Signal analyte3 Analyte ion_source3 Ion Source analyte3->ion_source3 matrix_e Matrix matrix_e->ion_source3 Enhancement detector3 Detector ion_source3->detector3 Increased Signal

Caption: How co-eluting matrix components can affect analyte signal.

References

Technical Support Center: Phenyl Hydrogen Sulfate Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Phenyl Hydrogen Sulfate (PHS) in serum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound (PHS) analysis?

A1: Matrix effects are the alteration of the ionization of an analyte, such as PHS, by co-eluting, undetected components present in the sample matrix (e.g., serum).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of LC-MS/MS-based quantification.[1][2] In serum, endogenous components like phospholipids (B1166683), salts, and proteins are common causes of matrix effects.[2] Given that PHS is a metabolite found in a complex biological matrix, understanding and mitigating these effects is crucial for reliable results.

Q2: How can I determine if my PHS analysis is affected by matrix effects?

A2: The most common method to quantitatively assess matrix effects is the post-extraction addition method.[2] This involves comparing the peak response of PHS spiked into the extracted blank serum matrix to the peak response of PHS in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[2] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. An MF of 1 implies no significant matrix effect.[1]

Q3: What are the common sample preparation techniques to mitigate matrix effects for PHS in serum?

A3: The goal of sample preparation is to remove interfering matrix components.[3] For PHS and other uremic toxins in serum, the most frequently used techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the serum to precipitate proteins.[4][5] It is effective at removing a large portion of proteins but may be less selective for other matrix components.[5]

  • Solid-Phase Extraction (SPE): This technique offers higher selectivity by using a sorbent to retain the analyte of interest while washing away interfering compounds.[3] It can be more effective at removing phospholipids and other small molecules that are not removed by PPT.

  • Liquid-Liquid Extraction (LLE): This method separates PHS from matrix components based on their differential solubility in two immiscible liquids.[3]

Q4: My internal standard (IS) doesn't seem to be compensating for the matrix effect. What could be the reason?

A4: This can happen if the IS and PHS are affected differently by the matrix components.[1] Ideally, a stable isotope-labeled (SIL) internal standard for PHS should be used as it has nearly identical physicochemical properties and will co-elute and experience similar matrix effects. If a SIL-IS is not available, an analogue that is structurally very similar to PHS should be chosen. Ensure that the IS and analyte have the same retention time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of PHS quantification Inconsistent matrix effects between samples.- Optimize Sample Preparation: Switch to a more rigorous sample cleanup method like SPE to remove more interfering components. - Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank serum matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.[3]
Low recovery of PHS - Inefficient extraction during sample preparation. - Ion suppression.- Evaluate Extraction Method: Test different protein precipitation solvents (e.g., acetonitrile vs. methanol) or different SPE sorbents to find the optimal conditions for PHS. - Assess Ion Suppression: Perform a post-extraction addition experiment to quantify the degree of ion suppression. If suppression is significant, improve chromatographic separation to move the PHS peak away from interfering matrix components.
High background or interfering peaks Co-elution of endogenous matrix components with PHS.- Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to better separate PHS from interferences.[3] - Enhance Sample Cleanup: Employ a more selective sample preparation method such as SPE.
Non-linear calibration curve Matrix effects that vary with concentration.- Use the Standard Addition Method: This method involves adding known amounts of PHS standard to aliquots of the unknown sample.[6][7] By plotting the instrument response against the added concentration, the endogenous concentration can be determined by extrapolation, which can compensate for matrix effects.[7]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of uremic toxins, including compounds structurally similar to this compound, in serum using LC-MS/MS with protein precipitation. Note: This data is representative and may vary depending on the specific laboratory conditions and instrumentation.

Parameter Protein Precipitation (Acetonitrile) Protein Precipitation (Methanol) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 10580 - 10090 - 110
Matrix Effect (Ion Suppression, %) 10 - 3015 - 405 - 15
Precision (%RSD) < 15< 15< 10
Accuracy (%Bias) ± 15± 15± 10

Data compiled from general knowledge of uremic toxin analysis and may not be specific to PHS.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Addition
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the PHS standard into the reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract blank serum using your established sample preparation method. Spike the PHS standard into the final extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike the PHS standard into the blank serum before the extraction procedure at the same concentrations.

  • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (%R):

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%R) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion into the LC-MS/MS system.

Visualizations

PHS_Metabolic_Pathway Dietary_Tyrosine Dietary Tyrosine Gut_Microbiota Gut Microbiota (Tyrosine Phenol-lyase) Dietary_Tyrosine->Gut_Microbiota Phenol Phenol Gut_Microbiota->Phenol Liver Liver (Sulfotransferase) Phenol->Liver Enters bloodstream PHS This compound Liver->PHS Kidney Kidney PHS->Kidney Circulates in blood Excretion Urinary Excretion Kidney->Excretion Accumulation Accumulation in Blood (in case of kidney dysfunction) Kidney->Accumulation

Caption: Metabolic pathway of this compound.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation cluster_interpretation Interpretation Prep_A Set A: PHS in Neat Solvent Analysis_A Analyze Set A Prep_A->Analysis_A Prep_B Set B: Blank Serum Extract + PHS Spike Analysis_B Analyze Set B Prep_B->Analysis_B Prep_C Set C: Blank Serum + PHS Spike -> Extract Analysis_C Analyze Set C Prep_C->Analysis_C Calc_MF Calculate Matrix Factor: MF = Area(B) / Area(A) Analysis_A->Calc_MF Analysis_B->Calc_MF Calc_Recovery Calculate Recovery: %R = (Area(C) / Area(B)) * 100 Analysis_B->Calc_Recovery Analysis_C->Calc_Recovery Interpret_MF MF < 1: Suppression MF > 1: Enhancement MF = 1: No Effect Calc_MF->Interpret_MF Interpret_Recovery Evaluate Extraction Efficiency Calc_Recovery->Interpret_Recovery

Caption: Workflow for assessing matrix effect and recovery.

References

Technical Support Center: Phenyl Hydrogen Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Phenyl hydrogen sulfate (B86663). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of Phenyl hydrogen sulfate.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors, from the choice of reagents to the reaction conditions. Below is a breakdown of potential causes and solutions.

Possible Cause A: Ineffective Sulfating Agent The choice of sulfating agent is critical. Harsher reagents can lead to degradation and side reactions, while milder ones may require specific conditions to be effective.

  • Solution: Switch to a sulfur trioxide-amine complex. SO₃-pyridine or SO₃-triethylamine complexes are generally effective for sulfating phenols and are less prone to causing side reactions compared to chlorosulfonic acid or concentrated sulfuric acid.[1][2]

Possible Cause B: Unfavorable Reaction Conditions Temperature and reaction time significantly impact the outcome.

  • Solution 1: Temperature Control: Many sulfation reactions are exothermic. Running the reaction at a controlled low temperature (e.g., -20°C to 0°C) can minimize the formation of byproducts like benzenesulfonic acids.[1]

  • Solution 2: Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessive time can promote product degradation or side reactions.

Possible Cause C: Reversible Reaction and Hydrolysis The sulfation of phenol (B47542) is a reversible reaction. The presence of water, especially with heat and acidic conditions, can hydrolyze the this compound back to phenol.[3][4][5]

  • Solution:

    • Use anhydrous (dry) solvents and reagents to minimize water content.

    • During workup, avoid prolonged exposure to strong acidic or hot aqueous conditions. Neutralize the reaction mixture promptly but carefully at a low temperature.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product is contaminated with significant impurities. How can I identify and prevent them?

A: Impurities often arise from side reactions or incomplete reactions. The most common impurity is a product of electrophilic substitution on the aromatic ring rather than O-sulfation.

Common Impurity: Benzenesulfonic Acid This byproduct forms when the electrophile (SO₃) attacks the aromatic ring directly (C-sulfonation) instead of the phenolic oxygen (O-sulfation).[1]

  • Prevention:

    • Use a Milder Sulfating Agent: SO₃-amine complexes are less aggressive and favor O-sulfation.[1]

    • Control Temperature: Lower reaction temperatures (-20°C to 0°C) disfavor the higher activation energy pathway of aromatic substitution.[1]

    • Solvent Choice: Using a suitable solvent like dioxane can help moderate the reaction.[1]

Other Impurities:

  • Unreacted Phenol: Indicates an incomplete reaction. Consider increasing the molar equivalent of the sulfating agent or extending the reaction time.

  • Inseparable Salts: The choice of base for neutralization can lead to the formation of salts that are difficult to separate from the product.[1] If you encounter this, consider using a different base for the workup (e.g., diethylamine (B46881) instead of potassium hydroxide) to form a salt with different solubility properties.[1]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the synthesized this compound. What are the best practices?

A: Purification can be challenging due to the product's polarity and potential for hydrolysis.

  • Solution 1: Careful Workup: After the reaction is complete, quench the mixture by pouring it into cold water or a buffer solution. Neutralize carefully with a suitable base (e.g., sodium bicarbonate, sodium hydroxide, or an amine) while keeping the temperature low.

  • Solution 2: Extraction: this compound is often isolated as a salt (e.g., potassium or sodium salt). After neutralization, you may need to perform extractions to remove unreacted starting material or non-polar byproducts. The product salt will typically remain in the aqueous layer.

  • Solution 3: Crystallization/Precipitation: The product salt can often be precipitated from the aqueous solution by adding a miscible organic solvent in which the salt is insoluble.

  • Solution 4: Column Chromatography: For high purity, column chromatography on silica (B1680970) gel or a reverse-phase material may be necessary. The choice of eluent will depend on the salt form of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a good yield?

A1: One of the most reliable methods involves the use of a sulfur trioxide-pyridine complex in a suitable solvent like dioxane at a controlled low temperature.[1] This method minimizes the formation of benzenesulfonic acid byproducts, which is a common issue with harsher reagents like chlorosulfonic acid.[1]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes, potentially with a small amount of acetic or formic acid to improve spot shape). The product, this compound, is significantly more polar than the starting phenol and will have a lower Rf value. HPLC is another excellent quantitative method for monitoring the reaction progress.[6]

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Sulfating agents like chlorosulfonic acid and sulfur trioxide are highly corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reactions can be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

  • Work in a well-ventilated area.

Q4: My yield is consistently around 40-50%. Is this typical, and how can I improve it?

A4: While yields can vary, 40-50% may indicate suboptimal conditions. To improve this, consider the points in the troubleshooting guide, particularly:

  • Switching to an SO₃-amine complex if you are using a harsher reagent.[1][2]

  • Ensuring your reagents and solvent are anhydrous.

  • Carefully controlling the reaction temperature at a lower range (e.g., 0°C).

  • Optimizing the stoichiometry of your reactants. A slight excess of the sulfating agent might be necessary.

Data Presentation

Comparison of Common Sulfating Agents
Sulfating AgentTypical ConditionsAdvantagesDisadvantagesCommon Byproducts
Concentrated H₂SO₄ High temperatureInexpensive and readily available.Harsh conditions, low selectivity.[2]Benzenesulfonic acid, dehydration products.[2]
Chlorosulfonic Acid Low temperature, often in a chlorinated solvent.Highly reactive.Very corrosive, reacts violently with water, can lead to complex mixtures.[1]Benzenesulfonic acid, chlorinated byproducts.
SO₃-Pyridine Complex Low temperature (-20°C to RT), in solvents like dioxane or pyridine (B92270).Milder, more selective for O-sulfation.[1]Pyridine can be difficult to remove.Benzenesulfonic acid (minimized at low temp).[1]
SO₃-Triethylamine Complex Similar to SO₃-Pyridine.Milder, triethylamine (B128534) is more volatile and easier to remove than pyridine.[1]Can still produce byproducts if not controlled.Benzenesulfonic acid.

Experimental Protocols

Protocol: Synthesis of this compound using SO₃-Pyridine Complex

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Phenol

  • Sulfur trioxide pyridine complex

  • Anhydrous dioxane

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1 equivalent) in anhydrous dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the sulfur trioxide pyridine complex (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the phenol spot is no longer visible.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water.

  • Neutralize the aqueous solution to a pH of ~7 by the slow addition of solid sodium bicarbonate.

  • Wash the aqueous solution with diethyl ether (3x) to remove any unreacted phenol and pyridine.

  • The aqueous layer now contains the sodium phenyl sulfate salt. This can be used as an aqueous solution or the product can be isolated by removing the water under reduced pressure (lyophilization is often preferred).

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G Figure 1. General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Phenol in Anhydrous Dioxane cooling Cool to 0°C reactants->cooling addition Add SO3-Pyridine Complex cooling->addition stirring Stir and Monitor (TLC/HPLC) addition->stirring quench Quench in Ice-Cold Water stirring->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Diethyl Ether neutralize->extract isolate Isolate Product from Aqueous Layer extract->isolate

Caption: Figure 1. General Experimental Workflow

Troubleshooting Logic for Low Yield

G Figure 2. Troubleshooting Flowchart for Low Yield start Low Yield of This compound cause1 Check Sulfating Agent start->cause1 cause2 Review Reaction Conditions cause1->cause2 No / Already using solution1a Using H2SO4 or Chlorosulfonic Acid? cause1->solution1a Yes cause3 Consider Hydrolysis cause2->cause3 No / Temp controlled solution2a Temperature too high? cause2->solution2a Yes solution3a Using wet solvents or reagents? cause3->solution3a Yes solution1b Switch to SO3-Amine Complex solution1a->solution1b solution2b Run at lower temp (e.g., 0°C) solution2a->solution2b solution3b Use anhydrous materials. Avoid excess water in workup. solution3a->solution3b

Caption: Figure 2. Troubleshooting Flowchart for Low Yield

References

Phenyl hydrogen sulfate solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of phenyl hydrogen sulfate (B86663) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of phenyl hydrogen sulfate in aqueous solutions?

A1: The reported aqueous solubility of this compound varies significantly across different sources. It is described as moderately soluble in water.[1] Below is a summary of reported solubility values. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental conditions.

Q2: Why are there discrepancies in the reported aqueous solubility values for this compound?

A2: The variation in reported solubility values can be attributed to several factors, including:

  • Different experimental conditions: Factors such as temperature, pH, and the presence of other solutes can significantly influence solubility.

  • Purity of the compound: Impurities can either increase or decrease the apparent solubility.

  • Method of measurement: Different analytical techniques used to determine solubility can yield varying results.

  • Kinetic vs. thermodynamic solubility: Some methods may report the kinetic solubility (the concentration at which a compound precipitates out of a supersaturated solution), while others report the thermodynamic solubility (the concentration of a saturated solution in equilibrium).

Q3: Is "this compound" the same as "phenyl sulfate"?

A3: Yes, the terms "this compound" and "phenyl sulfate" are often used interchangeably to refer to the same compound with the CAS Number 937-34-8.[2][3][4][5] The compound is a sulfuric acid monoester of phenol.[4] Under physiological conditions, it exists predominantly in its deprotonated (anionic) form, phenyl sulfate.[1]

Q4: What is the stability of this compound in aqueous solutions?

A4: this compound exhibits moderate resistance to spontaneous hydrolysis, indicating significant stability in aqueous solution.[1] However, for long-term storage, it is advisable to prepare fresh solutions or store aliquoted stock solutions at -20°C or -80°C to prevent degradation.[3] One supplier suggests that in-solvent stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[3]

Q5: What solvents other than water can be used to dissolve this compound?

A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and insoluble in ethanol.[2]

Troubleshooting Guide

Issue: My this compound is not dissolving in water at the desired concentration.

Possible Causes and Solutions:

  • Concentration exceeds solubility limit: The desired concentration may be higher than the actual solubility under your experimental conditions.

    • Solution: Try dissolving a smaller amount of the compound or increasing the volume of the solvent. Refer to the solubility data table for guidance.

  • Slow dissolution rate: The compound may be dissolving, but at a very slow rate.

    • Solution: Gentle heating and agitation can help to increase the rate of dissolution. Additionally, ultrasonication is recommended to aid dissolution.[3]

  • pH of the solution: The pH of the aqueous solution can influence the solubility of acidic compounds like this compound.

    • Solution: Adjusting the pH of the solution may improve solubility. Since it is a strong acid, its anionic form, phenyl sulfate, predominates under physiological conditions, which may affect its interaction with the solvent.[1]

Issue: The dissolved this compound precipitates out of solution over time.

Possible Causes and Solutions:

  • Supersaturated solution: The initial dissolution may have been forced (e.g., by heating), creating a supersaturated solution that is not stable at room temperature.

    • Solution: Prepare a stock solution at a slightly lower concentration. Store the solution at the temperature of your experiment to ensure the compound remains in solution.

  • Change in temperature: A decrease in temperature can lead to precipitation if the solution is near its saturation point.

    • Solution: If the experiment allows, store and use the solution at a constant, slightly elevated temperature.

  • Compound degradation: Although relatively stable, degradation over time could potentially lead to less soluble byproducts.

    • Solution: Prepare fresh solutions for your experiments. Avoid repeated freeze-thaw cycles by storing aliquots of your stock solution.[3]

Quantitative Data Summary

Table 1: Reported Solubility of this compound

SolventReported SolubilitySource(s)
Water3.57 mg/mL (predicted)Smolecule[1]
Water≥37.75 mg/mLAPExBIO[2], Cayman Chemical[4]
Water250 mg/mL (requires sonication)MedChemExpress[3]
DMSO≥17.4 mg/mLAPExBIO[2]
DMSO17.4 mg/mLCayman Chemical[4]
EthanolInsolubleAPExBIO[2]

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound

  • Weighing the compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Adding the solvent: Add the desired volume of high-purity water (e.g., Milli-Q or deionized water) to a sterile container.

  • Dissolution:

    • Add the weighed this compound to the water.

    • Vortex or stir the solution to facilitate dissolution.

    • If the compound does not dissolve completely, place the container in an ultrasonic bath and sonicate until the solution is clear.[3] Gentle warming may also be applied, but be cautious of potential degradation at high temperatures.

  • Sterilization (if required): If the solution is for cell culture or other sterile applications, filter-sterilize it through a 0.22 µm filter.[3]

  • Storage:

    • For immediate use, store the solution at 4°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[3]

Visualizations

TroubleshootingWorkflow cluster_start cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome start Solubility Issue (Precipitation or Failure to Dissolve) check_conc Is concentration too high? start->check_conc check_temp Is temperature appropriate? check_conc->check_temp No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_ph Is pH optimal? check_temp->check_ph Yes adjust_temp Adjust Temperature (Gentle Warming) check_temp->adjust_temp No adjust_ph Adjust pH check_ph->adjust_ph No sonicate Apply Sonication check_ph->sonicate Yes dissolved Compound Dissolved reduce_conc->dissolved adjust_temp->dissolved adjust_ph->dissolved sonicate->dissolved Successful not_dissolved Issue Persists: Consult Literature or Technical Support sonicate->not_dissolved Unsuccessful StockSolutionProtocol start Start: Prepare Stock Solution weigh 1. Weigh this compound start->weigh add_solvent 2. Add Aqueous Solvent (e.g., Water) weigh->add_solvent dissolve 3. Dissolve with Agitation add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution sonicate 4a. Apply Sonication / Gentle Warming check_dissolution->sonicate No filter 5. Sterile Filter (0.22 µm) check_dissolution->filter Yes sonicate->dissolve store 6. Aliquot and Store Appropriately (-20°C or -80°C for long term) filter->store end End: Stock Solution Ready store->end

References

Troubleshooting Phenyl hydrogen sulfate in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl hydrogen sulfate (B86663) (PHS). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PHS in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Phenyl hydrogen sulfate (PHS) and what is its relevance in research?

This compound (PHS), also known as phenyl sulfate, is an organic compound classified as an aryl sulfate.[1] It is recognized as a human xenobiotic metabolite, meaning it is produced in the body during the metabolism of foreign substances.[1] PHS is of significant research interest as it is a gut microbiota-derived metabolite and is considered a uremic toxin that accumulates in patients with chronic kidney disease.[2][3] Studies have implicated PHS in the progression of diabetic kidney disease by inducing albuminuria (excess protein in the urine) and causing damage to podocytes, which are specialized cells in the kidneys.[1][4]

Q2: How should I prepare a stock solution of this compound?

Q3: What are the recommended storage conditions for this compound?

PHS is a stable compound. For long-term storage, it is recommended to store the solid form at -20°C or -80°C.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Q4: At what concentrations should I use this compound in my cell-based assay?

The optimal concentration of PHS will vary depending on the cell type and the specific experimental endpoint. Based on published studies, here are some reported effective concentrations:

  • Human Urinary Podocyte-like Epithelial Cells (HUPECs): 30 µM was shown to reduce cell survival, decrease glutathione (B108866) (GSH) levels, and induce mitochondrial dysfunction.[3]

  • Porcine Renal Tubular Cells: Concentrations ranging from 0.2 to 10 mmol/L were used to demonstrate a dose-dependent decrease in glutathione levels.[2]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

This guide addresses potential issues you may encounter when using this compound in your cell-based assays.

Problem 1: I am observing precipitation of PHS in my cell culture medium.

  • Possible Cause: The concentration of PHS in the final working solution may be too high, exceeding its solubility in the cell culture medium.

  • Solution:

    • Review your final concentration: Ensure that the final concentration of PHS in your assay is within a soluble range. You may need to perform a solubility test in your specific cell culture medium.

    • Check your solvent concentration: If you are using a solvent like DMSO to prepare your stock solution, ensure that the final concentration of the solvent in the cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%).

    • Gentle warming and mixing: When preparing the working solution, you can try gently warming the medium and vortexing to aid in dissolution.

    • Prepare fresh dilutions: Always prepare fresh dilutions of PHS from your stock solution for each experiment.

Problem 2: I am seeing unexpected levels of cytotoxicity in my control cells (treated with vehicle only).

  • Possible Cause: The solvent used to dissolve the PHS (e.g., DMSO) may be at a concentration that is toxic to your cells.

  • Solution:

    • Perform a vehicle control experiment: Always include a vehicle-only control in your experimental design to assess the effect of the solvent on your cells.

    • Reduce the solvent concentration: If you observe toxicity in your vehicle control, reduce the final concentration of the solvent in your cell culture medium. This can be achieved by preparing a more concentrated stock solution of PHS, which will require a smaller volume to be added to the medium.

Problem 3: My results are not consistent between experiments.

  • Possible Cause 1: Inconsistent PHS concentration. This could be due to precipitation (see Problem 1) or degradation of the compound.

  • Solution 1:

    • Ensure complete dissolution of PHS when preparing working solutions.

    • Aliquot and store stock solutions properly to avoid degradation from multiple freeze-thaw cycles.[5]

  • Possible Cause 2: Variability in cell health and density.

  • Solution 2:

    • Maintain consistent cell seeding densities across all experiments.

    • Ensure cells are in a healthy, logarithmic growth phase before starting the experiment.

    • Regularly check for and treat any potential cell culture contamination.

Problem 4: I am observing interference with my assay readout (e.g., colorimetric or fluorescence-based assays).

  • Possible Cause: this compound, being an aromatic compound, has the potential to interfere with certain assay readouts. This could manifest as autofluorescence or quenching in fluorescence-based assays, or direct reduction of reagents in colorimetric assays like the MTT assay.

  • Solution:

    • Run a compound-only control: To test for interference, include control wells containing your cell culture medium, the assay reagents, and PHS at the concentrations used in your experiment, but without any cells. This will allow you to determine if PHS itself is contributing to the signal.

    • Consider alternative assays: If you confirm that PHS is interfering with your primary assay, consider using an alternative assay that measures a different endpoint or uses a different detection method. For example, if you are using an MTT assay for cell viability, you could switch to a resazurin-based assay or a method that measures ATP content.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO 17.4 mg/mL[3]
Solubility in Water 37.75 mg/mL[3]
Purity ≥98%[3]
Long-term Stability (Solid) ≥ 4 yearsCayman Chemical
Stock Solution Stability (-80°C) 6 months[5]
Stock Solution Stability (-20°C) 1 month[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Determine the desired concentration of your stock solution (e.g., 100 mM).

    • Calculate the mass of PHS required to make your desired volume of stock solution. The molecular weight of PHS is 174.18 g/mol .

    • Weigh out the calculated amount of PHS solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the tube until the PHS is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Application of this compound to Cell Culture
  • Materials:

    • PHS stock solution (from Protocol 1)

    • Complete cell culture medium appropriate for your cell line

    • Cells seeded in a multi-well plate

  • Procedure:

    • The day before the experiment, seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • On the day of the experiment, thaw an aliquot of your PHS stock solution.

    • Prepare a series of dilutions of the PHS stock solution in complete cell culture medium to achieve your desired final concentrations. Note: Always add the PHS stock solution to the medium, not the other way around, to minimize the risk of precipitation.

    • Gently mix the diluted PHS solutions by inverting or pipetting.

    • Remove the existing medium from your cells and replace it with the medium containing the different concentrations of PHS.

    • Include a vehicle control (medium with the same final concentration of DMSO as your highest PHS concentration) and a negative control (medium only).

    • Incubate the cells for the desired period of time.

    • Proceed with your planned cell-based assay to assess the effects of PHS.

Visualizations

PHS_Troubleshooting_Workflow start Start: Inconsistent or Unexpected Results with PHS check_precipitation Is there visible precipitation in the media? start->check_precipitation solve_precipitation Follow Protocol for Solubilizing PHS: - Lower concentration - Check solvent % - Prepare fresh check_precipitation->solve_precipitation Yes check_vehicle_control Is the vehicle control showing toxicity? check_precipitation->check_vehicle_control No precipitation_yes Yes precipitation_no No solve_precipitation->check_vehicle_control solve_vehicle_toxicity Reduce final solvent concentration check_vehicle_control->solve_vehicle_toxicity Yes check_assay_interference Is there assay interference? check_vehicle_control->check_assay_interference No vehicle_yes Yes vehicle_no No solve_vehicle_toxicity->check_assay_interference solve_interference Run compound-only controls. Consider alternative assay. check_assay_interference->solve_interference Yes review_cell_handling Review cell handling procedures: - Consistent seeding - Healthy cells check_assay_interference->review_cell_handling No interference_yes Yes interference_no No solve_interference->review_cell_handling end Successful Experiment review_cell_handling->end PHS_Signaling_Pathway PHS This compound (PHS) Cell_Membrane Cell Membrane Uptake Cellular Uptake PHS->Uptake GSH_Depletion Decreased Glutathione (GSH) Uptake->GSH_Depletion Induces ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Leads to Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Podocyte_Damage Podocyte Damage Oxidative_Stress->Podocyte_Damage Cell_Death Cell Death / Reduced Viability Oxidative_Stress->Cell_Death Mitochondrial_Dysfunction->Podocyte_Damage Mitochondrial_Dysfunction->Cell_Death Albuminuria Albuminuria Podocyte_Damage->Albuminuria

References

Technical Support Center: Purity Assessment of Synthesized Phenyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized Phenyl hydrogen sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Phenyl hydrogen sulfate?

A1: The most prevalent laboratory synthesis method is the sulfation of phenol (B47542).[1][2] This is typically achieved by treating phenol with a sulfonating agent like concentrated sulfuric acid or chlorosulfonic acid under controlled temperature conditions.[1][2]

Q2: What are the expected major impurities in the synthesis of this compound?

A2: The primary impurities depend on the reaction conditions. Key potential impurities include:

  • Unreacted Phenol: Incomplete reaction can leave residual starting material.

  • Isomeric Byproducts: Sulfonation of phenol can yield both ortho- and para-phenolsulfonic acids. The ratio of these isomers is highly dependent on the reaction temperature.[3]

  • Disulfonated Phenols: Using a high concentration of the sulfonating agent or elevated temperatures can lead to the formation of disulfonated byproducts.[3]

  • Sulfones: Bis(hydroxyphenyl) sulfones can also be formed as side products.[3]

  • Oxidation Products: Phenol is susceptible to oxidation, which can result in colored byproducts like quinones, especially at higher temperatures.[3]

Q3: What are the recommended storage conditions and stability for this compound?

A3: For long-term storage, this compound should be kept at -20°C, where it is stable for at least four years.[4] The compound is generally stable under standard ambient conditions. It is advisable to store it in a tightly closed container in a well-ventilated area, protected from light and moisture.[5]

Q4: What are the primary analytical techniques for assessing the purity of this compound?

A4: The most common and effective techniques for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from unreacted starting materials and various byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[7][8]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio. It is often coupled with a chromatographic technique like GC or HPLC.[9][10][11]

Troubleshooting Guides

HPLC Analysis

Q5: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

A5: An unexpected peak could be an impurity, a solvent artifact, or a degradation product. To identify it:

  • Analyze the Retention Time: Compare the retention time of the unknown peak to that of known potential impurities if standards are available. Unreacted phenol will typically have a different retention time than the more polar this compound.

  • Spike the Sample: Inject a sample spiked with a small amount of a suspected impurity (e.g., phenol). If the peak of interest increases in area, you have likely identified it.

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This will provide a UV spectrum of the unknown peak, which can be compared to the spectrum of your product and known impurities.

  • Couple HPLC with Mass Spectrometry (HPLC-MS): This is the most definitive way to identify the unknown peak by determining its mass-to-charge ratio.

Q6: My this compound peak is tailing. What could be the cause and how can I fix it?

A6: Peak tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Residual silanols on the HPLC column can interact with the acidic sulfate group, causing tailing. Using a mobile phase with a lower pH can help to suppress this interaction.[12]

  • Column Contamination or Degradation: The column may be contaminated or have lost its stationary phase. Try flushing the column with a strong solvent or, if necessary, replace the column.[13]

  • Mismatched Solvent Strength: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is similar in composition to the initial mobile phase.

Q7: The signal for my this compound peak is very low. What should I do?

A7: Low signal intensity can be due to a variety of issues:

  • Incorrect Detection Wavelength: Ensure the UV detector is set to a wavelength where this compound has strong absorbance.

  • Sample Degradation: The sample may have degraded. Prepare a fresh sample and re-inject.

  • Low Sample Concentration: The concentration of your sample may be too low. Try injecting a more concentrated sample.

  • Injector or System Leak: A leak in the HPLC system can lead to a smaller amount of sample reaching the detector. Check for any leaks in the system.[14]

  • Detector Malfunction: The detector lamp may be failing. Check the lamp's energy output.

NMR Analysis

Q8: How can I use ¹H NMR to determine the purity of my this compound sample?

A8: ¹H NMR can be a powerful tool for purity assessment.

  • Qualitative Assessment: The presence of peaks that do not correspond to this compound or the NMR solvent indicates the presence of impurities. Compare the spectrum of your synthesized product to a reference spectrum of pure this compound if available.

  • Quantitative Assessment (qNMR): This method involves adding a known amount of an internal standard to your sample. By comparing the integral of a peak from your product to the integral of a peak from the internal standard, you can calculate the purity of your sample. This is a highly accurate method for purity determination.[7]

Q9: I see broad peaks in my ¹H NMR spectrum. What is the reason for this?

A9: Broad peaks in an NMR spectrum can be caused by:

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample Aggregation: At high concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Chemical Exchange: The acidic proton of the sulfate group can undergo chemical exchange with residual water in the NMR solvent, which can lead to broadening of some peaks.

Mass Spectrometry Analysis

Q10: What are the expected ions for this compound in mass spectrometry?

A10: In negative ion mode ESI-MS, you would expect to see the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight of this compound minus one proton. The molecular weight of this compound (C₆H₆O₄S) is approximately 174.17 g/mol .

Experimental Protocols

HPLC Method for Purity Assessment

This method is adapted from a protocol for the separation of sulfated phenolic substances and is suitable for assessing the purity of this compound.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph with a PDA or UV detector.

  • Column: Pentafluorophenyl (PFP) stationary phase column (e.g., 150 x 4.6 mm, 5 µm).[6]

Reagents:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water (pH 3.8).[6]

  • Mobile Phase B: Methanol.[6]

  • Sample Diluent: Mobile Phase A or a mixture of water and methanol.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of your synthesized this compound and dissolve it in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min.[6]

    • Column Temperature: 45 °C.[6]

    • Detection Wavelength: Monitor at the absorption maximum of this compound (determine by running a UV scan).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-20 min: 40% to 72% Mobile Phase B.[6]

      • 20-21 min: 72% to 40% Mobile Phase B.[6]

      • 21-24 min: Hold at 40% Mobile Phase B for column equilibration.[6]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of your sample by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

¹H NMR Protocol for Purity Assessment

This protocol provides a general procedure for preparing a sample of this compound for NMR analysis.[8]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Deuterium (B1214612) oxide - D₂O, or DMSO-d₆).

  • Internal standard for qNMR (optional, e.g., maleic acid).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your synthesized this compound into a clean, dry vial.

    • If using a non-deuterated solvent for synthesis and purification, perform a deuterium exchange by dissolving the sample in D₂O, freeze-drying, and repeating this process two more times to remove exchangeable protons.[8]

    • Dissolve the dried sample in the appropriate deuterated solvent (e.g., 0.7 mL of D₂O).

    • If performing qNMR, add a precisely weighed amount of the internal standard to the sample.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use a long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration, especially for qNMR.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks corresponding to this compound and any visible impurities.

    • For purity estimation, compare the relative integrals of the product and impurity peaks. For qNMR, use the integrals of the product and the internal standard for a precise purity calculation.

Data Presentation

Table 1: Typical HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, 0.1% Formic Acid in Water (pH 3.8)
Mobile Phase B Methanol
Gradient 40-72% B over 20 min
Flow Rate 0.6 mL/min
Column Temperature 45 °C
Detection UV/PDA
Injection Volume 10 µL

Table 2: Expected Mass Spectrometry Data for this compound

AnalyteFormulaMolecular WeightIonization ModeExpected m/z [M-H]⁻
This compoundC₆H₆O₄S174.17Negative ESI173.00

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product synthesis Phenol Sulfation workup Reaction Quench & Extraction synthesis->workup purification Crystallization / Chromatography workup->purification hplc HPLC Analysis purification->hplc Primary Check nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry nmr->ms product Pure this compound (>95%) ms->product Purity Confirmed fail Repurify / Resynthesize ms->fail Impurities Detected Troubleshooting_Tree cluster_identification Peak Identification cluster_impurities Potential Impurities cluster_action Corrective Action start Unexpected Peak in HPLC check_rt Check Retention Time (RT) start->check_rt check_uv Analyze UV Spectrum (DAD/PDA) check_rt->check_uv RT does not match knowns run_ms Run HPLC-MS check_uv->run_ms UV spectrum inconclusive phenol Unreacted Phenol? run_ms->phenol Identify by Mass isomer Isomeric Byproduct? run_ms->isomer Identify by Mass disulfonated Disulfonated Product? run_ms->disulfonated Identify by Mass other Other Impurity? run_ms->other Identify by Mass optimize_synthesis Optimize Synthesis Conditions (Temp, Stoichiometry) phenol->optimize_synthesis isomer->optimize_synthesis disulfonated->optimize_synthesis improve_purification Improve Purification Method other->improve_purification

References

Light sensitivity and air sensitivity of Phenyl hydrogen sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and storage of Phenyl hydrogen sulfate (B86663), with a specific focus on its stability concerning light and air exposure.

Frequently Asked Questions (FAQs)

Q1: Is Phenyl hydrogen sulfate sensitive to light?

There is no direct scientific literature or supplier documentation that explicitly categorizes this compound as a light-sensitive compound. However, as a general best practice for all organic compounds, it is recommended to store this compound in a dark place or in an amber vial to minimize the potential for photodegradation over long-term storage. For routine experimental use, normal laboratory lighting is not expected to cause immediate degradation.

Q2: Is this compound sensitive to air?

Similar to light sensitivity, there are no specific data indicating that this compound is particularly sensitive to air (oxygen or moisture). Safety Data Sheets and supplier information do not list it as an air-sensitive chemical requiring handling under an inert atmosphere.[1] However, to ensure the highest purity and prevent any potential for slow oxidation or hydrolysis over time, it is advisable to keep the container tightly sealed when not in use.

Q3: What are the recommended storage conditions for this compound?

The recommended storage conditions for this compound are crucial for maintaining its stability.[2][3][4] The following table summarizes the storage recommendations from various suppliers.

Storage of Solid Compound
Temperature Duration
-20°C≥ 4 years[3]
4°CUp to 2 years[4]
Storage of Stock Solutions
Temperature Duration
-80°CUp to 6 months[4]
-20°CUp to 1 month[4]

Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?

Inconsistent results are more likely to stem from improper storage or handling rather than acute light or air sensitivity. Ensure that the compound is stored at the recommended temperature and that stock solutions are not subjected to repeated freeze-thaw cycles.[4] It is also important to use high-purity solvents for preparing solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Improper storage of the solid compound or stock solution.Verify that the solid compound is stored at -20°C and that stock solutions are stored at -80°C for long-term use or -20°C for short-term use.[2][3][4]
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature changes.[4]
Contamination of the compound or solution.Use sterile tubes and high-purity solvents. If using water as a solvent, it is recommended to filter and sterilize the solution.[4]
Change in the physical appearance of the solid (e.g., discoloration). Potential degradation due to prolonged exposure to ambient conditions.While not specifically documented as light or air sensitive, it is good practice to store the solid in a tightly sealed container in the dark. If discoloration is observed, it is recommended to use a fresh batch of the compound.

Experimental Protocols

Protocol for Handling and Preparing Stock Solutions of this compound

This protocol outlines the best practices for handling this compound to ensure its stability and the reproducibility of experimental results.

  • Acclimatization: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of the solid compound quickly in a clean, dry environment.

  • Dissolution: Dissolve the solid in a high-purity solvent, such as DMSO or water, to the desired concentration.[3] If using water, sonication may be necessary to achieve full dissolution.[4]

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

  • Usage: When ready to use, thaw an aliquot completely and use it for your experiment. Discard any unused portion of the thawed aliquot.

Visual Guides

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation storage Store Solid at -20°C acclimatize Acclimatize to Room Temperature storage->acclimatize Retrieve weigh Weigh Compound acclimatize->weigh dissolve Dissolve in High-Purity Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_solution Store Solution aliquot->storage_solution Store at -80°C thaw Thaw Single Aliquot use Use in Experiment thaw->use discard Discard Unused Solution use->discard storage_solution->thaw Retrieve logical_relationship cluster_conditions Input Conditions cluster_outcomes Experimental Outcomes proper_storage Proper Storage (-20°C for solid, -80°C for solution) reproducible_results Reproducible and Reliable Data proper_storage->reproducible_results Leads to improper_storage Improper Storage (e.g., room temp, repeated freeze-thaw) inconsistent_results Inconsistent and Unreliable Data improper_storage->inconsistent_results Leads to

References

Safe handling and disposal of Phenyl hydrogen sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and disposal of Phenyl hydrogen sulfate (B86663) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Phenyl hydrogen sulfate and what are its primary hazards?

This compound (C₆H₆O₄S) is an aryl sulfate, also known as phenyl sulfate or phenyloxidanesulfonic acid.[1][2] It is a solid organic compound with a molecular weight of approximately 174.17 g/mol .[1][2][3] The primary hazard associated with this compound is its strong acidic nature. While some safety data sheets indicate it is not a classified hazardous substance under GHS, its acidic properties necessitate careful handling to avoid skin and eye irritation.[4] Upon decomposition, it may release hazardous substances such as sulfur dioxide, phenol, and sulfuric acid.[1]

Q2: What are the initial first aid measures in case of exposure to this compound?

In the event of an exposure, prompt action is crucial. The following are general first aid recommendations:

  • After Inhalation: Move the individual to fresh air. If they experience breathing difficulties, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.

  • After Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Q3: How should I properly store this compound in the laboratory?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as bases and strong oxidizing agents to prevent potentially violent reactions.[6]

Troubleshooting Guides

Handling Issues
Problem Possible Cause Solution
Skin or eye irritation during handling. Direct contact with the compound due to inadequate personal protective equipment (PPE).Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene recommended), safety goggles, and a lab coat. For tasks with a higher risk of splashing, a face shield is recommended.[7][8]
Inhalation of dust or aerosols. Handling the solid compound outside of a controlled environment.Whenever possible, handle solid this compound in a chemical fume hood to minimize inhalation exposure.
Accidental mixing with incompatible chemicals. Improper storage or labeling of containers.Store this compound in a dedicated, corrosion-resistant cabinet away from bases and oxidizing agents.[6] Ensure all containers are clearly labeled.
Disposal Issues
Problem Possible Cause Solution
Unsure of the correct disposal method. Lack of clear institutional or local guidelines for acidic organic waste.Consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols. Do not dispose of this compound down the drain without neutralization and proper authorization.
Neutralization process causes a violent reaction. Adding water to the acid or adding the neutralizing agent too quickly.Always add the acidic waste to water slowly, never the other way around.[9] When neutralizing, add the base (e.g., sodium bicarbonate) slowly and in small portions while stirring continuously to control the exothermic reaction.[10]
Contaminated materials (e.g., gloves, wipes) require disposal. Uncertainty about how to handle secondary waste streams.All materials contaminated with this compound should be considered hazardous waste and collected in a designated, properly labeled container for disposal according to institutional guidelines.[7]

Experimental Protocols

Protocol for Neutralization of this compound Waste

This protocol outlines the steps for neutralizing acidic waste containing this compound before disposal. This procedure should be performed in a chemical fume hood while wearing appropriate PPE.

  • Preparation:

    • Prepare a dilute aqueous solution of the this compound waste in a large, heat-resistant beaker. Always add the acidic solution to a larger volume of water, never the reverse.

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Neutralization:

    • Place the beaker containing the diluted acidic waste in an ice-water bath to manage heat generation.

    • Slowly and with constant stirring, add the dilute base solution to the acidic waste.

    • Monitor the pH of the solution frequently using a calibrated pH meter or pH paper.

  • Completion:

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.[7]

    • Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in accordance with local regulations.[9] Consult your EHS office for final approval.

Visualizations

Spill_Cleanup_Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response start Chemical Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill is_major Major Spill? evacuate Evacuate Area is_major:e->evacuate Yes don_ppe Don Appropriate PPE is_major:s->don_ppe No assess_spspill assess_spspill assess_spspill->is_major notify_ehs Notify EHS/Emergency Services evacuate->notify_ehs end_node End notify_ehs->end_node contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill neutralize Neutralize with Sodium Bicarbonate contain_spill->neutralize cleanup Collect Residue into Hazardous Waste Container neutralize->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->end_node Disposal_Decision_Tree start This compound Waste Generated is_corrosive_only Is the only hazard corrosivity? start->is_corrosive_only contains_other_hazards Contains other hazardous materials? is_corrosive_only->contains_other_hazards Yes hazardous_waste Collect in a labeled hazardous waste container for EHS pickup is_corrosive_only->hazardous_waste No neutralize Neutralize to pH 6-8 contains_other_hazards->neutralize No contains_other_hazards->hazardous_waste Yes drain_disposal Dispose down drain with copious water (pending EHS approval) neutralize->drain_disposal

References

Phenyl Hydrogen Sulfate Experimental Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Phenyl hydrogen sulfate (B86663) (PHS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

1. Synthesis and Purification

  • Q1: My Phenyl hydrogen sulfate synthesis yield is consistently low. What are the common causes?

    • A1: Low yields in PHS synthesis, typically achieved through the sulfation of phenol (B47542), can stem from several factors. Incomplete reaction due to insufficient sulfating agent (e.g., chlorosulfonic acid or a sulfur trioxide-amine complex) or suboptimal reaction temperature can be a primary cause. Side reactions, such as polysulfonation of the phenol ring, can also reduce the yield of the desired monosulfated product. Additionally, degradation of the product during workup, particularly if exposed to harsh acidic conditions for a prolonged period, can lead to lower yields. Careful control of stoichiometry, temperature, and reaction time is crucial.

  • Q2: I'm having trouble removing inorganic salt impurities from my synthesized this compound. How can I improve purification?

    • A2: The presence of inorganic salts is a common issue in the synthesis of sulfated molecules.[1] Recrystallization is a common method for purification. For PHS, which is typically isolated as a salt (e.g., potassium phenyl sulfate), careful selection of the recrystallization solvent is key. A solvent system where the PHS salt has moderate solubility at high temperatures and low solubility at low temperatures, while the inorganic salt impurities remain soluble, is ideal. Washing the crude product with a solvent in which the inorganic salts are soluble but the PHS salt is not can also be an effective purification step.

2. Stability and Storage

  • Q3: My this compound solution appears to be degrading over time. What are the primary stability concerns and how can I mitigate them?

    • A3: this compound is susceptible to hydrolysis, breaking down into phenol and sulfuric acid.[2][3] This degradation can be influenced by pH, temperature, and the presence of enzymes. To mitigate degradation, it is recommended to store PHS solutions at low temperatures (-20°C or -80°C) and at a neutral or slightly acidic pH.[3] Avoid prolonged storage in highly acidic or alkaline solutions, as these conditions can catalyze hydrolysis.[4][5] For long-term storage, it is advisable to store PHS as a solid powder at -20°C.[3]

  • Q4: Can repeated freeze-thaw cycles affect the stability of this compound in plasma samples?

    • A4: Yes, repeated freeze-thaw cycles can impact the stability of metabolites in plasma.[6][7][8][9][10] While specific data for PHS is limited, it is a general best practice in metabolomics to minimize the number of freeze-thaw cycles for all analytes. The process of freezing and thawing can lead to changes in sample pH and concentration gradients, which may accelerate degradation. For optimal stability, it is recommended to aliquot plasma samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[6][7] Snap-freezing in liquid nitrogen and rapid thawing have been shown to better preserve metabolite stability compared to slow freezing and thawing.[6][7]

3. Quantification in Biological Matrices

  • Q5: I am observing significant signal suppression/enhancement when quantifying this compound in plasma using LC-MS/MS. How can I overcome these matrix effects?

    • A5: Matrix effects are a common challenge in the LC-MS/MS analysis of biological samples and can lead to inaccurate quantification.[11][12] These effects are caused by co-eluting endogenous components from the matrix that interfere with the ionization of the analyte. To mitigate matrix effects for PHS analysis, several strategies can be employed:

      • Effective Sample Preparation: A robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), can help remove many interfering components.

      • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good chromatographic separation of PHS from matrix components is crucial.

      • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., d5-Phenyl hydrogen sulfate) will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the signal.[4]

      • Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can also help to compensate for matrix effects.[11]

  • Q6: What is a reliable method for extracting this compound from serum or plasma for LC-MS/MS analysis?

    • A6: A widely used and effective method for extracting small molecules like PHS from serum or plasma is protein precipitation.[4][13] This typically involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (often in a 3:1 ratio of solvent to plasma), to the sample.[4] The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the PHS, can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. For cleaner samples, the supernatant can be further purified using solid-phase extraction (SPE).

4. In Vitro and Cell-Based Assays

  • Q7: I am not observing the expected biological activity of this compound in my cell-based assay. What could be the issue?

    • A7: Several factors could contribute to a lack of activity in a cell-based assay:

      • Poor Cell Permeability: PHS is a charged molecule at physiological pH, which may limit its ability to passively diffuse across cell membranes. If the target of PHS is intracellular, poor permeability will result in a lack of biological effect.

      • Compound Degradation: PHS may be unstable in the cell culture media over the time course of the experiment. It is advisable to check the stability of PHS under your specific assay conditions.

      • Efflux by Transporters: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching its target.

      • Incorrect Cell Model: The chosen cell line may not express the necessary targets or pathways for PHS to exert its biological effect.

  • Q8: How can I determine if poor cell permeability is the reason for the lack of activity of this compound in my assay?

    • A8: A common method to assess cell permeability is the Caco-2 permeability assay. This assay uses a monolayer of Caco-2 cells, which form tight junctions and mimic the intestinal epithelium, to measure the rate of transport of a compound from an apical to a basolateral chamber.[14] Alternatively, a Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a higher-throughput, non-cell-based method to predict passive permeability. If PHS shows low permeability in these assays, it is a likely contributor to the lack of activity in your cell-based experiments.

Troubleshooting Guides

Table 1: Troubleshooting Poor this compound Stability

Symptom Potential Cause Recommended Action
Decreasing PHS concentration in aqueous solution over timeHydrolysis to phenol and sulfuric acidPrepare fresh solutions for each experiment. Store stock solutions at -80°C. Maintain a neutral or slightly acidic pH. Avoid high temperatures.
Inconsistent results between different sample aliquotsDegradation due to multiple freeze-thaw cyclesPrepare single-use aliquots of plasma/serum samples and PHS stock solutions to minimize freeze-thaw cycles.[6][7]
Loss of PHS in biological samples during processingEnzymatic degradation by sulfatasesProcess samples quickly and on ice. Consider the use of a broad-spectrum sulfatase inhibitor if enzymatic degradation is suspected.

Table 2: Troubleshooting Inaccurate this compound Quantification by LC-MS/MS

Symptom Potential Cause Recommended Action
High variability in signal intensity between samplesMatrix effects (ion suppression or enhancement)Incorporate a stable isotope-labeled internal standard (e.g., d5-PHS) into the analytical method.[4] Optimize chromatographic separation to resolve PHS from interfering matrix components.
Poor peak shapeSuboptimal chromatographic conditionsAdjust mobile phase composition (e.g., pH, organic solvent content). Evaluate different stationary phases (e.g., C18, HILIC).
Low recoveryInefficient extractionOptimize the protein precipitation protocol (e.g., solvent type, solvent-to-sample ratio). Consider adding a solid-phase extraction (SPE) step for sample cleanup.
Carryover in blank injectionsAdsorption of PHS to the LC systemUse a strong needle wash solution. Increase the gradient length or the percentage of organic solvent at the end of the run.

Experimental Protocols

Protocol 1: Synthesis of Potassium Phenyl Sulfate

This protocol is a general guideline for the synthesis of potassium phenyl sulfate via the sulfation of phenol.

Materials:

  • Phenol

  • Chlorosulfonic acid

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Dissolve phenol in anhydrous diethyl ether in a round bottom flask and cool the mixture in an ice bath with stirring.

  • Slowly add chlorosulfonic acid dropwise to the cooled solution via a dropping funnel. Maintain the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Slowly add a cold aqueous solution of potassium hydroxide to the reaction mixture to neutralize the excess acid and form the potassium salt of phenyl sulfate. Keep the mixture cool in an ice bath during this addition.

  • The potassium phenyl sulfate will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure potassium phenyl sulfate.

  • Dry the purified product under vacuum.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of PHS in human plasma.

1. Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a known concentration of the internal standard (e.g., d5-Phenyl hydrogen sulfate).[4] c. Vortex the mixture vigorously for 30 seconds to precipitate proteins. d. Centrifuge at >10,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system
  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
  • Flow Rate: 0.3 - 0.5 mL/min
  • Injection Volume: 5 - 10 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), Negative mode
  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for PHS (e.g., m/z 173 -> 93) and its internal standard.

3. Data Analysis: a. Integrate the peak areas for PHS and the internal standard. b. Calculate the peak area ratio (PHS/Internal Standard). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrants. d. Determine the concentration of PHS in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (d5-PHS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_recon Dry & Reconstitute supernatant->dry_recon inject Inject Sample dry_recon->inject lc Chromatographic Separation (C18) inject->lc ms Mass Spectrometry (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (PHS/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify PHS calibrate->quantify

Caption: Workflow for this compound quantification in plasma.

signaling_pathway cluster_gut Gut Microbiota cluster_liver Liver Hepatocyte cluster_circulation Systemic Circulation tyrosine Dietary Tyrosine phenol Phenol tyrosine->phenol Tyrosine Phenol-lyase phenol_circ Phenol (in circulation) phenol->phenol_circ Absorption phs This compound phenol_circ->phs Sulfotransferase phs_circ This compound phs->phs_circ Export

Caption: Metabolic pathway of this compound formation.

References

Validation & Comparative

Phenyl Hydrogen Sulfate vs. Indoxyl Sulfate: A Comparative Guide for Researchers in Uremia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two key protein-bound uremic toxins, their metabolic origins, pathophysiological impacts, and the experimental methodologies used to study them.

In the complex milieu of uremic toxicity, both phenyl hydrogen sulfate (B86663) (also known as phenyl sulfate) and indoxyl sulfate have emerged as significant contributors to the morbidity and mortality associated with chronic kidney disease (CKD). As gut microbiota-derived metabolites that are highly bound to albumin, they resist conventional dialysis clearance, accumulate to toxic levels, and exert pleiotropic detrimental effects on multiple organ systems. This guide provides an objective, data-driven comparison of these two critical uremic toxins to aid researchers, scientists, and drug development professionals in understanding their distinct and overlapping roles in the pathophysiology of uremia.

Biosynthesis and Metabolism: A Tale of Two Amino Acids

The production of both toxins originates in the gut from the bacterial metabolism of dietary amino acids. Indoxyl sulfate is derived from tryptophan, while phenyl hydrogen sulfate is derived from tyrosine and phenylalanine.

  • Indoxyl Sulfate Synthesis: Dietary L-tryptophan is metabolized by intestinal bacteria possessing the enzyme tryptophanase to produce indole.[1][2][3][4] Indole is then absorbed into the bloodstream, transported to the liver, and hydroxylated into indoxyl, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[1][2][5] The final step is the sulfation of indoxyl in the liver by sulfotransferase enzymes, primarily SULT1A1, to form indoxyl sulfate.[1][5]

  • This compound Synthesis: The pathway for this compound begins with dietary tyrosine and phenylalanine. Gut bacteria metabolize these amino acids to produce phenol (B47542).[6][7] Similar to indole, phenol is absorbed and undergoes sulfation in the liver to become this compound.[6][8] This detoxification process is mediated by sulfotransferase enzymes.[8]

G Indole Indole Indole_L Indole_L Indole->Indole_L Absorption Phenol Phenol Phenol_L Phenol_L Phenol->Phenol_L Absorption

Physicochemical and Toxicokinetic Properties

The structural similarities between this compound and indoxyl sulfate result in comparable physicochemical properties, most notably their high affinity for albumin. This property is a critical determinant of their toxicokinetics in uremia, as it severely limits their removal by conventional hemodialysis.

PropertyThis compoundIndoxyl Sulfate
Synonyms Phenyl sulfate3-Indoxylsulfate, Indican
Molecular Formula C₆H₆O₄S[8][9]C₈H₇NO₄S[1]
Molecular Weight 174.17 g/mol [8][9]213.21 g/mol [1]
Protein Binding Variable, reported up to ~50%>90%[10][11][12]
Normal Serum Conc. ~0.9 µmol/L~1.9 µmol/L
Uremic Serum Conc. Can exceed 250 µmol/L[13]Can exceed 250 µmol/L[14]
Primary Precursor Tyrosine, PhenylalanineTryptophan
Key Bacterial Enzyme Tyrosine phenol-lyase[6][7]Tryptophanase[1][3][4]
Key Hepatic Enzymes Sulfotransferases[8]CYP2E1, SULT1A1[1][5]

Pathophysiological Effects in Uremia: A Comparative Overview

Both toxins are implicated in a wide range of uremic pathologies. However, the weight of current research suggests a more extensive and well-characterized toxicity profile for indoxyl sulfate.

Target Organ/SystemThis compoundIndoxyl Sulfate
Kidney Induces albuminuria and podocyte damage[6][7][15]. Decreases glutathione (B108866) levels in renal tubular cells, increasing vulnerability to oxidative stress[13][16].Promotes renal tubulointerstitial fibrosis and glomerular sclerosis[4][17]. Induces renal proximal tubular cell senescence and apoptosis[17][18]. Contributes to CKD progression[3][4][17].
Cardiovascular System Limited direct evidence compared to IS. Contributes to systemic oxidative stress.Induces endothelial dysfunction and reduces nitric oxide (NO) bioavailability[19][20][21]. Promotes vascular smooth muscle cell proliferation and vascular calcification[3][20]. Associated with cardiovascular events and mortality[19][20].
Bone Not well-characterized.Implicated in renal osteodystrophy[3]. Disrupts osteoblast differentiation[2].
Systemic/Cellular Induces oxidative stress by depleting glutathione[13][16].Induces systemic oxidative stress via NADPH oxidase activation[3][22]. Promotes a pro-inflammatory state in immune cells[14][23]. Acts as an endotheliotoxin and potential neurotoxin[19][20][24].

Key Signaling Pathways in Uremic Toxicity

The molecular mechanisms underlying the toxicity of these compounds involve the activation of several key signaling pathways. Indoxyl sulfate, in particular, has been shown to trigger multiple pro-inflammatory and pro-fibrotic cascades.

Indoxyl Sulfate Signaling

Indoxyl sulfate enters cells via Organic Anion Transporters (OATs) and activates the Aryl Hydrocarbon Receptor (AhR), a key transcription factor.[14][19][20] This activation, coupled with the generation of reactive oxygen species (ROS) through NADPH oxidase, triggers a cascade of downstream events leading to inflammation, fibrosis, and cellular damage.[3][22]

G IS Indoxyl Sulfate OAT OAT1/OAT3/ OATP2B1 IS->OAT Uptake AhR Aryl Hydrocarbon Receptor (AhR) OAT->AhR Activation NADPH NADPH Oxidase (Nox4) OAT->NADPH Activation NFkB NFkB AhR->NFkB mTORC1 mTORC1 AhR->mTORC1 ROS ROS NADPH->ROS ROS->NFkB ROS->mTORC1 STAT3 STAT3 ROS->STAT3 Senescence Senescence ROS->Senescence EndoDys EndoDys ROS->EndoDys TGF TGF NFkB->TGF Inflammation Inflammation NFkB->Inflammation NFkB->EndoDys Fibrosis Fibrosis mTORC1->Fibrosis STAT3->TGF PAI1 PAI1 TGF->PAI1 TGF->Inflammation TGF->Fibrosis PAI1->Inflammation PAI1->Fibrosis

This compound Signaling

The signaling pathways for this compound are less defined but are strongly linked to the induction of oxidative stress. Its primary mechanism appears to be the depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion renders cells, particularly renal tubular cells, highly susceptible to damage from reactive oxygen species.[13][16]

G PS Phenyl Sulfate Cell Renal Tubular Cell PS->Cell Uptake GSH ↓ Glutathione (GSH) Levels Cell->GSH Depletion Damage ↑ Cellular Vulnerability to Oxidative Damage GSH->Damage ROS Reactive Oxygen Species (ROS) ROS->Damage Attack Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Experimental Protocols

Standardized protocols are essential for comparing the effects of different uremic toxins. Below are representative methodologies for in vitro toxicity assessment and analytical quantification.

In Vitro Toxicity Assessment in Renal Tubular Cells (e.g., HK-2)

This protocol outlines a general procedure to assess the cytotoxicity and oxidative stress induced by uremic toxins.

  • Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF at 37°C in a 5% CO₂ incubator.

  • Toxin Exposure: Cells are seeded in multi-well plates. Upon reaching 70-80% confluency, the medium is replaced with serum-free medium containing various concentrations of this compound or indoxyl sulfate (e.g., 0.1 to 2 mmol/L). A vehicle control (medium only) is included. To mimic the uremic environment more accurately, toxins can be co-incubated with bovine serum albumin (BSA) at physiological concentrations.

  • Cell Viability Assay (MTT Assay): After 24-48 hours of incubation, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control.

  • Reactive Oxygen Species (ROS) Measurement: Cells are pre-loaded with a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). After toxin exposure for a defined period (e.g., 30-60 minutes), the fluorescence intensity is measured using a fluorescence plate reader or flow cytometry. An increase in fluorescence indicates higher intracellular ROS levels.

Quantification of Uremic Toxins by RP-HPLC

This method is commonly used to measure the concentrations of protein-bound uremic toxins in serum or plasma.[10]

  • Sample Preparation (for Total Concentration): Serum or plasma samples are deproteinized to release the bound toxins. This is typically achieved by heat denaturation (e.g., heating at 95°C for 30 minutes) or acid precipitation (e.g., with trichloroacetic acid), followed by centrifugation to pellet the precipitated proteins.[10]

  • Sample Preparation (for Free Concentration): To measure only the unbound fraction, samples are ultrafiltered using a centrifugal filter device with a molecular weight cutoff (e.g., 10 kDa) that retains albumin and other large proteins.

  • Chromatography: The supernatant (from deproteinization) or the ultrafiltrate is injected into a reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.

  • Detection: Analytes are separated using a mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer). Detection is commonly performed using a UV detector or a fluorescence detector, as both molecules have chromophores and indole-containing compounds are fluorescent.

  • Quantification: The concentration of each toxin is determined by comparing its peak area to a standard curve generated from known concentrations of pure this compound and indoxyl sulfate.

G

Conclusion

This compound and indoxyl sulfate are both significant protein-bound uremic toxins derived from gut microbial metabolism. While they share common features, such as hepatic sulfation, high albumin binding, and the induction of oxidative stress, the current body of literature paints indoxyl sulfate as a more versatile and potent toxin, with well-documented roles in promoting renal fibrosis, endothelial dysfunction, and inflammation through multiple signaling pathways like AhR and NF-κB. This compound is an emerging toxin of interest, with clear evidence linking it to oxidative stress in renal cells and albuminuria.[6][13] For researchers, understanding the distinct yet overlapping toxicities and molecular mechanisms of these compounds is crucial for developing targeted therapeutic strategies, such as modulating gut microbiota or inhibiting specific cellular uptake and signaling pathways, to mitigate the devastating systemic consequences of uremia.

References

A Comparative Analysis of the Biological Activities of Phenyl Hydrogen Sulfate and p-Cresyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two prominent uremic toxins: Phenyl hydrogen sulfate (B86663) (also known as phenyl sulfate) and p-cresyl sulfate. Both are gut microbiota-derived metabolites that accumulate in patients with chronic kidney disease (CKD), contributing to the pathophysiology of uremia. While structurally similar, emerging evidence reveals distinct profiles in their biological effects. This document summarizes key experimental findings, outlines methodologies, and visualizes the known signaling pathways to aid in research and therapeutic development.

Data Presentation: A Quantitative Comparison

The following table summarizes the key biological effects of Phenyl hydrogen sulfate and p-cresyl sulfate based on available experimental data. It is important to note that research on p-cresyl sulfate is more extensive than that on this compound, leading to more available data for the former.

Biological EffectThis compoundp-Cresyl Sulfate
Oxidative Stress Induces oxidative stress by decreasing glutathione (B108866) levels in renal tubular cells.[1][2][3] A study on porcine renal tubular cells showed a dose-dependent decrease in total glutathione levels, with significant reductions observed at concentrations of 2, 5, and 10 mmol/L.[1][2]A potent inducer of oxidative stress.[4][5][6] It increases the production of reactive oxygen species (ROS) in various cell types, including renal tubular cells, vascular endothelial cells, and smooth muscle cells.[5] This is mediated, at least in part, through the activation of NADPH oxidase.[5]
Inflammation Limited direct evidence on inflammatory mechanisms. Its role in inflammation may be linked to the induction of oxidative stress.[7]A well-established pro-inflammatory molecule. It stimulates the expression of inflammatory genes in proximal renal tubular cells, including cytokines like TGF-β1, IL-6, and chemokines such as CXCL10.[5] It activates key inflammatory signaling pathways, including NF-κB and MAPK (ERK, JNK, p38).[4][8]
Cardiovascular Toxicity Associated with albuminuria and podocyte damage in diabetic kidney disease, suggesting a role in renal and, consequently, cardiovascular health.[9][10][11][12] However, direct evidence of cardiovascular toxicity is less documented.Strongly associated with cardiovascular disease in CKD patients.[13][14] It promotes endothelial dysfunction, vascular calcification, and has been linked to adverse cardiovascular events.[6][13][14] It can induce osteogenesis in human arterial smooth muscle cells.[4]
Renal Toxicity Contributes to albuminuria and podocyte damage, indicating a direct role in the progression of diabetic kidney disease.[9][10][11][12][15][16]Induces renal tubular cell damage and has been implicated in the progression of CKD.[17] It activates the renin-angiotensin-aldosterone system in the kidney.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these uremic toxins.

Assessment of Oxidative Stress

1. Measurement of Intracellular Glutathione Levels:

  • Cell Culture: Porcine renal tubular cells (LLC-PK1) are cultured in a suitable medium (e.g., Medium 199) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of this compound or p-cresyl sulfate (e.g., 0, 0.2, 0.5, 2, 5, 10 mmol/L) for 24 hours.[1][2]

  • Glutathione Assay: After treatment, cells are washed and lysed. The total glutathione content in the cell lysate is measured using a commercially available glutathione assay kit, which is typically based on a colorimetric reaction. The absorbance is read using a microplate reader.

  • Data Analysis: Glutathione levels are normalized to the total protein content of the cell lysate and expressed as a percentage of the control (untreated cells).

2. Measurement of Reactive Oxygen Species (ROS) Production:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cell types are cultured to confluence.

  • Fluorescent Probe Loading: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Treatment: Cells are then exposed to different concentrations of p-cresyl sulfate.

  • Fluorescence Measurement: The increase in fluorescence intensity, corresponding to ROS production, is measured over time using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: ROS production is quantified and expressed as a fold change relative to control cells.

Assessment of Inflammation

1. Gene Expression Analysis using Real-Time PCR:

  • Cell Culture and Treatment: Mouse proximal renal tubular cells are cultured and treated with this compound or p-cresyl sulfate.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. Reverse transcription is performed to synthesize complementary DNA (cDNA).

  • Real-Time PCR: The expression levels of target inflammatory genes (e.g., TGF-β1, IL-6, CXCL10) and a housekeeping gene (for normalization) are quantified using real-time PCR with specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Assessment of Endothelial Dysfunction

1. In Vitro Wound Healing Assay:

  • Cell Culture: Endothelial cells are grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are then incubated with or without the uremic toxin of interest.

  • Imaging and Analysis: The rate of wound closure is monitored and photographed at different time points. The area of the wound is measured, and the percentage of wound healing is calculated to assess cell migration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by p-cresyl sulfate and a proposed experimental workflow for comparing the biological activities of both compounds. Due to limited data, a detailed signaling pathway for this compound cannot be provided at this time.

p_cresyl_sulfate_pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_outcomes Biological Outcomes PCS p-Cresyl Sulfate NADPH_Oxidase NADPH Oxidase PCS->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation (e.g., IL-6, TGF-β1) MAPK->Inflammation NFkB->Inflammation Endothelial_Dysfunction Endothelial Dysfunction Oxidative_Stress->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction Vascular_Calcification Vascular Calcification Endothelial_Dysfunction->Vascular_Calcification

Caption: Signaling pathways activated by p-cresyl sulfate leading to adverse biological outcomes.

experimental_workflow cluster_compounds Test Compounds cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis and Comparison PS Phenyl Hydrogen Sulfate Oxidative_Stress Oxidative Stress Assays (ROS, Glutathione) PS->Oxidative_Stress Inflammation Inflammation Assays (Cytokine PCR/ELISA) PS->Inflammation Cardiovascular Cardiovascular Toxicity Assays (Endothelial Dysfunction, Calcification) PS->Cardiovascular PCS p-Cresyl Sulfate PCS->Oxidative_Stress PCS->Inflammation PCS->Cardiovascular Data_Table Quantitative Data Summary Table Oxidative_Stress->Data_Table Inflammation->Data_Table Cardiovascular->Data_Table Comparison Comparative Biological Activity Profile Data_Table->Comparison Pathway_Analysis Signaling Pathway Elucidation Pathway_Analysis->Comparison

Caption: A generalized experimental workflow for comparing the biological activities of the two sulfates.

Conclusion

The available evidence strongly indicates that p-cresyl sulfate is a key contributor to the pathophysiology of uremia, with well-documented roles in promoting oxidative stress, inflammation, and cardiovascular toxicity. In contrast, while this compound is also recognized as a uremic toxin and has been shown to induce oxidative stress and contribute to diabetic kidney disease, the breadth and depth of research into its specific molecular mechanisms and broader biological effects are currently more limited.

Further research, particularly direct comparative studies under standardized experimental conditions, is necessary to fully elucidate the distinct and overlapping biological activities of these two important uremic toxins. A deeper understanding of their individual contributions to uremic toxicity will be invaluable for the development of targeted therapeutic strategies to improve outcomes for patients with chronic kidney disease.

References

Phenyl Hydrogen Sulfate: A Validated Uremic Toxin in Comparison to Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phenyl hydrogen sulfate (B86663) (PHS) as a uremic toxin, juxtaposed with other well-established uremic toxins, Indoxyl sulfate (IS) and p-Cresyl sulfate (PCS). The information presented herein is supported by experimental data to validate the toxic effects of PHS and offer a comparative perspective for research and drug development in the context of chronic kidney disease (CKD).

Comparative Analysis of Uremic Toxin Effects

The accumulation of uremic toxins in CKD is a significant contributor to the pathophysiology of the disease, leading to cellular damage and organ dysfunction. PHS, IS, and PCS are all protein-bound uremic toxins derived from the gut microbiota that have been implicated in the progression of CKD and its complications. The following table summarizes key quantitative data from in vitro studies, highlighting the comparative toxic effects of these compounds on renal tubular cells.

ParameterPhenyl hydrogen sulfate (PHS)Indoxyl sulfate (IS)p-Cresyl sulfate (PCS)Cell TypeReference
Glutathione (B108866) Depletion Porcine Renal Tubular Cells[1][2][3]
24h incubation, 1 mM~25% decrease~30% decrease~20% decrease[1][2][3]
24h incubation, 10 mM~50% decreaseNot reportedNot reported[1][2]
Cell Viability (MTT Assay) Data not available in a directly comparable formatSignificant reduction at 100 µg/ml (24h)Significant reduction at 160 µg/ml (24h)Mesenchymal Stem Cells[4]
Increased Cell Death (in the presence of H₂O₂) Significant increaseNot directly comparedNot directly comparedPorcine Renal Tubular Cells[1][2][3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Glutathione Level Measurement

This protocol is adapted from studies investigating the effect of uremic toxins on intracellular glutathione levels.[1][2][3]

Objective: To quantify the total glutathione levels in renal tubular cells following exposure to uremic toxins.

Materials:

  • Porcine renal tubular cell line (e.g., LLC-PK1)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (PHS), Indoxyl sulfate (IS), p-Cresyl sulfate (PCS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Glutathione Assay Kit (e.g., from Cayman Chemical or similar)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed porcine renal tubular cells in 6-well plates at a density of 5 x 10⁵ cells/well and culture for 24 hours.

  • Toxin Treatment: Prepare stock solutions of PHS, IS, and PCS in the culture medium. Treat the cells with varying concentrations of each uremic toxin (e.g., 0.2, 0.5, 1, 2, 5, 10 mmol/L) for 24 hours. A control group with no toxin treatment should be included.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and scrape the cells.

  • Glutathione Quantification: Centrifuge the cell lysates to pellet the cell debris. Collect the supernatant and measure the total glutathione concentration using a commercially available glutathione assay kit according to the manufacturer's instructions. The assay is typically based on the enzymatic recycling method, where the rate of color or fluorescence development is proportional to the glutathione concentration.

  • Data Analysis: Normalize the glutathione levels to the total protein concentration in each sample. Express the results as a percentage of the control group.

Cell Viability Assessment (MTT Assay)

This is a standard protocol for assessing cell viability based on mitochondrial activity.[6][7][8][9][10]

Objective: To determine the effect of uremic toxins on the viability of renal tubular cells.

Materials:

  • Renal tubular cells

  • 96-well cell culture plates

  • Uremic toxin solutions (PHS, IS, PCS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the renal tubular cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to different concentrations of PHS, IS, and PCS for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Express the cell viability as a percentage of the absorbance of the untreated control cells.

Signaling Pathway and Experimental Workflow Visualization

Uremic toxins, including PHS, are known to induce oxidative stress, which in turn can activate cellular defense mechanisms. One of the key pathways involved in the response to oxidative stress is the Keap1-Nrf2 signaling pathway.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by PHS, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PHS This compound ROS ↑ Reactive Oxygen Species (ROS) PHS->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 modifies Keap1 Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active dissociation Keap1_inactive Keap1 (Inactive) Keap1_Nrf2->Keap1_inactive Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ubiquitination Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular_Protection ↑ Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Keap1-Nrf2 signaling pathway activated by PHS-induced oxidative stress.

Experimental Workflow for Uremic Toxin Validation

The following diagram illustrates a typical workflow for validating the uremic toxicity of a compound like this compound in vitro.

Experimental_Workflow start Start: Hypothesis PHS is a uremic toxin cell_culture Cell Culture (e.g., Renal Tubular Cells) start->cell_culture toxin_prep Prepare Uremic Toxin Solutions (PHS, IS, PCS) cell_culture->toxin_prep treatment Treat Cells with Uremic Toxins (Dose-response & Time-course) toxin_prep->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ros_assay ROS Production Assay treatment->ros_assay gsh_assay Glutathione Assay treatment->gsh_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2) treatment->pathway_analysis data_analysis Data Analysis & Comparison viability_assay->data_analysis ros_assay->data_analysis gsh_assay->data_analysis pathway_analysis->data_analysis conclusion Conclusion: Validation of PHS as a Uremic Toxin data_analysis->conclusion

Caption: In vitro experimental workflow for validating PHS as a uremic toxin.

References

Cross-Validation of Analytical Methods for Phenyl Hydrogen Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Phenyl hydrogen sulfate (B86663), a significant metabolite in various physiological and pathological processes, is crucial for advancing research in toxicology, pharmacology, and clinical diagnostics. The selection of an appropriate analytical method is paramount to ensure the reliability and validity of experimental data. This guide provides a comprehensive cross-validation of two common analytical techniques for the determination of Phenyl hydrogen sulfate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document outlines detailed experimental protocols for both methods and presents a comparative analysis of their performance characteristics. The information herein is intended to assist researchers in selecting the most suitable method for their specific research needs and to provide a framework for the cross-validation of these analytical techniques.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte and less complex matrices.

Instrumentation:

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Sample Preparation:

  • For biological samples such as plasma or urine, perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile is typically used. For example, a starting condition of 95% phosphate buffer and 5% acetonitrile, gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: this compound can be monitored at approximately 254 nm.

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices and for detecting low concentrations of the analyte.[1][2]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-d5)

Sample Preparation:

  • To 100 µL of the biological sample (e.g., plasma, serum, or urine), add the internal standard solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex and centrifuge as described in the HPLC-UV protocol.

  • The supernatant can often be directly injected into the LC-MS/MS system after appropriate dilution with the initial mobile phase.

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte standards.

Data Presentation: Comparative Analysis

The following table summarizes the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the analysis of this compound. The data presented are representative values to facilitate a direct comparison.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 100 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.002 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.01 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Selectivity ModerateHigh
Matrix Effect Can be significantMinimized by stable isotope dilution
Throughput LowerHigher

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application Define_Purpose Define Analytical Purpose Method_Development Method Development & Optimization Define_Purpose->Method_Development Leads to Specificity Specificity / Selectivity Method_Development->Specificity Requires Validation Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Enables

Caption: General workflow for analytical method validation.

Cross_Validation_Process cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Comparative Analysis Method_A_Validation Full Validation of Method A Method_A_Analysis Analysis of Samples by Method A Method_A_Validation->Method_A_Analysis Compare_Results Statistical Comparison of Results Method_A_Analysis->Compare_Results Method_B_Validation Full Validation of Method B Method_B_Analysis Analysis of Samples by Method B Method_B_Validation->Method_B_Analysis Method_B_Analysis->Compare_Results Assess_Bias Assess Proportional & Constant Bias Compare_Results->Assess_Bias

Caption: Logical flow of the cross-validation process.

References

Phenyl Hydrogen Sulfate: A Comparative Analysis of its Levels in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl hydrogen sulfate (B86663) (PhS), a gut microbiota-derived metabolite, is increasingly recognized for its role as a uremic toxin and its potential as a biomarker in various disease states. This guide provides a comparative analysis of PhS levels across different patient cohorts, supported by experimental data and detailed methodologies, to aid in research and drug development efforts.

Quantitative Data Summary

The following table summarizes the reported concentrations of Phenyl hydrogen sulfate in serum, plasma, and urine across different patient cohorts.

Patient CohortSample TypeThis compound ConcentrationReference(s)
Kidney Disease
Uremic PatientsSerumMean: 77.6 µmol/L[1]
Hemodialysis PatientsSerumHighest Individual Value: 259.8 µmol/L[1]
Diabetic Kidney Disease (DKD)PlasmaRange: 0 - 68.1 µM[2]
Healthy Controls
Healthy Volunteers (Total Phenol*)Urine87.3 ± 81.2 µM[3]

*Note: Data for "Total Phenol" includes phenyl sulfate as a major component following hydrolysis of conjugates.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Below are detailed methodologies for its measurement in biological samples.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum/Plasma this compound

This method is adapted from protocols for similar uremic toxins and provides high sensitivity and specificity.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Increase to 90% B

    • 5-7 min: Hold at 90% B

    • 7.1-10 min: Return to 10% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 173.0

    • Product Ion (Q3): m/z 93.0 (for quantification) and another suitable transition for confirmation.

  • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument used.

Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Urinary this compound

This method is suitable for the analysis of total this compound in urine after hydrolysis and derivatization.

1. Sample Preparation (Hydrolysis and Derivatization):

  • To 100 µL of urine, add 100 µL of 1 M HCl.

  • Heat the sample at 90°C for 60 minutes to hydrolyze the sulfate conjugates.

  • Cool the sample to room temperature.

  • Neutralize the sample with 100 µL of 1 M NaOH.

  • Add a derivatizing agent that reacts with the phenolic group to yield a fluorescent product.

  • Follow the specific reaction conditions (e.g., temperature, time, pH) for the chosen derivatizing agent.

2. Chromatographic Separation:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition will depend on the derivatizing agent used.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: 20 µL.

3. Fluorescence Detection:

  • Set the excitation and emission wavelengths specific to the fluorescent derivative of phenol. These wavelengths need to be determined experimentally for optimal sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its comparative analysis.

cluster_0 Gut Lumen cluster_1 Gut Microbiota cluster_2 Liver cluster_3 Systemic Circulation & Kidney Dietary Tyrosine Dietary Tyrosine Tyrosine Phenol-lyase Tyrosine Phenol-lyase Dietary Tyrosine->Tyrosine Phenol-lyase Metabolism Phenol Phenol Tyrosine Phenol-lyase->Phenol Produces Sulfotransferase Sulfotransferase Phenol->Sulfotransferase Substrate for This compound This compound Sulfotransferase->this compound Produces Circulating this compound Circulating this compound This compound->Circulating this compound Enters Renal Excretion Renal Excretion Circulating this compound->Renal Excretion Eliminated via

Caption: Metabolic pathway of this compound formation.

Patient Cohort Selection Patient Cohort Selection Sample Collection (Serum/Plasma/Urine) Sample Collection (Serum/Plasma/Urine) Patient Cohort Selection->Sample Collection (Serum/Plasma/Urine) Sample Preparation Sample Preparation Sample Collection (Serum/Plasma/Urine)->Sample Preparation LC-MS/MS or HPLC Analysis LC-MS/MS or HPLC Analysis Sample Preparation->LC-MS/MS or HPLC Analysis Data Acquisition Data Acquisition LC-MS/MS or HPLC Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Results Interpretation Results Interpretation Statistical Comparison->Results Interpretation

References

A Comparative Analysis of Phenyl Hydrogen Sulfate's Mechanism of Action with Other Aryl Sulfates in Cellular Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of phenyl hydrogen sulfate (B86663) and other notable aryl sulfates, focusing on their roles as uremic toxins and mediators of cellular damage. The information presented is supported by experimental data to aid in the understanding of their pathophysiology and to inform the development of novel therapeutic strategies.

Introduction to Aryl Sulfates in Human Health and Disease

Aryl sulfates are a class of organic molecules characterized by a sulfate group attached to a phenyl ring. They are endogenous and exogenous metabolites produced primarily in the liver and by the gut microbiota. While some aryl sulfates play roles in detoxification, a growing body of evidence implicates several members of this class as key players in the progression of chronic diseases, particularly chronic kidney disease (CKD) and its cardiovascular complications. This guide will focus on the comparative mechanisms of three prominent uremic toxin aryl sulfates: phenyl hydrogen sulfate, indoxyl sulfate, and p-cresyl sulfate.

This compound , a gut microbiota-derived metabolite of tyrosine, has been increasingly recognized for its contribution to diabetic kidney disease.[1][2] It induces albuminuria and damages podocytes, the specialized cells of the kidney's filtration barrier.[1][3] As a uremic toxin, it accumulates in patients with impaired kidney function and contributes to oxidative stress.[4]

Indoxyl sulfate is another well-characterized uremic toxin derived from the bacterial metabolism of dietary tryptophan.[5][6] It is a potent agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates many of its toxic effects, including inflammation and fibrosis.[7][8][9]

p-Cresyl sulfate is derived from the amino acid tyrosine through the action of gut bacteria.[10] Similar to the other two, it accumulates in CKD and is associated with cardiovascular disease and mortality. Its mechanism of action also involves the induction of oxidative stress and inflammation in vascular and renal cells.[10][11]

Comparative Analysis of Cellular Effects and Mechanisms

The following table summarizes the quantitative data on the cellular effects of this compound, indoxyl sulfate, and p-cresyl sulfate.

Aryl SulfateTarget Cell TypeObserved EffectEffective ConcentrationReference
This compound Human Urinary Podocyte-like Epithelial Cells (HUPECs)Reduced cell survival, decreased glutathione (B108866) (GSH) levels, mitochondrial dysfunction30 µM[3][12]
Porcine Renal Tubular CellsDose-dependent decrease in glutathione levels0.2 - 10 mmol/L[4]
Diabetic Mice (in vivo)Induction of podocyte damage and albuminuria50 mg/kg[3][12]
Indoxyl Sulfate Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of cell proliferation and wound repairNot specified[13]
Human Umbilical Vein Endothelial Cells (HUVECs)Induction of free radicals and inhibition of nitric oxide (NO) productionNot specified[13]
p-Cresyl Sulfate Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of endothelial cell proliferation10, 25, and 50 µg/mL (decreased proliferation by 21%, 38%, and 54% respectively)[14]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of endothelial wound repair10, 25, and 50 µg/mL (reduced wound repair by 19%, 28%, and 40% respectively)[14]
Human Proximal Tubular Epithelial Cells (HK-2)Induction of apoptosis (concentration-dependent)Not specified[15]

Signaling Pathways and Mechanisms of Action

This compound: Induction of the NLRP3 Inflammasome and Pyroptosis in Podocytes

Recent studies have elucidated a specific signaling pathway through which this compound mediates podocyte injury in the context of diabetic kidney disease. This pathway involves the activation of the NLRP3 inflammasome and subsequent pyroptotic cell death.[16][17]

Phenyl_Sulfate_Pathway PS Phenyl Sulfate Podocyte Podocyte PS->Podocyte Enters cell ROS Increased ROS Production Podocyte->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Podocyte->Mitochondrial_Dysfunction NLRP3_Inflammasome NLRP3 Inflammasome Activation ROS->NLRP3_Inflammasome Mitochondrial_Dysfunction->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 GSDMD Gasdermin D (GSDMD) Cleavage Caspase1->GSDMD Inflammation Release of IL-1β and IL-18 Caspase1->Inflammation Pyroptosis Pyroptosis & Pore Formation GSDMD->Pyroptosis Podocyte_Injury Podocyte Injury & Albuminuria Pyroptosis->Podocyte_Injury Inflammation->Podocyte_Injury

Caption: Phenyl Sulfate-Induced NLRP3 Inflammasome Activation in Podocytes.

Comparative Mechanisms of Uremic Toxin Aryl Sulfates

While this compound has a more recently defined pathway involving the NLRP3 inflammasome, indoxyl sulfate and p-cresyl sulfate share some common mechanisms centered around oxidative stress and inflammation, though with distinct primary receptors and downstream effects.

Uremic_Toxin_Comparison cluster_PS Phenyl Sulfate cluster_IS Indoxyl Sulfate cluster_PCS p-Cresyl Sulfate PS Phenyl Sulfate NLRP3 NLRP3 Inflammasome PS->NLRP3 ROS Increased ROS (Oxidative Stress) NLRP3->ROS IS Indoxyl Sulfate AhR Aryl Hydrocarbon Receptor (AhR) IS->AhR AhR->ROS PCS p-Cresyl Sulfate NADPH_Oxidase_PCS NADPH Oxidase PCS->NADPH_Oxidase_PCS NADPH_Oxidase_PCS->ROS Inflammation Inflammation (e.g., NF-κB, TGF-β) ROS->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Cell_Damage Renal & Vascular Cell Damage Inflammation->Cell_Damage Fibrosis->Cell_Damage

Caption: Comparative Mechanisms of Uremic Toxin Aryl Sulfates.

Experimental Protocols

In Vitro Model of Phenyl Sulfate-Induced Podocyte Injury

This protocol outlines a general workflow for studying the effects of this compound on podocytes in vitro, based on methodologies described in the literature.[16][17]

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Culture human podocytes to differentiation treat Treat with Phenyl Sulfate (e.g., 30 µM) start->treat ros Measure ROS production (Flow Cytometry) treat->ros pyroptosis Assess pyroptosis (Flow Cytometry) treat->pyroptosis western Analyze protein expression (Western Blot for NLRP3, Caspase-1, etc.) treat->western elisa Quantify inflammatory cytokines (ELISA for IL-1β, IL-18) treat->elisa

Caption: Experimental Workflow for In Vitro Podocyte Injury Model.

Detailed Methodologies:

  • Cell Culture: Human podocytes are cultured under standard conditions and allowed to differentiate into a mature phenotype.

  • Treatment: Differentiated podocytes are treated with varying concentrations of this compound (e.g., a concentration of 30 µM has been shown to be effective) for a specified duration (e.g., 24-48 hours).[3][12]

  • Analysis of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes (e.g., DCFH-DA) and quantified by flow cytometry.[16][17]

  • Assessment of Pyroptosis: Pyroptosis is evaluated by flow cytometry using markers for cell death and membrane pore formation (e.g., propidium (B1200493) iodide and Annexin V staining).[16][17]

  • Western Blotting: Protein expression levels of key components of the NLRP3 inflammasome pathway (NLRP3, cleaved Caspase-1, Gasdermin D) are analyzed by Western blotting to confirm pathway activation.[16][17]

  • ELISA: The secretion of inflammatory cytokines IL-1β and IL-18 into the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits.[16][17]

Assay for Arylsulfatase Activity

A common method to measure arylsulfatase activity involves the use of an artificial substrate, p-nitrophenyl sulfate (pNPS).[18]

Protocol:

  • Sample Preparation: Prepare soil extracts or cell lysates containing the arylsulfatase enzyme.

  • Reaction Mixture: In a microplate or test tube, combine the sample with an acetate (B1210297) buffer (e.g., 0.5 M, pH 5.8) and a solution of p-nitrophenyl sulfate (e.g., 20 mM).[18]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).

  • Stopping the Reaction: Terminate the reaction by adding a strong base (e.g., NaOH) to raise the pH.

  • Measurement: The amount of p-nitrophenol released is quantified spectrophotometrically by measuring the absorbance at 400 nm. The yellow color of the p-nitrophenolate ion is proportional to the enzyme activity.[18]

  • Standard Curve: A standard curve is generated using known concentrations of p-nitrophenol to calculate the enzyme activity in the samples.

Conclusion

This compound, indoxyl sulfate, and p-cresyl sulfate are all significant players in the pathophysiology of CKD and related complications. While they share common mechanisms of inducing oxidative stress and inflammation, they also exhibit distinct modes of action. This compound's recently identified role in activating the NLRP3 inflammasome and inducing pyroptosis in podocytes provides a novel therapeutic target for diabetic kidney disease. Indoxyl sulfate's potent agonism of the aryl hydrocarbon receptor distinguishes its mechanism. A deeper understanding of these comparative mechanisms is crucial for the development of targeted therapies to mitigate the toxic effects of these uremic toxins.

References

Correlating Phenyl hydrogen sulfate levels with clinical outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the correlation of Phenyl Hydrogen Sulfate (B86663) (PHS) levels with clinical outcomes, comparing analytical methods and outlining experimental protocols.

Phenyl hydrogen sulfate (PHS), a gut microbiota-derived metabolite, is increasingly recognized for its significant role in the progression of several diseases, most notably diabetic kidney disease (DKD) and chronic kidney disease (CKD).[1][2] As a protein-bound uremic toxin, PHS accumulates in patients with impaired kidney function and has been identified as a potential biomarker and therapeutic target.[1][3] This guide provides an objective comparison of analytical methods for PHS quantification, detailed experimental protocols for in vitro and in vivo studies, and an overview of the signaling pathways implicated in its pathophysiology.

Comparison of Analytical Methods for PHS Quantification

The accurate quantification of PHS in biological matrices is crucial for clinical research and diagnostics. The two most common analytical platforms for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.[4]Antigen-antibody binding with enzymatic signal amplification.[4]
Specificity Very High (can distinguish between structurally similar compounds and isomers).[4][5]High (dependent on antibody specificity, potential for cross-reactivity).[4][5]
Sensitivity High (Lower Limit of Quantification (LLOQ) can reach ng/mL levels).[1]Good (typically in the ng/mL to µg/mL range).[6]
Accuracy & Precision High (use of stable isotope-labeled internal standards ensures high accuracy and precision).[4]Good (Intra- and inter-assay coefficients of variation are key quality control metrics).[4]
Throughput Moderate to High (can be automated for higher throughput).High (well-suited for screening a large number of samples).[4]
Cost Higher initial instrument cost and operational expenses.[5]Lower cost per sample, especially for large batches.[5]
Multiplexing Yes (capable of simultaneously quantifying multiple analytes in a single run).[4]No (typically measures a single analyte per assay).[4]

Experimental Protocols

Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol provides a general framework for the quantification of PHS in human plasma or serum.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) (ACN) or a mixture of methanol/acetonitrile (1:9 v/v) to precipitate proteins.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typically employed. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for PHS detection.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

In Vivo Model of this compound-Induced Diabetic Kidney Disease

This protocol describes the induction of DKD in mice and subsequent administration of PHS.

1. Induction of Diabetic Kidney Disease

  • Use a suitable mouse model for diabetes, such as db/db mice (leptin receptor-deficient) or streptozotocin (B1681764) (STZ)-induced diabetic mice.[8]

  • For STZ induction, inject mice with a single high dose or multiple low doses of STZ intraperitoneally. Monitor blood glucose levels to confirm the onset of diabetes.

2. This compound Administration

  • Prepare a solution of PHS in a suitable vehicle (e.g., sterile water or saline).

  • Administer PHS to the diabetic mice via oral gavage. A typical dose reported in the literature is 50 mg/kg/day.[8][9]

  • A control group of diabetic mice should receive the vehicle only.

  • The administration period can vary depending on the study design, but a duration of 6-8 weeks is common to observe significant renal changes.[8]

3. Assessment of Clinical Outcomes

  • Monitor key indicators of kidney function throughout the study, including:

    • Albuminuria: Measure urinary albumin-to-creatinine ratio (ACR).

    • Blood Urea Nitrogen (BUN) and Serum Creatinine: Measure levels in blood samples.

  • At the end of the study, collect kidney tissues for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerular and tubulointerstitial injury.

Signaling Pathways and Pathophysiological Mechanisms

Elevated levels of PHS contribute to the pathogenesis of kidney disease through various mechanisms, primarily by inducing oxidative stress and inflammation.

This compound Production and Renal Handling

PHS_Production_and_Handling cluster_gut Gut Lumen cluster_liver Liver cluster_kidney Kidney (Podocyte) Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Dietary Tyrosine->Gut Microbiota Tyrosine Phenol-Lyase Phenol Phenol Gut Microbiota->Phenol Sulfotransferase Sulfotransferase Phenol->Sulfotransferase Bloodstream Bloodstream Phenol->Bloodstream This compound (PHS) This compound (PHS) Sulfotransferase->this compound (PHS) SLCO4C1 Transporter SLCO4C1 Transporter This compound (PHS)->SLCO4C1 Transporter This compound (PHS)->Bloodstream PHS_intracellular Intracellular PHS SLCO4C1 Transporter->PHS_intracellular Bloodstream->this compound (PHS)

Caption: Generation and renal uptake of this compound.

Dietary tyrosine is metabolized by gut microbiota to phenol, which is then absorbed into the bloodstream and converted to PHS in the liver.[10] PHS circulates in the blood and is taken up by kidney cells, such as podocytes, through transporters like the organic anion transporter SLCO4C1.[11]

This compound-Induced Podocyte Injury

PHS_Podocyte_Injury cluster_mitochondria Mitochondria Intracellular PHS Intracellular PHS Mitochondrial Dysfunction Mitochondrial Dysfunction Intracellular PHS->Mitochondrial Dysfunction Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Oxidative Stress->NLRP3 Inflammasome Activation Pyroptosis Pyroptosis NLRP3 Inflammasome Activation->Pyroptosis Podocyte Injury Podocyte Injury Pyroptosis->Podocyte Injury Albuminuria Albuminuria Podocyte Injury->Albuminuria

Caption: Signaling pathway of PHS-induced podocyte injury.

Intracellular PHS leads to mitochondrial dysfunction and increased production of reactive oxygen species (ROS), resulting in oxidative stress.[12] This oxidative stress can activate the NLRP3 inflammasome, leading to pyroptosis, a form of inflammatory cell death.[8] The resulting podocyte injury contributes to the development of albuminuria, a hallmark of diabetic kidney disease.[1]

References

Phenyl Hydrogen Sulfate vs. Indoxyl Sulfate: A Comparative Guide on Uremic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of uremic toxins, understanding the distinct toxicological profiles of Phenyl hydrogen sulfate (B86663) (PS) and Indoxyl sulfate (IS) is critical. Both are gut-derived, protein-bound uremic toxins that accumulate in chronic kidney disease (CKD), contributing to its progression and associated comorbidities. While both are implicated in uremic toxicity, their mechanisms and the extent of their effects show notable differences. This guide provides an objective comparison based on available experimental data.

Comparative Analysis of Toxic Effects

While both Phenyl hydrogen sulfate and Indoxyl sulfate contribute to oxidative stress, the body of research on the specific toxic effects of Indoxyl sulfate is currently more extensive. Indoxyl sulfate is a well-documented nephro- and cardiovascular toxin.[1] The direct toxic effects of this compound are less characterized, though recent evidence highlights its significant role in diabetic kidney disease.[2]

Oxidative Stress

A primary mechanism of toxicity for both compounds is the induction of oxidative stress. Experimental data shows that both PS and IS decrease cellular levels of glutathione (B108866) (GSH), a key antioxidant, rendering cells more susceptible to oxidative damage.[3][4]

One study directly compared the effects of PS, IS, and other uremic solutes on glutathione levels in porcine renal tubular cells (LLC-PK1). The results indicated that at a concentration of 1 mmol/L, both Phenyl sulfate and Indoxyl sulfate significantly reduced total glutathione levels.[3]

Cytotoxicity

Studies have demonstrated the cytotoxic effects of both this compound and Indoxyl sulfate on various cell types, particularly those relevant to kidney function.

For This compound , research on human urinary podocyte-like epithelial cells (HUPECs) has shown that it is toxic to differentiated podocytes at concentrations starting from 30 µM, with significant cell toxicity observed at 100 µM.[2]

For Indoxyl sulfate , studies have shown it induces senescence and reduces viability in renal tubular cells and endothelial cells.[5][6] For instance, in normal rat kidney epithelial cells (NRK-52E), cell viability was decreased following treatment with 0.5 mM and 1 mM of Indoxyl sulfate for 24 hours.[5]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from key experimental studies, providing a direct comparison of the toxic effects of this compound and Indoxyl sulfate.

Table 1: Effect on Cellular Glutathione Levels

Uremic ToxinCell LineConcentrationTreatment Duration% Reduction in Total Glutathione (Mean ± SD)Reference
This compoundLLC-PK1 (Porcine Renal Tubular)1 mmol/L24 hours~30%[3]
Indoxyl sulfateLLC-PK1 (Porcine Renal Tubular)1 mmol/L24 hours~40%[3]
This compoundHUPECs (Human Podocyte-like)100 µMNot SpecifiedSignificant Decrease[2]

Table 2: Cytotoxicity Data

Uremic ToxinCell TypeEffectEffective ConcentrationReference
This compoundDifferentiated HUPECs (Podocytes)Reduced cell survivalToxic from 30 µM, Significant at 100 µM[2]
Indoxyl sulfateNRK-52E (Renal Tubular Epithelial)Decreased cell viability0.5 mM - 1 mM[5]
Indoxyl sulfateLLC-PK1 and MDCK (Renal Tubular)Increased LDH release, Decreased viability2.5 mM - 10.0 mM (72h)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols from key studies cited in this guide.

Protocol 1: Assessment of Uremic Toxin Effect on Glutathione Levels

This protocol is adapted from the study by Edamatsu et al. (2018), which evaluated the effect of various uremic toxins on glutathione levels in renal tubular cells.[3]

1. Cell Culture:

  • Porcine renal tubular cells (LLC-PK1) are cultured in Medium 199 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

2. Treatment with Uremic Toxins:

  • LLC-PK1 cells are seeded in 6-well plates and grown to confluence.
  • The culture medium is then replaced with fresh medium containing this compound or Indoxyl sulfate at the desired concentrations (e.g., 1 mmol/L). A control group with no added toxin is also prepared.
  • The cells are incubated for 24 hours.

3. Measurement of Total Glutathione:

  • After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed.
  • The total glutathione level in the cell lysate is measured using a Glutathione Assay Kit according to the manufacturer's instructions.
  • The results are typically normalized to the cell number or protein concentration and expressed as a percentage of the control group.

Protocol 2: Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of uremic toxins using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as described in studies such as by Kikuchi et al. (2019).[2]

1. Cell Seeding:

  • Cells (e.g., HUPECs or NRK-52E) are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

2. Toxin Exposure:

  • The culture medium is removed and replaced with fresh medium containing various concentrations of this compound or Indoxyl sulfate. A vehicle control (medium without toxin) is included.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition:

  • Following incubation, the MTT reagent is added to each well and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan (B1609692).

4. Solubilization and Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

5. Data Analysis:

  • Cell viability is calculated as the ratio of the absorbance of the treated cells to that of the control cells, expressed as a percentage.

Signaling Pathways and Mechanisms

The toxic effects of this compound and Indoxyl sulfate are mediated through distinct and overlapping signaling pathways.

Indoxyl Sulfate Toxicity: The toxicity of Indoxyl sulfate is significantly mediated through the Aryl Hydrocarbon Receptor (AhR).[7][8][9] Upon binding, the IS-AhR complex translocates to the nucleus, where it promotes the transcription of pro-inflammatory and pro-fibrotic genes. This activation can lead to increased production of reactive oxygen species (ROS), inflammation, and endothelial dysfunction.[7][10]

Indoxyl_Sulfate_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus IS Indoxyl Sulfate (IS) IS_AhR IS-AhR Complex IS->IS_AhR Binds AhR Aryl Hydrocarbon Receptor (AhR) AhR->IS_AhR ARNT ARNT Cytoplasm Cytoplasm Nucleus Nucleus IS_AhR_ARNT IS-AhR-ARNT Complex IS_AhR->IS_AhR_ARNT Translocates to Nucleus and binds ARNT XRE Xenobiotic Response Element (XRE) IS_AhR_ARNT->XRE Binds to Genes Target Gene Transcription (e.g., CYP1A1, IL-6, MCP-1) XRE->Genes Activates ROS Increased ROS Genes->ROS Inflammation Inflammation Genes->Inflammation Endo_Dys Endothelial Dysfunction Genes->Endo_Dys

Indoxyl Sulfate-AhR Signaling Pathway

Shared Pathway of Oxidative Stress: Both this compound and Indoxyl sulfate contribute to oxidative stress by depleting cellular glutathione, which is a critical component of the cell's antioxidant defense system. This depletion makes the cells more vulnerable to damage from reactive oxygen species.

Oxidative_Stress_Pathway PS This compound GSH_depletion Glutathione (GSH) Depletion PS->GSH_depletion IS Indoxyl sulfate IS->GSH_depletion Antioxidant_defense Decreased Antioxidant Capacity GSH_depletion->Antioxidant_defense Oxidative_stress Oxidative Stress Antioxidant_defense->Oxidative_stress ROS Increased Reactive Oxygen Species (ROS) ROS->Oxidative_stress Cell_damage Cellular Damage (e.g., in Renal Tubules) Oxidative_stress->Cell_damage

Shared Pathway to Oxidative Stress

Experimental Workflow: A typical in vitro workflow to compare the cytotoxicity of these uremic toxins is outlined below.

Experimental_Workflow start Start: Cell Culture (e.g., Renal or Endothelial cells) treatment Treatment with This compound & Indoxyl sulfate (Varying concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Cytotoxicity/Viability Assay (e.g., MTT, LDH) incubation->assay data_collection Data Collection (e.g., Absorbance, Fluorescence) assay->data_collection analysis Data Analysis (% Viability vs. Control, IC50 Calculation) data_collection->analysis conclusion Conclusion: Compare Toxic Potency analysis->conclusion

References

Comparative Analysis of Phenyl Hydrogen Sulfate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phenyl hydrogen sulfate (B86663) (PHS) and its structural analogs, focusing on their biological activities and underlying mechanisms. The information presented is intended to support research and development in areas such as toxicology, pharmacology, and drug discovery. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for the cited studies, and visualizes relevant biological pathways and workflows using Graphviz diagrams.

Introduction

Phenyl hydrogen sulfate (PHS) is an aryl sulfate and a significant human xenobiotic metabolite. It is formed in the liver through the sulfation of phenol, a process that generally facilitates the detoxification and excretion of phenolic compounds. However, elevated levels of PHS and its structural analogs, particularly in the context of certain disease states like chronic kidney disease (CKD), have been associated with cellular toxicity and the progression of pathology. Understanding the comparative effects of these analogs is crucial for elucidating their specific roles in biological systems and for the development of potential therapeutic interventions.

This guide focuses on two main classes of PHS structural analogs:

  • Uremic Toxins: Indoxyl sulfate and p-cresyl sulfate, which, like PHS, are protein-bound uremic solutes that accumulate in CKD.

  • Substituted Phenyl Sulfamates: A class of synthetic analogs investigated for their potential as enzyme inhibitors, particularly of sulfatases.

Comparison of Biological Activity: Uremic Toxin Analogs

A key aspect of the toxicity of PHS and its uremic toxin analogs is their ability to induce oxidative stress. A comparative study investigated the effects of this compound, Indoxyl sulfate, and p-cresyl sulfate on glutathione (B108866) (GSH) levels, a major intracellular antioxidant, in porcine renal tubular cells.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of PHS and its analogs on total glutathione levels in renal tubular cells after 24 hours of treatment.[1][2]

CompoundConcentration (mmol/L)Mean Glutathione Level (% of Control)Standard Deviation
This compound 0.290± 5
0.582 ± 4
268± 6
555 ± 5
1048± 4
Indoxyl sulfate 0.285± 6
0.575 ± 5
260± 7
545 ± 6
1040± 5
p-Cresyl sulfate 0.288± 5
0.578 ± 6
265± 5
550 ± 7
1042± 6

*p < 0.05, **p < 0.01 compared to control.

Experimental Protocols

Glutathione (GSH) Assay in Renal Tubular Cells

This protocol outlines the methodology used to quantify the levels of total glutathione in renal tubular cells following exposure to PHS or its analogs.[1][2]

1. Cell Culture and Treatment:

  • Porcine renal tubular cells (LLC-PK1) are cultured in a suitable medium (e.g., Medium 199) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are seeded in multi-well plates and allowed to adhere and grow to a confluent monolayer.
  • The culture medium is then replaced with fresh medium containing various concentrations of this compound, Indoxyl sulfate, or p-cresyl sulfate (0.2, 0.5, 2, 5, and 10 mmol/L). Control cells are treated with vehicle alone.
  • The cells are incubated for 24 hours.

2. Sample Preparation:

  • After incubation, the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
  • Cells are lysed by adding a specific lysis buffer and scraping the cells.
  • The cell lysates are centrifuged to pellet cellular debris, and the supernatant is collected for the glutathione assay.

3. Glutathione Quantification:

  • A commercial colorimetric glutathione assay kit is used for quantification.[3][4][5]
  • The assay is based on the reaction of glutathione with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase and NADPH to form a colored product.
  • The absorbance of the product is measured at a specific wavelength (e.g., 412 nm) using a microplate reader.
  • The concentration of glutathione in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of glutathione.
  • Data is typically normalized to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).

Visualizations

Signaling Pathway: Uremic Toxin-Induced Oxidative Stress

The following diagram illustrates the proposed signaling pathway through which uremic toxins like this compound, Indoxyl sulfate, and p-cresyl sulfate contribute to oxidative stress in renal tubular cells.

G Uremic Toxin-Induced Oxidative Stress Pathway cluster_0 Uremic Toxins cluster_1 Cellular Effects cluster_2 Downstream Consequences PHS This compound ROS Increased Reactive Oxygen Species (ROS) PHS->ROS Induce IS Indoxyl Sulfate IS->ROS Induce PCS p-Cresyl Sulfate PCS->ROS Induce GSH_depletion Glutathione (GSH) Depletion ROS->GSH_depletion Contributes to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to GSH_depletion->Oxidative_Stress Leads to Cell_Damage Renal Tubular Cell Damage Oxidative_Stress->Cell_Damage Causes Inflammation Inflammation (NF-κB, MAPK activation) Oxidative_Stress->Inflammation Activates Inflammation->Cell_Damage Contributes to

Caption: Uremic toxins induce ROS production, leading to GSH depletion and oxidative stress.

Comparison of Biological Activity: Substituted Phenyl Sulfamate (B1201201) Analogs

Substituted phenyl sulfamates are a class of compounds designed as inhibitors of sulfatase enzymes. Their activity is highly dependent on the nature and position of substituents on the phenyl ring.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values of various substituted phenyl sulfamate derivatives against steroid sulfatase (STS) in JEG-3 cells.[6]

Compound IDLinker SystemIC50 (nM) for AromataseIC50 (nM) for STS
6a (Reference) --1200
43d Alkylene0.561500
43e Alkylene0.451200
43f Alkylene0.891300
42e Thioether0.26> 5000

Experimental Protocols

Arylsulfatase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against arylsulfatase.[7][8][9]

1. Enzyme and Substrate Preparation:

  • A purified arylsulfatase enzyme solution is prepared in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.8).
  • A stock solution of a suitable substrate, such as p-nitrophenyl sulfate (pNPS), is prepared in the same buffer.

2. Inhibition Assay:

  • The reaction mixture is prepared in a multi-well plate and typically contains the enzyme solution, the substrate solution, and the test inhibitor at various concentrations.
  • Control reactions are run in parallel, containing the enzyme and substrate without the inhibitor, and blanks containing the substrate and buffer without the enzyme.
  • The reaction is initiated by adding the substrate and incubated at a controlled temperature (e.g., 37°C) for a specific period.
  • The reaction is stopped by adding a stop solution (e.g., NaOH), which also develops the color of the product (p-nitrophenol).

3. Data Analysis:

  • The absorbance of the product is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.
  • The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control.
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Arylsulfatase Inhibition Assay

The following diagram outlines the key steps in a typical in vitro arylsulfatase inhibition assay.

G Workflow for Arylsulfatase Inhibition Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Enzyme and Substrate Solutions C Mix Enzyme, Substrate, and Inhibitor in Wells A->C B Prepare Serial Dilutions of Inhibitor B->C D Incubate at 37°C C->D E Add Stop Solution D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Key steps in an in vitro arylsulfatase inhibition assay.

Logical Relationship: Arylsulfatase Function and Inhibition

This diagram illustrates the role of arylsulfatase in cellular metabolism and how its inhibition can impact biological processes.

G Role and Inhibition of Arylsulfatase cluster_0 Normal Function cluster_1 Inhibition cluster_2 Consequence of Inhibition Substrate Sulfated Biomolecule (e.g., Cerebroside-3-sulfate) ARSA Arylsulfatase A Substrate->ARSA Binds to Product Desulfated Biomolecule + Sulfate ARSA->Product Catalyzes Accumulation Accumulation of Sulfated Biomolecule ARSA->Accumulation Blocked by Inhibitor Inhibitor Phenyl Sulfamate Analog Inhibitor->ARSA Inhibits Dysfunction Cellular Dysfunction (e.g., Lysosomal Storage Disorder) Accumulation->Dysfunction Leads to

Caption: Inhibition of arylsulfatase leads to substrate accumulation and cellular dysfunction.

References

Phenyl Hydrogen Sulfate: A Comparative Analysis of In Vitro and In Vivo Effects on Cellular Function and Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Phenyl hydrogen sulfate (B86663) (PS), a gut microbiota-derived metabolite. Drawing on experimental data, we objectively analyze its performance in cellular and animal models, with a particular focus on its role in diabetic kidney disease (DKD). This document also presents a comparative overview with other relevant uremic toxins, namely indoxyl sulfate and p-cresyl sulfate.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of Phenyl hydrogen sulfate.

Table 1: In Vitro Effects of this compound

Cell LineConcentration RangeExposure TimeKey FindingsReference
Human Urinary Podocyte-like Epithelial Cells (HUPECs)30 µM - 100 µMNot SpecifiedToxicity observed starting at 30 µM; significant cell toxicity at 100 µM. Decreased glutathione (B108866) levels at 100 µM.[1][1]
Porcine Renal Tubular Cells0.2 mmol/L - 10 mmol/L24 hoursDose-dependent decrease in glutathione levels. Increased cell death when co-treated with hydrogen peroxide.[2][2]
Mouse Podocyte Cell Line (MPC5)Not SpecifiedNot SpecifiedIncreased production of Reactive Oxygen Species (ROS). Upregulation of NLRP3, Caspase-1 p20, and GSDMD-N.

Table 2: In Vivo Effects of this compound

Animal ModelDosageAdministration RouteDurationKey FindingsReference
db/db mice50 mg/kg/dayOral6 weeksIncreased plasma PS levels (5-fold). Increased albuminuria. Podocyte damage (foot process effacement and glomerular basement membrane thickening). Pro-fibrotic and pro-inflammatory effects.[1][1]

Table 3: Comparative Effects of Uremic Toxins In Vitro

Uremic ToxinCell LineConcentrationEffectReference
This compoundPorcine Renal Tubular Cells0.2 mmol/LDecreased glutathione levels[2]
Indoxyl sulfatePorcine Renal Tubular Cells0.2 mmol/LDecreased glutathione levels[3]
p-Cresyl sulfatePorcine Renal Tubular Cells0.2 mmol/LDecreased glutathione levels[3]

Experimental Protocols

In Vitro Study: this compound Treatment of Mouse Podocyte Cell Line (MPC5)
  • Cell Culture: Mouse podocyte cells (MPC5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing this compound at the desired concentrations. A vehicle control group (medium without PS) is maintained.

  • Assessment of ROS Production: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). Following treatment with PS, cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microscope or a plate reader.

  • Western Blot Analysis: To assess the activation of the NLRP3 inflammasome, total protein is extracted from the cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against NLRP3, Caspase-1, and GSDMD-N, followed by incubation with a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

  • Pyroptosis Assessment: Pyroptosis, or inflammatory cell death, can be assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit.

In Vivo Study: Induction of Diabetic Kidney Disease in db/db Mice with this compound
  • Animal Model: Eight-week-old male db/db mice, a model of type 2 diabetes, are used. Age-matched db/m mice can serve as a non-diabetic control group.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., water) and administered daily to the db/db mice via oral gavage at a dose of 50 mg/kg body weight for a period of 6 weeks.[1] A control group of db/db mice receives the vehicle alone.

  • Monitoring: Body weight and blood glucose levels are monitored regularly throughout the study.

  • Urine and Blood Collection: At the end of the treatment period, 24-hour urine samples are collected to measure albumin levels. Blood samples are collected to measure plasma PS concentrations and other relevant biochemical parameters.

  • Histological Analysis: Mice are euthanized, and the kidneys are harvested. One kidney is fixed in 4% paraformaldehyde for histological staining (e.g., Periodic acid-Schiff (PAS) and Masson's trichrome) to assess glomerular and tubulointerstitial injury.

  • Electron Microscopy: A portion of the kidney cortex is fixed in glutaraldehyde (B144438) for transmission electron microscopy to examine ultrastructural changes in podocytes, such as foot process effacement and glomerular basement membrane thickening.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced kidney damage and a typical experimental workflow for its investigation.

Phenyl_Sulfate_Signaling_Pathway PS Phenyl Sulfate ROS Reactive Oxygen Species (ROS) PS->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b IL18 Pro-IL-18 → IL-18 Casp1->IL18 GSDMD Gasdermin D Cleavage Casp1->GSDMD KidneyInjury Kidney Injury (Podocyte Damage, Albuminuria) IL1b->KidneyInjury IL18->KidneyInjury Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->KidneyInjury

Phenyl Sulfate-Induced Kidney Injury Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo CellCulture Cell Culture (e.g., Podocytes) PSTreatment_vitro Phenyl Sulfate Treatment CellCulture->PSTreatment_vitro Analysis_vitro Analysis: - ROS Production - Western Blot (NLRP3, etc.) - Cell Viability/Death PSTreatment_vitro->Analysis_vitro AnimalModel Animal Model (e.g., db/db mice) PSTreatment_vivo Phenyl Sulfate Administration AnimalModel->PSTreatment_vivo Monitoring Monitoring & Sample Collection (Urine, Blood) PSTreatment_vivo->Monitoring Analysis_vivo Analysis: - Albuminuria - Histology - Electron Microscopy Monitoring->Analysis_vivo

Typical Experimental Workflow for Phenyl Sulfate Research

Comparison with Other Uremic Toxins

This compound is one of several uremic toxins derived from the gut microbiota that are implicated in the pathophysiology of chronic kidney disease (CKD). Other prominent examples include indoxyl sulfate and p-cresyl sulfate.

  • Shared Mechanisms: All three toxins have been shown to induce oxidative stress. In vitro studies on porcine renal tubular cells demonstrated that phenyl sulfate, indoxyl sulfate, and p-cresyl sulfate all decrease cellular glutathione levels, a key antioxidant.[3] This suggests a common pathway through which these uremic toxins may contribute to cellular damage.

  • Differential Effects: While they share some mechanisms, the specific downstream effects and the potency of these toxins may vary. For instance, much of the research on indoxyl sulfate has focused on its role in endothelial dysfunction and cardiovascular complications of CKD, in addition to its renal toxicity. P-cresyl sulfate has also been linked to cardiovascular disease and inflammation. The research on this compound is strongly emerging in the context of diabetic kidney disease and podocyte injury.

Further comparative studies are needed to fully elucidate the distinct and overlapping roles of these uremic toxins in the progression of CKD and its comorbidities. Understanding these differences is crucial for the development of targeted therapeutic strategies.

References

A Comparative Guide to Phenyl Hydrogen Sulfate-Induced Podocyte Damage and its Alternatives: An Assessment of Reproducibility and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental models used to induce podocyte damage, with a primary focus on the reproducibility of Phenyl hydrogen sulfate (B86663) (PHS)-induced injury versus alternative methods. The information presented is intended to assist researchers in selecting the most appropriate model for their studies by providing a consolidated overview of experimental data, detailed protocols, and the signaling pathways involved.

I. Comparison of Quantitative Outcomes in Podocyte Injury Models

The reproducibility of a podocyte injury model is a critical factor for the reliability and translation of research findings. While direct comparative studies on the reproducibility of Phenyl hydrogen sulfate (PHS) are limited, analysis of published data provides insights into the variability of different models. The following tables summarize quantitative data from various in vitro and in vivo studies, offering a basis for comparing the consistency of outcomes.

Table 1: In Vitro Podocyte Injury Models - A Quantitative Comparison

InducerCell TypeConcentrationEndpointResult (Mean ± SD/SE)Reproducibility Insights
This compound (PHS) Human podocyte-like epithelial cells100 µMCell ViabilitySignificant decrease (data not quantified with SD/SE in source)[1]Limited quantitative data on variability. Effects are dose-dependent.
Indoxyl Sulfate Mouse podocytes1 mMCell ViabilityDose-dependent decrease (data not quantified with SD/SE in source)[2][3]Effects are dose-dependent.[2][3]
Adriamycin (ADR) Mouse podocytes0.25 µg/mlApoptosis Rate~8-fold increase over control[4]Apoptosis rates show variability between studies (e.g., 18.88 ± 0.99% vs. ~8-fold increase).[4][5]
Mouse podocytesNot specifiedApoptosis Rate18.88 ± 0.99%[5]Provides a specific apoptosis rate with a small standard deviation, suggesting good in-study consistency.[5]
Lipopolysaccharide (LPS) Mouse podocytes1 µg/mLApoptosis Rate24.4% (Q2+Q3)[6][7]Dose-dependent increase in apoptosis (15.6% at 0.1 µg/mL to 33% at 10 µg/mL), suggesting a predictable response.[6][7]
Mouse podocytesNot specifiedApoptosis Rate16.58 ± 1.96%[5]Shows a specific apoptosis rate with a standard deviation, indicating a degree of variability.[5]
Shiga toxin 2 (Stx2) Human podocytes1.5 or 15 ng/mlApoptosisIncreased level of apoptosis (not quantified with SD/SE in source)[8]Limited quantitative data on variability.

Table 2: In Vivo Podocyte Injury Models - A Quantitative Comparison

InducerAnimal ModelDosage/AdministrationKey OutcomeResult (Mean ± SD/SE)Reproducibility Insights
This compound (PHS) db/db mice50 mg/kg, oralPlasma PHS level (1h post)64.53 ± 5.87 µM[1]Pharmacokinetic data shows some variability. Induces foot process effacement.[1]
Indoxyl Sulfate FVB/N miceIntraperitoneal injectionPodocyte foot process effacementProminent but incomplete effacement[2][3]Qualitative description suggests potential for variability in the extent of effacement.
Adriamycin (ADR) Wistar rats6 mg/kg, tail veinProteinuria at week 6Overt proteinuria (specific values variable between studies)[9]Known to have significant variability depending on genetic background (e.g., C57BL/6 substrains) and dosage.[10][11][12]
C57BL/6N mice2 dosesSerum creatinine (B1669602) at week 6~5-fold increase (0.43 ± 0.15 mg/mg vs. 0.08 ± 0.08 mg/mg baseline)[12]The N substrain shows a more robust and reproducible nephropathy compared to the J substrain.[12]
Lipopolysaccharide (LPS) BALB/c mice10 mg/kg, intraperitonealPodocyte foot process fusionWidely observed fusion[4]The inflammatory response to LPS can be inherently variable between individual animals.
Shiga toxin 2 (Stx2) + LPS MiceCoinjectionPodocyte lossAssociated with podocyte damage and loss[13]The combination with LPS may introduce variability.

II. Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are methodologies for inducing podocyte damage using PHS and its alternatives.

A. This compound (PHS)-Induced Podocyte Injury
  • In Vitro Model:

    • Cell Culture: Differentiated human urinary podocyte-like epithelial cells (HUPECs) are cultured under standard conditions.[1]

    • Treatment: PHS is dissolved and added to the culture medium at concentrations ranging from 30 µM to 100 µM.[1]

    • Endpoint Analysis: Cell viability is assessed using assays like the Cell Counting Kit-8. Glutathione levels can also be measured to evaluate oxidative stress.[1]

  • In Vivo Model:

    • Animal Model: Diabetic db/db mice are commonly used.[1]

    • Administration: PHS is administered orally at a dose of 50 mg/kg.[1]

    • Endpoint Analysis: Plasma PHS levels are measured at various time points to assess pharmacokinetics. Kidney tissues are collected for electron microscopy to evaluate podocyte foot process effacement and glomerular basement membrane thickening.[1]

B. Alternative Podocyte Injury Models
  • Indoxyl Sulfate:

    • In Vitro: Immortalized mouse or human podocytes are treated with indoxyl sulfate (0-1.0 mM) dissolved in DMSO. Cell viability is measured using proliferation assays.[3]

    • In Vivo: FVB/N mice receive intraperitoneal injections of indoxyl sulfate. Kidney tissues are analyzed for tubulointerstitial lesions, vascular damage, and podocyte morphology via electron microscopy.[2]

  • Adriamycin (Doxorubicin) Nephropathy:

    • In Vivo: A single intravenous injection of Adriamycin (typically 10-13 mg/kg for mice, 6 mg/kg for rats) is administered. Susceptibility is strain-dependent, with BALB/c and C57BL/6N mice being more susceptible.[10][12] Proteinuria and serum creatinine are monitored over several weeks. Histological analysis is performed to assess glomerulosclerosis and podocyte loss.[9][10][12]

  • Lipopolysaccharide (LPS)-Induced Injury:

    • In Vitro: Cultured podocytes are treated with LPS at concentrations ranging from 0.01 to 10 µg/mL for 24-48 hours. Apoptosis is quantified by flow cytometry (e.g., Annexin V/PI staining).[6][7]

    • In Vivo: BALB/c mice are given a single intraperitoneal injection of LPS (e.g., 10 mg/kg). Kidney tissues are examined for podocyte foot process effacement and changes in podocyte-specific protein expression.[4]

  • Shiga Toxin (Stx)-Induced Injury:

    • In Vitro: Cultured human podocytes are exposed to Stx2 at concentrations of 1.5 or 15 ng/ml for up to 48 hours. Apoptosis is assessed by counting condensed nuclei or by measuring caspase-3 activation.[8]

    • In Vivo: Mice are co-injected with Stx2 and LPS to induce a model of hemolytic uremic syndrome. Kidney tissues are analyzed for C3 deposits, podocyte damage, and podocyte loss.[13]

III. Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying podocyte damage is crucial for developing targeted therapies. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PHS_Signaling_Pathway PHS Phenyl Hydrogen Sulfate (PHS) Podocyte Podocyte PHS->Podocyte Enters OxidativeStress Increased Oxidative Stress Podocyte->OxidativeStress Glutathione Decreased Glutathione Podocyte->Glutathione PodocyteDamage Podocyte Damage (e.g., Effacement) OxidativeStress->PodocyteDamage Glutathione->PodocyteDamage Albuminuria Albuminuria PodocyteDamage->Albuminuria

Caption: this compound (PHS) induces podocyte damage by increasing oxidative stress and depleting glutathione, leading to albuminuria.

Adriamycin_Signaling_Pathway ADR Adriamycin (ADR) Podocyte Podocyte ADR->Podocyte Enters ROS ROS Production Podocyte->ROS MitochondrialDysfunction Mitochondrial Dysfunction Podocyte->MitochondrialDysfunction DNADamage DNA Damage Podocyte->DNADamage Apoptosis Apoptosis ROS->Apoptosis MitochondrialDysfunction->Apoptosis DNADamage->Apoptosis PodocyteLoss Podocyte Loss Apoptosis->PodocyteLoss

Caption: Adriamycin induces podocyte apoptosis through ROS production, mitochondrial dysfunction, and DNA damage, resulting in podocyte loss.

Experimental_Workflow_InVitro Start Start: Podocyte Culture Treatment Treatment with Inducer (e.g., PHS, ADR, LPS) Start->Treatment Incubation Incubation (Time & Dose Dependent) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Viability Cell Viability Assay Analysis->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Analysis->Apoptosis Protein Protein Expression (Western Blot) Analysis->Protein Morphology Morphological Analysis (Microscopy) Analysis->Morphology

Caption: A generalized workflow for in vitro studies of inducer-mediated podocyte injury.

IV. Discussion on Reproducibility and Model Selection

The reproducibility of podocyte injury models is influenced by several factors, including the choice of inducer, the experimental system (in vitro vs. in vivo), and the genetic background of the animal models.

  • This compound (PHS) and other Uremic Toxins: PHS and indoxyl sulfate offer a clinically relevant model of uremic toxin-induced podocyte injury. The effects appear to be dose-dependent, which can contribute to reproducibility if concentrations are carefully controlled. However, there is a lack of extensive quantitative data with measures of variability (e.g., standard deviations across multiple experiments) in the published literature, making a definitive statement on its reproducibility challenging.

  • Adriamycin (ADR): The ADR-induced nephropathy model is widely used and well-characterized. However, its reproducibility is a significant concern. The severity of kidney damage is highly dependent on the genetic background of the mice, with different substrains of C57BL/6 exhibiting robust versus modest proteinuria.[12] This genetic variability can lead to inconsistent results between laboratories if not carefully controlled. Dosage is another critical factor influencing the outcome.

  • Lipopolysaccharide (LPS): LPS provides a model of inflammation-mediated podocyte injury. In vitro studies have reported dose-dependent effects on apoptosis, suggesting a degree of predictability.[6][7] However, the in vivo response to LPS can be variable due to the complex and multifaceted nature of the inflammatory cascade, which can differ between individual animals.

  • Shiga Toxin (Stx): The Stx-induced model is highly relevant for studying hemolytic uremic syndrome. The co-administration of LPS, often used to enhance the phenotype, can introduce variability similar to that seen in LPS-only models.

The choice of a podocyte injury model should be guided by the specific research question.

  • For studies focused on the direct effects of uremic toxins, This compound and Indoxyl Sulfate are relevant choices. To enhance reproducibility, researchers should meticulously control for concentration and consider using well-characterized, inbred animal strains. Further studies are needed to quantitatively assess the inter-experimental variability of PHS-induced podocyte damage.

  • For research requiring a robust and well-documented model of focal segmental glomerulosclerosis, Adriamycin -induced nephropathy is a viable option, provided that the genetic background of the animal model is carefully selected and consistently used (e.g., BALB/c or C57BL/6N substrains).

  • For investigating inflammation-mediated podocyte injury, LPS is a suitable inducer. Researchers should be mindful of the potential for in vivo variability and may benefit from including larger animal cohorts to ensure statistical power.

Ultimately, for all models, detailed reporting of experimental protocols, including the specific strain of animals, the source and lot of reagents, and precise dosing and timing, is paramount for improving the reproducibility and comparability of findings across different studies.

References

A Comparative Guide to Phenyl Hydrogen Sulfate Assays: Benchmarking Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl hydrogen sulfate (B86663), a uremic toxin and a gut microbiota-derived metabolite, is increasingly recognized for its significant role in the pathophysiology of several diseases, notably diabetic kidney disease.[1][2][3] Accurate and reliable quantification of this biomarker is crucial for both basic research and clinical applications, enabling a deeper understanding of its metabolic pathways and its utility as a diagnostic and prognostic marker. This guide provides an objective comparison of established analytical methods for the quantification of Phenyl hydrogen sulfate, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate assay for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key performance characteristics of these methods based on available literature.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation by liquid chromatography and detection by UV absorbance.Separation of volatile or derivatized compounds by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.
Sample Type Plasma, Serum, UrineUrine, PlasmaPlasma, Serum, Urine
Selectivity ModerateHighVery High
Sensitivity (LOD/LOQ) Higher LOQ (μg/mL range)Lower LOQ (ng/mL to µg/L range)[4]Lowest LOQ (pg/mL to ng/mL range)[5]
Throughput HighModerateHigh
Derivatization May be required for improved detection[6]Often required to increase volatility[4][7]Not always necessary
Instrumentation Cost Low to ModerateHighHigh
General Remarks Cost-effective for routine analysis. Susceptible to interference from matrix components.Provides high specificity. Derivatization can be time-consuming and introduce variability.[4]Considered the gold standard for its high sensitivity and selectivity, suitable for complex biological matrices.[8][9]

Signaling Pathway of this compound in Podocyte Injury

This compound has been identified as a key contributor to podocyte injury, a critical event in the progression of diabetic kidney disease. The proposed mechanism involves the induction of oxidative stress and the activation of the NLRP3 inflammasome.

Phenyl_Sulfate_Pathway PS This compound Podocyte Podocyte PS->Podocyte Enters ROS Increased Reactive Oxygen Species (ROS) Podocyte->ROS NLRP3_priming NLRP3 Priming ROS->NLRP3_priming Induces NLRP3_activation NLRP3 Inflammasome Activation NLRP3_priming->NLRP3_activation Leads to Casp1 Caspase-1 Activation NLRP3_activation->Casp1 IL1b IL-1β Maturation and Secretion Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis Podocyte_injury Podocyte Injury & Albuminuria IL1b->Podocyte_injury Pyroptosis->Podocyte_injury Experimental_Workflow Sample Biological Sample (Plasma, Serum, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Analysis Chromatographic Analysis (HPLC-UV, GC-MS, LC-MS/MS) Extraction->Analysis Derivatization->Analysis Data Data Acquisition and Quantification Analysis->Data

References

Safety Operating Guide

Proper Disposal of Phenyl Hydrogen Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of phenyl hydrogen sulfate (B86663) is a critical component of laboratory safety and environmental responsibility. Due to conflicting information in commercially available Safety Data Sheets (SDS), a conservative approach, treating the compound as hazardous, is strongly recommended to ensure the safety of all personnel and compliance with regulations. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of phenyl hydrogen sulfate.

Conflicting Hazard Classifications

A review of available safety data reveals significant discrepancies in the classification of this compound. This underscores the importance of treating the substance with a high degree of caution. The table below summarizes the conflicting GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications from different suppliers.

Hazard ClassificationSupplier 1 (Sigma-Aldrich)Supplier 2 (Cayman Chemical)
GHS Classification HazardousNot classified as hazardous
Pictograms DangerNone
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.None
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/ attention.P337 + P313: If eye irritation persists: Get medical advice/ attention.None

Given these conflicting classifications, it is imperative to handle this compound as a hazardous substance.

Experimental Protocols: Safe Disposal Methodology

The following step-by-step protocol should be followed for the disposal of this compound and its contaminated containers. This procedure is based on standard practices for handling hazardous chemical waste.

1. Waste Characterization and Segregation:

  • Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste. This includes pure this compound, solutions containing it, and any materials (e.g., personal protective equipment, absorbent pads) contaminated with it.

  • Segregate the Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, separate waste container. Incompatible materials should never be mixed.

2. Containerization and Labeling:

  • Select Appropriate Containers: Use only approved, chemically resistant containers for waste collection. The container must have a secure, tight-fitting lid to prevent spills and evaporation.

  • Label Containers Clearly: All waste containers must be labeled with a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution).

    • The associated hazards (e.g., "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

3. Storage of Hazardous Waste:

  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks, leaks, or discoloration.

4. Arranging for Disposal:

  • Licensed Waste Hauler: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.

cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Pickup cluster_4 Final Disposal A This compound Waste Generated B Characterize as Hazardous Waste A->B C Segregate from other waste streams B->C D Use approved, sealed container C->D E Attach Hazardous Waste Label D->E F Store in designated, secure area with secondary containment E->F G Request pickup by licensed hazardous waste vendor via EHS F->G H Proper Disposal by Vendor G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Safeguarding Your Research: A Comprehensive Guide to Handling Phenyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phenyl hydrogen sulfate (B86663) (CAS No. 937-34-8), including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can mitigate risks and foster a culture of safety in your laboratory.

Hazard Identification and Risk Assessment

Phenyl hydrogen sulfate (C₆H₆O₄S) is a corrosive substance that can cause severe skin burns and eye damage.[1] It is classified under UN number 3261, Hazard Class 8, and Packing Group III, indicating its corrosive nature.[1] While one supplier, Cayman Chemical, advises treating the material as hazardous until more information is available, another, BLD Pharm, explicitly states the H314 hazard statement.[1][2] Given the potential for severe tissue damage, a cautious approach to handling is mandatory.

Quantitative Data Summary
PropertyValueSource
CAS Number 937-34-8[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₆H₆O₄S[1][3][6][7]
Molecular Weight 174.17 g/mol [1]
UN Number 3261[1]
Hazard Class 8 (Corrosive)[1]
Packing Group III[1]
Solubility in DMSO ~17.4 mg/mL[2][6]
Solubility in Water ~37.75 mg/mL[2][6]

Operational Plan for Safe Handling

This detailed protocol is designed to minimize exposure and ensure the safe use of this compound from receipt to disposal.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to prevent contact with this corrosive substance.

  • Hand Protection: Wear chemical-resistant gloves. Given the corrosive nature, butyl rubber or nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Body Protection: A lab coat or a chemical-resistant apron should be worn over personal clothing. For tasks with a higher risk of splashing, a chemical-resistant suit is advised.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Step 2 Weigh Solid Weigh Solid Assemble Equipment->Weigh Solid Step 3 Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Step 4 Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Step 5 Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Step 6 Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Step 7 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 8 Wash Hands Wash Hands Doff PPE->Wash Hands Step 9

Safe Handling Workflow Diagram
Spill and Emergency Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

    • Provide them with the Safety Data Sheet for this compound.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Liquid Waste: Collect aqueous and organic solutions containing this compound in separate, compatible, and clearly labeled hazardous waste containers.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety and handling procedures, you can create a secure environment for your vital research and development activities. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.